4-Chloro-5-hydroxyfuran-2(5H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-2-hydroxy-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClO3/c5-2-1-3(6)8-4(2)7/h1,4,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVHSTWIOXQEZNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(OC1=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90450732 | |
| Record name | 4-chloro-5-hydroxy-5H-furan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90450732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40636-99-5 | |
| Record name | 4-chloro-5-hydroxy-5H-furan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90450732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Basic Properties of 4-Chloro-5-hydroxyfuran-2(5H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical and physical properties of 4-Chloro-5-hydroxyfuran-2(5H)-one, a reactive heterocyclic compound. This document collates available data on its synthesis, chemical behavior, and potential biological activities, offering a foundational resource for professionals in research and drug development.
Chemical and Physical Properties
This compound, with the molecular formula C₄H₃ClO₃, is a chlorinated derivative of a 2(5H)-furanone ring system. While extensive experimental data for this specific molecule is not widely published, its properties can be inferred from related compounds and predictive models. It is known to be an intermediate in the synthesis of mucochloric acid.[1][2]
Tautomerism
A key characteristic of 5-hydroxy-2(5H)-furanones is their existence in a tautomeric equilibrium between the cyclic lactol form and an open-chain aldehyde form.[1] This ring-chain tautomerism is crucial to its reactivity and chemical behavior.
Data Summary
The following tables summarize the available quantitative data for this compound and its parent compound for comparison.
Table 1: Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄H₃ClO₃ | [3] |
| Molecular Weight | 134.52 g/mol | [3] |
| Boiling Point | 364.1 ± 42.0 °C (Predicted) | ChemicalBook |
| Density | 1.62 ± 0.1 g/cm³ (Predicted) | ChemicalBook |
| Melting Point | Not Available | [3] |
Table 2: Spectroscopic Data for Related Furanone Compounds
| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | Key IR Bands (cm⁻¹) | Mass Spec (m/z) |
| 2(5H)-Furanone | 6.1 (dd, 1H), 7.5 (dd, 1H), 4.9 (dd, 2H) | 173.5 (C=O), 154.0 (=CH), 122.9 (=CH), 70.0 (CH₂) | 1735 (C=O stretch), 1150-1200 (C=C stretch), 810 (C-H bend) | 84 (M+), 55, 39 |
| Mucochloric Acid | 6.5 (s, 1H), 7.0 (br s, 1H) | Not Available | Not Available | Not Available |
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of this compound are outlined below. These are based on established methods for similar compounds.
Synthesis of this compound
This protocol is based on the described synthesis of mucochloric acid from furfural, where 4-chloro-5-hydroxy-2(5H)-furanone is a key intermediate.[1][2]
Objective: To synthesize this compound via the oxidative chlorination of furfural.
Materials:
-
Furfural
-
Manganese dioxide (MnO₂)
-
Concentrated Hydrochloric acid (HCl)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, a suspension of manganese dioxide in concentrated hydrochloric acid is prepared.
-
Furfural is added dropwise to the stirred suspension at room temperature.
-
The reaction mixture is stirred, and the temperature is carefully monitored. The formation of 4-chloro-5-hydroxy-2(5H)-furanone occurs as the first step in the reaction.[1][2]
-
To isolate the intermediate, the reaction is quenched before significant further oxidation to mucochloric acid can occur. This can be achieved by stopping the reaction after a shorter time period and at a lower temperature (e.g., below 60°C).
-
The reaction mixture is cooled and extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification can be achieved via column chromatography on silica gel.
Genotoxicity Assessment: Ames Test
The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.[4][5]
Objective: To evaluate the mutagenic potential of this compound using Salmonella typhimurium strains.
Materials:
-
Salmonella typhimurium tester strains (e.g., TA98, TA100)
-
This compound dissolved in a suitable solvent (e.g., DMSO)
-
S9 metabolic activation system (optional, to test for metabolites' mutagenicity)
-
Minimal glucose agar plates
-
Top agar supplemented with histidine and biotin
-
Positive and negative controls
Procedure:
-
Prepare overnight cultures of the Salmonella typhimurium tester strains.
-
In a test tube, combine the tester strain culture, the test compound at various concentrations, and either a buffer or the S9 mix.
-
After a brief pre-incubation, add molten top agar to the tube, vortex gently, and pour the mixture onto a minimal glucose agar plate.
-
Incubate the plates at 37°C for 48-72 hours.
-
Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive mutagenic response.[5]
Visualizations
The following diagrams illustrate key processes related to this compound.
Caption: Synthetic workflow for this compound.
Caption: Proposed genotoxicity pathway for furanone derivatives.
Biological Activity and Mechanism of Action
While specific studies on this compound are limited, the broader class of mucohalic acids and related chlorinated furanones are recognized for their biological activity, primarily their genotoxicity.[1]
Genotoxicity and Mutagenicity
Compounds structurally similar to this compound are known mutagens. Their reactivity is attributed to the electrophilic nature of the furanone ring system, which is enhanced by the presence of electron-withdrawing halogen substituents. These compounds can act as alkylating agents, reacting with nucleophilic sites on DNA bases such as guanosine, adenosine, and cytosine.[6] This covalent binding results in the formation of DNA adducts, which are lesions in the DNA structure.[6][7]
If these DNA adducts are not properly repaired by cellular DNA repair mechanisms, they can lead to mutations during DNA replication. Such mutations are a key initiating event in the process of carcinogenesis, classifying these compounds as potential carcinogens.[7] The mutagenic potential of related compounds has been demonstrated in bacterial reverse mutation assays, such as the Ames test.[6]
Conclusion
This compound is a reactive chemical intermediate with significant potential for use in organic synthesis. Its key chemical features include the tautomeric equilibrium between its cyclic and open-chain forms and the reactivity conferred by the chloro- and hydroxy-substituents. Based on data from structurally related compounds, it is predicted to possess genotoxic properties, likely mediated by the formation of DNA adducts. Further experimental validation of its physical properties and a more detailed investigation into its specific biological mechanisms are warranted to fully characterize its potential applications and associated risks in drug development and chemical research.
References
- 1. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. An electrocatalytic route for transformation of biomass-derived furfural into 5-hydroxy-2(5H)-furanone - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Detection of DNA adducts derived from the reactive metabolite of furan, cis-2-butene-1,4-dial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. stacks.cdc.gov [stacks.cdc.gov]
An In-depth Technical Guide on 4-Chloro-5-hydroxyfuran-2(5H)-one: Chemical Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Chloro-5-hydroxyfuran-2(5H)-one, a molecule of significant interest in synthetic and medicinal chemistry. Commonly known as mucochloric acid (MCA), this compound serves as a versatile building block for the synthesis of a wide array of heterocyclic compounds with diverse biological activities. This document details its chemical structure, stereochemistry, physicochemical properties, and spectroscopic data. Furthermore, it outlines a detailed experimental protocol for its synthesis and discusses its known biological implications, with a focus on its mechanism of action.
Chemical Structure and Properties
This compound is a functionalized furanone derivative with the molecular formula C₄H₃ClO₃. Its structure features a five-membered lactone ring containing a double bond, a chlorine atom at the 4-position, and a hydroxyl group at the 5-position. The presence of these reactive functional groups makes it a highly valuable intermediate in organic synthesis.
The molecule exists in a tautomeric equilibrium between the cyclic hemiacetal form (this compound) and an open-chain aldehyde form ((Z)-2-chloro-3-formylacrylic acid). Spectroscopic evidence, particularly from ultraviolet absorption spectra in alcoholic solutions, indicates that the cyclic furanone form is predominant.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | 4-Chloro-5-hydroxy-2,5-dihydrofuran-2-one | - |
| Common Name | Mucochloric Acid (MCA) | [2] |
| CAS Number | 87-56-9 | [2] |
| Molecular Formula | C₄H₃ClO₃ | [2] |
| Molecular Weight | 168.96 g/mol | [3] |
| Melting Point | 125-128 °C | [2] |
| Boiling Point | 364.1 ± 42.0 °C (Predicted) | - |
| Density | 1.62 ± 0.1 g/cm³ (Predicted) | - |
| Appearance | White to light beige crystalline powder | [2] |
| Solubility | Soluble in hot water, alcohol, and ether. Slightly soluble in cold water. | [2] |
Stereochemistry
The C5 carbon atom in the furanone ring is a chiral center, meaning this compound can exist as a pair of enantiomers, (5R)- and (5S)-4-chloro-5-hydroxyfuran-2(5H)-one. While the commercially available compound is typically a racemic mixture, the stereochemistry at this position is crucial in its reactions with other chiral molecules, leading to the formation of diastereomeric products. The absolute configuration of derivatives of mucochloric acid has been determined in several studies using X-ray crystallography, confirming the importance of this stereocenter in directing the outcome of chemical transformations.
Spectroscopic Data
The structural elucidation of this compound and its derivatives relies heavily on various spectroscopic techniques.
Table 2: Spectroscopic Data for this compound
| Technique | Data | Reference(s) |
| ¹H NMR | Data not available in searched literature. | - |
| ¹³C NMR | Data not available in searched literature. | - |
| Mass Spectrometry (MS) | Available through the NIST WebBook. | [4] |
| Infrared (IR) Spectroscopy | Available through the NIST WebBook. | [5] |
| Ultraviolet (UV) Spectroscopy | Exhibits no absorption maximum in the 260-280 nm region in alcoholic solution, indicating the predominance of the cyclic furanone form. | [1] |
Experimental Protocols
Synthesis of this compound from Furfural
A common and effective method for the synthesis of mucochloric acid is the oxidation of furfural in the presence of hydrochloric acid and an oxidizing agent. The following protocol is a generalized procedure based on established methods.[6][7]
Workflow for the Synthesis of Mucochloric Acid
Caption: Synthesis of Mucochloric Acid from Furfural.
Materials:
-
Furfural
-
Concentrated Hydrochloric Acid
-
Chlorine Gas
-
Water (for washing)
Procedure:
-
In a suitable reaction vessel equipped with a stirrer, gas inlet, and temperature control, a concentrated aqueous solution of hydrochloric acid is heated to a temperature between 60-110 °C.
-
Furfural and chlorine gas are conjointly added to the heated hydrochloric acid solution. A molar ratio of at least 6:1 of chlorine to furfural is maintained.[6]
-
The reaction mixture is stirred at the elevated temperature for a sufficient period to allow for the complete conversion of furfural.
-
After the reaction is complete, the solution is cooled, which leads to the precipitation of mucochloric acid.
-
The precipitated solid is collected by filtration.
-
The collected solid is washed with cold water to remove any remaining acid and impurities.
-
The purified mucochloric acid is then dried to yield the final product.
Characterization: The identity and purity of the synthesized mucochloric acid can be confirmed by:
-
Melting Point Determination: Compare the experimental melting point with the literature value (125-128 °C).
-
Spectroscopic Analysis: Obtain IR and Mass spectra and compare them with reference spectra.
-
NMR Spectroscopy: While reference spectra for the parent compound are scarce, ¹H and ¹³C NMR can be used to confirm the structure, particularly the presence of the furanone ring and the correct number of protons and carbons.
Biological Activity and Signaling Pathways
This compound and its derivatives have been the subject of numerous studies due to their wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[8]
The primary mechanism of action for the mutagenicity of mucochloric acid is believed to be its ability to interact with DNA. It has been shown to form adducts with DNA bases, particularly guanosine.[3] This interaction can lead to DNA damage and subsequent mutations.
While specific signaling pathways directly modulated by the parent this compound are not extensively detailed in the literature, studies on its more potent mutagenic derivative, 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX), have shown that it can inhibit gap junctional intercellular communication (GJIC) through the activation of the mitogen-activated protein kinases (MAPKs) signaling pathway.[9] Given the structural similarity, it is plausible that mucochloric acid may exert some of its biological effects through similar mechanisms, albeit likely with different potency.
Logical Relationship of Mucochloric Acid's Biological Effect
Caption: Postulated Mechanism of Mucochloric Acid's Mutagenicity.
Conclusion
This compound is a fundamentally important molecule with a rich chemistry and a broad spectrum of biological activities. Its utility as a synthetic precursor for pharmacologically relevant compounds continues to drive research in its synthesis, derivatization, and biological evaluation. This guide provides a foundational understanding of its chemical nature and properties, which is essential for researchers and professionals working in the fields of chemical synthesis and drug development. Further investigation into its specific interactions with biological signaling pathways will undoubtedly unveil new opportunities for its application in medicine.
References
- 1. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
- 2. rsc.org [rsc.org]
- 3. Mucochloric Acid | C4H2Cl2O3 | CID 2771871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Mucochloric acid [webbook.nist.gov]
- 5. Mucochloric acid [webbook.nist.gov]
- 6. US2821553A - Preparation of mucochloric acid - Google Patents [patents.google.com]
- 7. US3407228A - Continuous production of mucochloric acid - Google Patents [patents.google.com]
- 8. The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone | C5H3Cl3O3 | CID 53665 - PubChem [pubchem.ncbi.nlm.nih.gov]
Biological Activity of 4-Chloro-5-hydroxyfuran-2(5H)-one Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 4-Chloro-5-hydroxyfuran-2(5H)-one scaffold, a derivative of mucochloric acid, has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of these promising compounds, with a focus on their anticancer and antimicrobial properties. The information is curated to assist researchers in the fields of drug discovery and development.
Anticancer Activity
Derivatives of this compound have exhibited significant cytotoxic effects against various cancer cell lines. The primary mechanism of action appears to be the induction of apoptosis, or programmed cell death, through the modulation of key regulatory proteins.
Quantitative Anticancer Data
The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected this compound derivatives against various cancer cell lines.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 4e | bis-2(5H)-furanone | C6 glioma | 12.1 | [1] |
| D | 5-Alkoxy-3,4-dichloro-2(5H)-furanone | A549 | 6.7 (µg/mL) | [2] |
| E | 5-Alkoxy-3,4-dichloro-2(5H)-furanone | A549 | 7.7 (µg/mL) | [2] |
| F | Silyl ether of Mucobromic Acid | HCT116 | Not specified | [2] |
| G | Silyl ether of Mucobromic Acid | HCT116 | Not specified | [2] |
Signaling Pathway: Induction of Apoptosis
Several studies indicate that these furanone derivatives induce apoptosis by downregulating the anti-apoptotic protein survivin and activating caspase-3, a key executioner caspase.[2] While the precise upstream signaling cascade is still under investigation, a plausible pathway is illustrated below.
References
An In-depth Technical Guide on the Core Mechanism of Action of 4-Chloro-5-hydroxyfuran-2(5H)-one and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-5-hydroxyfuran-2(5H)-one is a heterocyclic organic compound belonging to the furanone family. While this specific molecule is predominantly utilized as a versatile synthetic intermediate in the development of more complex molecules, the 2(5H)-furanone scaffold it possesses is a key pharmacophore in numerous natural and synthetic compounds exhibiting a wide array of biological activities. This guide elucidates the mechanism of action of this class of compounds, drawing inferences from closely related and well-studied analogs. The primary modes of action discussed are genotoxicity, through direct interaction with DNA, and antimicrobial/anti-biofilm activity, primarily through the inhibition of bacterial quorum sensing. This document provides a comprehensive overview of the chemical reactivity, potential cellular targets, and biological effects of chlorinated 5-hydroxy-2(5H)-furanones, supported by quantitative data, detailed experimental protocols, and pathway visualizations to aid in research and drug development endeavors.
Introduction to the 2(5H)-Furanone Scaffold
The 2(5H)-furanone ring system is a recurring motif in a multitude of biologically active natural products and synthetic molecules.[1] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, antitumor, and antifungal activities.[1] this compound serves as a crucial building block in organic synthesis, providing a reactive core for the generation of diverse libraries of substituted furanones.[2][3] Although detailed mechanistic studies on this compound itself are limited, the well-documented biological activities of its close analogs, such as mucochloric acid (MCA) and 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX), offer significant insights into its potential mechanisms of action.[2][4]
Chemical Reactivity and Synthetic Utility
The utility of this compound as a synthetic precursor stems from the high reactivity of its substituted lactone ring. The electron-withdrawing nature of the carbonyl group and the chlorine atom makes the C4 and C5 positions susceptible to nucleophilic substitution. This allows for the facile introduction of various functional groups, leading to the synthesis of novel compounds with potentially enhanced or new biological activities.
The general synthetic scheme involves the reaction of this compound with nucleophiles, such as amines or thiols, to yield 4-substituted derivatives. This reactivity is fundamental to the creation of combinatorial libraries for drug discovery.
References
- 1. The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The toxicity of the mutagen 'MX' and its analogue, mucochloric acid, to rainbow trout hepatocytes and gill epithelial cells and to Daphnia magna - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Genotoxicity of 4-Chloro-5-hydroxyfuran-2(5H)-one and Related Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Halogenated furanones are a class of compounds that have garnered significant attention due to their presence as disinfection byproducts in chlorinated drinking water. Among these, this compound and its structurally related analogues, such as the potent mutagen 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) and 3-chloro-4-(chloromethyl)-5-hydroxy-2(5H)-furanone (CMCF), are of particular concern. These compounds are formed from the reaction of chlorine with natural organic matter, such as humic substances, present in water sources[1]. Given their widespread human exposure and potent mutagenic activity in bacterial assays, a thorough understanding of their genotoxicity is critical for assessing their risk to human health.[1][2]
This technical guide provides a comprehensive overview of the genotoxicity of this compound and related compounds. It summarizes quantitative data from key studies, details the experimental protocols used for their evaluation, and visualizes the underlying mechanisms and testing workflows.
Mechanisms of Genotoxicity
The genotoxicity of these furanone derivatives is believed to stem from multiple mechanisms, primarily direct interaction with DNA and the induction of oxidative stress.
-
Direct DNA Interaction and Adduct Formation: The high reactivity of the furanone ring structure allows these compounds to act as direct-acting mutagens.[3] They can react with DNA bases, particularly guanine, to form stable DNA adducts.[4][5] For instance, CMCF reacts with 2'-deoxyadenosine to form several adducts, including 3-(2-deoxy-β-D-ribofuranosyl)-7H-8-formyl[2,1-i]pyrimidopurine (pfA-dR), with a yield of approximately six adducts per 100,000 bases in calf thymus DNA.[6] This adduct formation can lead to DNA damage, including single-strand breaks and alkali-labile sites, which, if not repaired, can result in mutations.[5][7] The closed-ring lactone form of these compounds is considered significantly more mutagenic than the open-ring conformation.[4]
-
Induction of Oxidative Stress: Studies have shown that compounds like MX can induce oxidative stress in mammalian cells. This is characterized by an increase in reactive oxygen species (ROS) and a corresponding depletion of intracellular glutathione (GSH), a key antioxidant.[8] For example, treatment of L929 fibrosarcoma cells with 500 µM of MX resulted in a 120% increase in ROS production and a 48% decrease in GSH levels within one hour.[8] The resulting oxidative stress can cause damage to cellular macromolecules, including DNA, leading to oxidative DNA lesions and strand breaks.
dot digraph "Mechanism_of_Genotoxicity" { graph [rankdir="LR", splines=true, overlap=false, size="10,5", maxsize="10,5", ratio="fill"]; node [shape=box, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
// Nodes Furanone [label="Halogenated Furanones\n(e.g., MX, CMCF)", fillcolor="#FBBC05", fontcolor="#202124"]; Direct_Interaction [label="Direct Interaction\nwith DNA", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Oxidative_Stress [label="Induction of\nOxidative Stress", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Adducts [label="DNA Adduct Formation\n(esp. with Guanine)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ROS [label="Increased Reactive\nOxygen Species (ROS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; GSH [label="Decreased Glutathione\n(GSH)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DNA_Damage [label="DNA Damage\n(Strand Breaks, Alkali-Labile Sites)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Genotoxicity [label="Genotoxicity &\nMutagenicity", fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges Furanone -> Direct_Interaction [label=" Covalent Binding ", color="#5F6368"]; Furanone -> Oxidative_Stress [label=" Cellular Response ", color="#5F6368"]; Direct_Interaction -> Adducts [color="#5F6368"]; Oxidative_Stress -> ROS [color="#5F6368"]; Oxidative_Stress -> GSH [color="#5F6368"]; Adducts -> DNA_Damage [color="#5F6368"]; ROS -> DNA_Damage [color="#5F6368"]; DNA_Damage -> Genotoxicity [color="#5F6368"]; }
Caption: Mechanism of Furanone Genotoxicity.
Quantitative Genotoxicity Data
The following tables summarize the quantitative data from various genotoxicity assays performed on MX and related compounds.
Table 1: In Vitro Genotoxicity Data
| Compound | Assay | Cell Line | Concentration | Exposure Time | Key Finding | Reference |
| MX | Alkaline Elution | Rat Hepatocytes | 30-300 µM | 1 h | Concentration-dependent DNA damage. | [3] |
| MX | Alkaline Elution | V79 Hamster Cells | 30-300 µM | 1 h | Induced DNA damage. | [3] |
| MX | Sister Chromatid Exchange (SCE) | V79 Hamster Cells | 2-5 µM | 2 h | Increased frequency of SCEs. | [3] |
| MX | Alkaline Elution | HL-60 Human Leukemia | 100-300 µM | 1 h | Increased DNA single-strand breaks (SSBs). | [5] |
| MX | Alkaline Elution (with repair inhibitors) | HL-60 Human Leukemia | 1-3 µM | 1 h | 100-fold increase in sensitivity for detecting SSBs. | [5] |
| MX | Oxidative Stress (ROS) | L929 Murine Fibrosarcoma | 500 µM | 1 h | 120% increase in ROS production. | [8] |
| MX | Oxidative Stress (GSH) | L929 Murine Fibrosarcoma | 500 µM | 1 h | 48% decrease in intracellular GSH. | [8] |
| CMCF | DNA Adduct Formation | Calf Thymus DNA | Not specified | Not specified | ~6 adducts per 10^5 bases. | [6] |
Table 2: In Vivo Genotoxicity Data
| Compound | Assay | Organism | Dose | Exposure Route | Key Finding | Reference |
| MX | Alkaline Elution | Rat | 18-125 mg/kg | Oral | No evidence of genotoxicity in 9 organs studied. | [3] |
| MX | Comet Assay | Mouse | 100 mg/kg | Oral | Significant DNA damage in liver, kidney, lung, brain, and GI tract mucosa. | [9] |
| MX | Alkaline Elution (with repair inhibitors) | Mouse | 40-80 mg/kg | Not specified | Moderately increased, dose-dependent SSBs in liver and kidney. | |
| Furan | Micronucleus Assay | Mouse | up to 300 mg/kg | Intraperitoneal | No significant increase in micronucleated erythrocytes. | [10] |
Experimental Protocols
A standard battery of tests is required to assess the genotoxicity of a compound, typically starting with in vitro assays and progressing to in vivo studies if positive results are found.
dot digraph "Genotoxicity_Testing_Workflow" { graph [splines=true, overlap=false, size="10,5", maxsize="10,5", ratio="auto"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
// Nodes start [label="Start: Compound of Interest", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; in_vitro [label="Stage 1: In Vitro Testing", shape=box, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ames [label="Bacterial Reverse Mutation Assay\n(Ames Test)\nEndpoint: Gene Mutation", fillcolor="#FFFFFF", fontcolor="#202124"]; mnvit [label="In Vitro Micronucleus Test\n(MNvit)\nEndpoints: Clastogenicity & Aneugenicity", fillcolor="#FFFFFF", fontcolor="#202124"]; decision1 [label="Genotoxic Potential\nObserved?", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; in_vivo [label="Stage 2: In Vivo Testing", shape=box, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; comet [label="Comet Assay\nEndpoint: DNA Strand Breaks\nTissues: Liver, GI Tract, etc.", fillcolor="#FFFFFF", fontcolor="#202124"]; micronucleus [label="Micronucleus Test\nEndpoint: Chromosomal Damage\nTissue: Bone Marrow Erythrocytes", fillcolor="#FFFFFF", fontcolor="#202124"]; end_pos [label="Conclusion:\nIn Vivo Genotoxic", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; end_neg [label="Conclusion:\nNo Significant In Vivo\nGenotoxic Risk", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> in_vitro [color="#5F6368"]; in_vitro -> ames [color="#5F6368"]; in_vitro -> mnvit [color="#5F6368"]; {ames, mnvit} -> decision1 [color="#5F6368"]; decision1 -> in_vivo [label=" Yes ", color="#5F6368"]; decision1 -> end_neg [label=" No ", color="#5F6368"]; in_vivo -> comet [color="#5F6368"]; in_vivo -> micronucleus [color="#5F6368"]; {comet, micronucleus} -> end_pos [label=" Positive ", style=dashed, color="#5F6368"]; {comet, micronucleus} -> end_neg [label=" Negative ", style=dashed, color="#5F6368"]; }
Caption: Standard Genotoxicity Testing Strategy.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used initial screening assay to detect the mutagenic potential of a chemical by observing its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[11][12]
Methodology:
-
Strain Preparation: Inoculate fresh colonies of S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) into a nutrient broth and incubate overnight at 37°C with shaking to achieve a cell density of approximately 1 x 10⁹ cells/mL.[11]
-
Metabolic Activation (Optional): To mimic mammalian metabolism, a liver homogenate fraction (S9 mix) from Aroclor- or phenobarbital-induced rats is often included. Prepare the S9 mix containing cofactors like NADP and glucose-6-phosphate.[13]
-
Exposure: In a test tube, combine 0.1 mL of the bacterial culture, 0.1 mL of the test compound at various concentrations, and 0.5 mL of sodium phosphate buffer or S9 mix.[11] Positive and negative (vehicle) controls are run in parallel.
-
Plating: Add 2 mL of molten top agar (kept at 45°C) containing a trace amount of histidine and biotin to the test tube. Quickly vortex and pour the mixture onto a minimal glucose agar plate.[13]
-
Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.[11][13]
-
Scoring: Count the number of revertant colonies (his+) on each plate. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertants that is at least double the spontaneous revertant count seen in the negative control.
Comet Assay (Single Cell Gel Electrophoresis)
The Comet assay is a sensitive method for detecting DNA strand breaks at the level of individual cells.[14][15]
Methodology:
-
Cell/Tissue Preparation: Prepare a single-cell suspension from the tissue of interest (e.g., liver, kidney, blood lymphocytes) or from cultured cells. For solid organs, this may involve homogenization and/or enzymatic digestion followed by filtration.[9]
-
Slide Preparation: Mix the cell suspension with low-melting-point agarose and pipette onto a microscope slide pre-coated with normal melting point agarose. Allow it to solidify.
-
Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergents like Triton X-100) for at least 1 hour. This step removes cell membranes, cytoplasm, and histones, leaving behind the DNA as a "nucleoid".[15]
-
Alkaline Unwinding: Place the slides in a horizontal electrophoresis tank filled with a high pH alkaline buffer (pH > 13) for a period (e.g., 20-40 minutes) to allow the DNA to unwind. This step exposes single-strand breaks and alkali-labile sites.
-
Electrophoresis: Apply an electric field (e.g., 25 V, 300 mA) for a set time (e.g., 20-30 minutes). Fragmented DNA will migrate away from the nucleoid towards the anode, forming a "comet tail".
-
Neutralization and Staining: Neutralize the slides with a buffer (e.g., Tris-HCl, pH 7.5), and stain the DNA with a fluorescent dye such as SYBR Green or ethidium bromide.
-
Visualization and Scoring: Examine the slides using a fluorescence microscope. The extent of DNA damage is quantified using image analysis software, typically by measuring the percentage of DNA in the comet tail (% Tail DNA).
In Vivo Micronucleus Test
The micronucleus test detects damage to chromosomes or the mitotic apparatus. It scores micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.[16]
Methodology:
-
Animal Dosing: Administer the test compound to rodents (typically mice or rats) via a relevant route of exposure (e.g., oral gavage, intraperitoneal injection). Dosing is usually done once or twice over a 24-48 hour period.[17] A positive control (e.g., a known clastogen like cyclophosphamide) and a vehicle control are included.
-
Tissue Collection: At an appropriate time after the final dose (e.g., 24 hours), euthanize the animals and collect bone marrow from the femurs.[17]
-
Slide Preparation: Flush the bone marrow from the femurs using fetal bovine serum. Create a cell suspension and prepare smears on microscope slides.[17]
-
Fixation and Staining: Fix the slides in methanol and stain with a dye such as Giemsa or acridine orange, which differentiates polychromatic erythrocytes (PCEs, immature red blood cells) from normochromatic erythrocytes (NCEs, mature red blood cells).[17]
-
Scoring: Using a microscope, score at least 2000 PCEs per animal for the presence of micronuclei. The frequency of micronucleated PCEs (MN-PCEs) is calculated.[17] Cytotoxicity is assessed by determining the ratio of PCEs to NCEs. A significant, dose-dependent increase in the frequency of MN-PCEs indicates a positive result.[17]
Discrepancies Between In Vitro and In Vivo Findings
A notable aspect in the study of furanone genotoxicity is the discrepancy often observed between in vitro and in vivo results. While compounds like MX are potent, direct-acting mutagens in a wide range of in vitro assays, demonstrating genotoxicity at low micromolar concentrations, their effects in vivo are more complex.[3]
Initial in vivo studies using the alkaline elution assay failed to detect significant DNA damage in multiple rat organs even at high doses.[3] However, more sensitive methods like the Comet assay, or the use of DNA repair inhibitors, have successfully demonstrated in vivo genotoxicity, particularly in tissues that are primary sites of contact or metabolism, such as the gastrointestinal tract and the liver.[9] This suggests that in a whole organism, efficient detoxification mechanisms and DNA repair processes may mitigate some of the genotoxic effects observed in isolated cell systems. Therefore, while in vitro tests are invaluable for hazard identification, in vivo assays are critical for a comprehensive risk assessment.
References
- 1. Studies on the potent bacterial mutagen, 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone: aqueous stability, XAD recovery and analytical determination in drinking water and in chlorinated humic acid solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ames mutagenicity and concentration of the strong mutagen 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone and of its geometric isomer E-2-chloro-3-(dichloromethyl)-4-oxo-butenoic acid in chlorine-treated tap waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Genotoxic effects of the drinking water mutagen 3-chloro-4-(dichloromethyl)-5-hydroxy-2[5H]-furanone (MX) in mammalian cells in vitro and in rats in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone | C5H3Cl3O3 | CID 53665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. DNA damage induced by 3-chloro-4-(dichloromethyl)-5-hydroxy-2[5H]-furanone (MX) in HL-60 cells and purified DNA in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of adducts formed in reactions of 2-deoxyadenosine and calf thymus DNA with the bacterial mutagen 3-chloro-4-(chloromethyl)-5-hydroxy-2(5H)-furanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Induction of oxidative stress in murine cell lines by 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Detection of in vivo genotoxicity of 3-chloro-4-(dichloromethyl)-5-hydroxy-2[5H]-furanone (MX) by the alkaline single cell gel electrophoresis (Comet) assay in multiple mouse organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Furan is not genotoxic in the micronucleus assay in vivo or in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 12. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 13. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 14. criver.com [criver.com]
- 15. Comet assay: a versatile but complex tool in genotoxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Micronucleus Assay: The State of Art, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
The Emerging Role of 4-Chloro-5-hydroxyfuran-2(5H)-one as a Privileged Pharmacophore in Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 4-chloro-5-hydroxyfuran-2(5H)-one scaffold, a derivative of mucochloric acid, has garnered significant attention in medicinal chemistry as a versatile pharmacophore. Its inherent reactivity and stereochemical features provide a unique starting point for the synthesis of a diverse array of bioactive molecules. This technical guide delves into the core aspects of this pharmacophore, presenting key quantitative data, detailed experimental protocols, and visual representations of its role in targeting various pathological pathways. The furanone core is a key structural motif in a variety of natural products and synthetic compounds that exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1]
Anticancer Activity of this compound Derivatives
Derivatives of the this compound scaffold have demonstrated significant potential as anticancer agents. The primary mechanism of action for some of these derivatives involves the induction of cell cycle arrest and interaction with key oncogenic targets.
Quantitative Anticancer Activity Data
The following tables summarize the in vitro cytotoxic activity of various derivatives synthesized from mucochloric or mucobromic acid, the precursors to the title pharmacophore. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.
Table 1: Cytotoxicity of 4-Biphenylamino-5-halo-2(5H)-furanone Derivatives
| Compound | Cancer Cell Line | IC50 (μM) |
| 3j | MCF-7 (Breast) | 11.8 |
| 4e | C6 (Glioma) | 12.1 |
Data sourced from multiple studies on furanone derivatives.[1][2]
Table 2: Cytotoxicity of 3,4-Dihalo-2(5H)-furanone Hydrazone Derivatives
| Compound | Cancer Cell Line | IC50 (μM) |
| Hydrazone Derivative | MCF-7 (Breast) | 14.35 |
| Hydrazone Derivative | U87 (Glioblastoma) | > 25 |
| Hydrazone Derivative | A549 (Lung) | > 25 |
Data from a study on the cytotoxic activities of hydrazone derivatives of 3,4-dihalogeno-2-(5H)-furanone.[3]
Table 3: Cytotoxicity of Dithiocarbamate Derivatives containing a 2(5H)-furanone-piperazine group
| Compound | Cancer Cell Line | IC50 (μM) (72h) |
| Dithiocarbamate L | HeLa (Cervical) | 0.06 ± 0.01 |
| Dithiocarbamate L | SMMC-7721 (Hepatocellular Carcinoma) | 0.006 ± 0.04 |
Data from a study on the in vitro cytotoxic activity of dithiocarbamate derivatives.[3]
Mechanism of Anticancer Action: c-MYC G-Quadruplex Interaction
A promising mechanism of action for certain furanone derivatives is their ability to interact with and stabilize G-quadruplex structures in the promoter region of the c-MYC oncogene. The c-MYC protein is a transcription factor that is overexpressed in many human cancers and plays a critical role in cell proliferation, differentiation, and apoptosis. Stabilization of the G-quadruplex in the c-MYC promoter can inhibit its transcription, leading to downregulation of the c-MYC protein and subsequent suppression of tumor growth.[4][5]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well in 100 µL of culture medium.[6] Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the furanone derivatives in culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of viability versus the concentration of the compound.
Antimicrobial and Antibiofilm Activity
The this compound pharmacophore is also a promising scaffold for the development of novel antimicrobial agents, particularly those targeting biofilm formation, a key virulence factor in many pathogenic bacteria.
Quantitative Antimicrobial Activity Data
The following table summarizes the in vitro antimicrobial activity of various furanone derivatives. MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. MBC (Minimum Bactericidal Concentration) is the lowest concentration of an antibacterial agent required to kill a particular bacterium.
Table 4: Antimicrobial Activity of 2(5H)-Furanone Derivatives
| Compound | Microorganism | MIC (µg/mL) | MBC (µg/mL) |
| 2b | Staphylococcus aureus | 4 | 8 |
| 2c | Staphylococcus aureus | 4 | 8 |
| F105 | Staphylococcus aureus (MSSA) | 10 | 40 |
| F105 | Staphylococcus aureus (MRSA) | 20 | 80 |
| Sulfone 26 | Staphylococcus aureus | 8 | - |
| Sulfone 26 | Bacillus subtilis | 8 | - |
Data compiled from studies on various furanone derivatives.[4][7][8]
Mechanism of Biofilm Inhibition
Furanone derivatives have been shown to interfere with bacterial quorum sensing, a cell-to-cell communication system that regulates biofilm formation and the expression of virulence factors. By disrupting these signaling pathways, furanone derivatives can prevent the formation of biofilms and, in some cases, disperse existing biofilms, rendering the bacteria more susceptible to conventional antibiotics.
Experimental Protocol: Biofilm Inhibition Assay
This protocol outlines a method for determining the minimum biofilm inhibitory concentration (MBIC) of furanone derivatives.
-
Bacterial Culture: Grow a bacterial culture to the mid-logarithmic phase in a suitable broth medium.
-
Compound Preparation: Prepare serial dilutions of the furanone derivatives in the growth medium in a 96-well microtiter plate.
-
Inoculation: Add the bacterial suspension to each well to a final concentration of approximately 106 CFU/mL.[9]
-
Incubation: Incubate the plate under static conditions for 24-48 hours at 37°C to allow for biofilm formation.
-
Washing: Carefully remove the planktonic cells by washing the wells with a sterile phosphate-buffered saline (PBS) solution.
-
Staining: Stain the adherent biofilms with a 0.1% crystal violet solution for 15-20 minutes.
-
Destaining: Wash the wells again with PBS to remove excess stain and then add a destaining solution (e.g., 95% ethanol or 33% acetic acid) to solubilize the crystal violet bound to the biofilm.
-
Quantification: Measure the absorbance of the destained solution at 570 nm using a microplate reader. The MBIC is the lowest concentration of the compound that shows a significant reduction in biofilm formation compared to the untreated control.[10]
Anti-inflammatory Activity
The furanone scaffold has also been explored for its anti-inflammatory properties, with some derivatives showing potent inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2).
Quantitative COX-2 Inhibitory Activity
Table 5: COX-2 Inhibitory Activity of Furanone Derivatives
| Compound | COX-2 IC50 (µM) |
| Furanone Derivative 76 | 2.0 |
| Kuwanon A | 14 |
Data from a quantitative structure-activity relationship (QSAR) study of furanone derivatives and a study on Kuwanon derivatives.[11][12]
Mechanism of Action: COX-2 Inhibition
Inflammation is a complex biological response, and prostaglandins are key mediators of this process. Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins from arachidonic acid. The COX-2 isoform is inducible and its expression is upregulated at sites of inflammation. Selective inhibition of COX-2 is a major goal in the development of anti-inflammatory drugs to minimize the gastrointestinal side effects associated with non-selective COX inhibitors. Furanone derivatives have been identified as potential selective COX-2 inhibitors.
Experimental Protocol: In Vitro COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.
-
Enzyme and Substrate Preparation: Prepare solutions of purified COX-2 enzyme and its substrate, arachidonic acid.
-
Compound Incubation: In a 96-well plate, incubate the COX-2 enzyme with various concentrations of the furanone derivatives for a short period.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to the wells.
-
Reaction Termination: Stop the reaction after a defined time by adding a stopping solution (e.g., a strong acid).
-
Prostaglandin Measurement: Measure the amount of prostaglandin E2 (PGE2) produced using an enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration relative to a control without any inhibitor. The IC50 value is determined from the dose-response curve.
Synthesis of this compound Derivatives
The versatility of the this compound pharmacophore stems from its straightforward synthesis from readily available starting materials like mucochloric acid and the ease with which it can be functionalized at various positions.
General Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis of 4-amino-5-hydroxy-2(5H)-furanone derivatives, a common class of bioactive compounds derived from the core pharmacophore.
Experimental Protocol: Solid-Phase Synthesis of 4-Amino-5-hydroxy-2(5H)-furanones
Solid-phase synthesis offers an efficient method for generating libraries of furanone derivatives for high-throughput screening.
-
Resin Preparation: Swell an appropriate solid support resin (e.g., isocyanate resin) in a suitable solvent like dichloromethane (DCM).
-
Attachment of Furanone: React the 4-chloro-5-hydroxy-2(5H)-furanone with the resin to form a carbamate linkage, tethering the furanone to the solid support.[13]
-
Washing: Thoroughly wash the resin-bound furanone with solvents like DCM and dimethylformamide (DMF) to remove any unreacted starting materials.
-
Amination: Add a solution of the desired amine in a suitable solvent to the resin and allow the reaction to proceed, which results in the substitution of the chloro group at the 4-position with the amino group.
-
Washing: Wash the resin again to remove excess amine and byproducts.
-
Cleavage: Cleave the final product from the resin using a cleavage cocktail, typically containing a strong acid like trifluoroacetic acid (TFA).[13]
-
Isolation and Purification: Isolate the crude product by precipitation and purify it using techniques such as high-performance liquid chromatography (HPLC).
Conclusion
The this compound scaffold represents a highly promising and versatile pharmacophore in modern drug discovery. Its derivatives have demonstrated a wide range of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects. The synthetic accessibility and the potential for diverse functionalization make this scaffold an attractive starting point for the development of novel therapeutic agents. Further exploration of the structure-activity relationships and optimization of the lead compounds are warranted to fully exploit the therapeutic potential of this privileged chemical entity. The detailed protocols and mechanistic insights provided in this guide aim to facilitate further research and development in this exciting area of medicinal chemistry.
References
- 1. mdpi.com [mdpi.com]
- 2. Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Furan based cyclic homo-oligopeptides bind G-quadruplex selectively and repress c-MYC transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective targeting of G-quadruplex using furan-based cyclic homooligopeptides: effect on c-MYC expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Estrone-Based Derivatives Stabilize the c-MYC and c-KIT G-Quadruplex DNA Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thio Derivatives of 2(5H)-Furanone as Inhibitors against Bacillus subtilis Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. scienceasia.org [scienceasia.org]
In Vitro Cytotoxicity of 4-Chloro-5-hydroxyfuran-2(5H)-one and its Analogs on Cancer Cell Lines: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the in vitro cytotoxic effects of 4-Chloro-5-hydroxyfuran-2(5H)-one, also known as mucochloric acid, and its derivatives on various cancer cell lines. Due to the limited availability of specific data for this compound, this document focuses on the broader class of mucochloric acid derivatives and related furanone compounds to offer insights into their potential as anticancer agents. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel cancer therapeutics. This guide summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated cellular pathways and workflows.
Data Presentation: Cytotoxicity of Mucochloric Acid Derivatives
The following tables summarize the available quantitative data on the in vitro cytotoxicity of various derivatives of mucochloric acid against several cancer cell lines. It is important to note that these are not data for this compound itself but for structurally related compounds.
Table 1: IC50 Values of Mucochloric Acid Derivatives against Various Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| Acetamido-furanone derivative of Mucochloric Acid | MAC 13 | Murine Colon Adenocarcinoma | 18.4 | |
| Acetamido-furanone derivative of Mucochloric Acid | MAC 16 | Murine Colon Adenocarcinoma | 18.4 | |
| 5-Alkoxy-3,4-dichloro-2(5H)-furanone (Derivative D) | A549 | Human Non-small Cell Lung Cancer | 6.7 µg/mL | [1] |
| 5-Alkoxy-3,4-dichloro-2(5H)-furanone (Derivative E) | A549 | Human Non-small Cell Lung Cancer | 7.7 µg/mL | [1] |
| Silyl ethers of Mucobromic Acid (MBA) | HCT116 | Human Colon Cancer | Strong Antiproliferative Activity | [1] |
| Dithiocarbamate derivative of a 2(5H)-furanone | HeLa | Human Cervical Cancer | 0.06 ± 0.01 | [1] |
| Dithiocarbamate derivative of a 2(5H)-furanone | SMMC-7721 | Human Hepatocellular Carcinoma | 0.006 ± 0.04 | [1] |
| Hydrazone derivative of a 3,4-dihalogeno-2-(5H)-furanone | MCF-7 | Human Breast Cancer | 14.35 | [1] |
| Hydrazone derivative of a 3,4-dihalogeno-2-(5H)-furanone | U87 | Human Glioblastoma | Moderate Cytotoxicity | [1] |
| Hydrazone derivative of a 3,4-dihalogeno-2-(5H)-furanone | A549 | Human Non-small Cell Lung Cancer | Moderate Cytotoxicity | [1] |
Table 2: Apoptotic Effects of 3-chloro-4-(dichloromethyl)-5-hydroxy-2[5H]-furanone (MX)
| Cell Line | Concentration (µM) | Observation | Reference |
| HL-60 | 30-100 | >30% of cells showed characteristic morphology and biochemical markers of apoptosis. | [2] |
| HL-60 | 300 | <5% of cells appeared to be apoptotic; cells arrested in early stages of chromatin condensation, eventually becoming necrotic. | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are generalized based on standard laboratory practices and the available literature.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well plates
-
This compound or its derivatives (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of the test compound. A vehicle control (e.g., DMSO) should also be included.
-
Incubation with Compound: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined from the dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface using Annexin V and to differentiate apoptotic from necrotic cells using the viability dye Propidium Iodide (PI).
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
6-well plates
-
This compound or its derivatives
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the test compound for a specified duration.
-
Cell Harvesting: Harvest both adherent and floating cells. Adherent cells can be detached using a gentle cell scraper or trypsin.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V-negative and PI-negative: Live cells
-
Annexin V-positive and PI-negative: Early apoptotic cells
-
Annexin V-positive and PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative and PI-positive: Necrotic cells
-
Mandatory Visualizations
Experimental Workflow for In Vitro Cytotoxicity Screening
Caption: Workflow for determining the in vitro cytotoxicity using the MTT assay.
General Apoptosis Signaling Pathway
Caption: A simplified diagram of the intrinsic and extrinsic apoptosis signaling pathways.
Conclusion
The available data, primarily from derivatives of mucochloric acid, suggest that the furanone scaffold holds promise as a basis for the development of novel anticancer agents. These compounds have demonstrated cytotoxic and apoptotic effects against a variety of cancer cell lines. However, a significant need exists for further research to specifically evaluate the in vitro cytotoxicity of this compound across a broad panel of human cancer cell lines. Elucidating its precise mechanism of action and the specific signaling pathways involved will be crucial for its future development as a potential therapeutic agent. This guide provides a foundational understanding and practical protocols to support such research endeavors.
References
Furanone Derivatives: A Technical Guide to Their Antimicrobial and Antifungal Properties
For Researchers, Scientists, and Drug Development Professionals
Furanone derivatives have emerged as a promising class of compounds in the search for novel antimicrobial and antifungal agents. Originally identified as a defense mechanism in the red algae Delisea pulchra to prevent biofouling, these molecules and their synthetic analogs have demonstrated significant activity against a wide range of pathogenic bacteria and fungi.[1][2] Their multifaceted mechanisms of action, including the disruption of quorum sensing and induction of oxidative stress, make them attractive candidates for overcoming the challenges of antimicrobial resistance. This technical guide provides an in-depth overview of the antimicrobial and antifungal properties of furanone derivatives, with a focus on quantitative data, experimental methodologies, and the underlying molecular pathways.
Antimicrobial Activity of Furanone Derivatives
Furanone derivatives have shown potent activity against various Gram-positive and Gram-negative bacteria, including clinically relevant species such as Staphylococcus aureus and Pseudomonas aeruginosa.[1][3][4] Their efficacy extends to both planktonic cells and biofilm-embedded bacteria, a critical feature for treating persistent infections.[3][5]
Quantitative Antimicrobial Data
The antimicrobial activity of several furanone derivatives has been quantified using standard microbiological assays. The following tables summarize the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Biofilm Prevention Concentration (MBPC) values for selected compounds against various bacterial strains.
Table 1: Antibacterial Activity of Furanone Derivative F131 [1]
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus (clinical isolates) | 8–16 |
| Staphylococcus aureus ATCC 29213 | 8–16 |
Table 2: Antibacterial Activity of Furanone Derivative F105 [3][4]
| Bacterial Strain | MIC (mg/L) | MBC (mg/L) | MBPC (µg/mL) |
| Staphylococcus aureus | 10 | 40 | 8-16 |
| Bacillus subtilis | 8 | - | - |
Table 3: Biofilm Inhibition by Furanone C-30 against Pseudomonas aeruginosa [6]
| Concentration (µg/mL) | Biofilm Inhibition (%) |
| 512 | 100 |
| 256 | 100 |
| 128 | 92 |
Table 4: Synergistic Activity of Furanone Derivatives with Conventional Antibiotics
| Furanone Derivative | Antibiotic | Pathogen | Observation |
| F105 | Aminoglycosides (amikacin, gentamicin, kanamycin) | S. aureus | Two-fold reduction in antibiotic MICs at low F105 concentrations (0.5–1.3 mg/L).[3] |
| F131 | Fluconazole-gentamicin, Benzalkonium chloride | S. aureus - C. albicans mixed biofilms | Increased antimicrobial activity against mixed biofilms.[1] |
| C-30 | Colistin | Gram-Negative Bacteria | Significant increase in colistin's antibacterial activity.[7] |
Antifungal Activity of Furanone Derivatives
In addition to their antibacterial properties, furanone derivatives have demonstrated notable antifungal activity, particularly against pathogenic yeasts such as Candida albicans.[1][8] They can also potentiate the effects of existing antifungal drugs, offering a potential strategy to combat drug-resistant fungal infections.[8]
Quantitative Antifungal Data
The antifungal efficacy of furanone derivatives has been evaluated, with MIC values determined for various fungal species.
Table 5: Antifungal Activity of Furanone Derivative F131 against Candida albicans [1]
| Fungal Strain | MIC (µg/mL) |
| Candida albicans (clinical isolates) | 32–128 |
Table 6: Antifungal Activity of Furanone Derivative F105 against Candida albicans [8]
| Fungal Strain | MIC (µg/mL) |
| Candida albicans | 32–256 |
Table 7: Antifungal Activity of Benzyl Furanone Derivatives against Candida albicans [9]
| Compound | MIC (µg/mL) |
| (±)-1 | 32 |
| (+)-1 | 16 |
| (−)-1 | 64 |
| 2 | 64 |
Table 8: Antifungal Activity of a Furanone from Pseudomonas aureofaciens against Various Fungi [10]
| Fungal Species | ED₅₀ for Spore Germination (µg/mL) |
| Pythium ultimum | 45 |
| Fusarium solani | 54 |
| Fusarium oxysporum | 56 |
| Thielaviopsis basicola | 25 |
Mechanisms of Action
The antimicrobial and antifungal effects of furanone derivatives are attributed to several mechanisms, making them robust against the development of resistance.
Quorum Sensing Inhibition
A primary mechanism of action for many furanone derivatives is the inhibition of quorum sensing (QS), a cell-to-cell communication system that bacteria use to coordinate collective behaviors, including biofilm formation and virulence factor production.[2][11] Halogenated furanones, in particular, have been shown to interfere with N-Acylhomoserine lactone (AHL) signaling molecules in Gram-negative bacteria.[11]
Induction of Reactive Oxygen Species (ROS)
Certain furanone derivatives, such as F105, have been shown to induce the formation of reactive oxygen species (ROS) within bacterial cells.[12][13] This leads to oxidative stress and nonspecific damage to a number of proteins, including those involved in the cell's own anti-ROS defense system. This dual action of inducing ROS and impairing the cell's ability to cope with it contributes significantly to the compound's antimicrobial activity.[12][13]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of furanone derivatives.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination
The MIC and MBC of furanone derivatives are typically determined using the broth microdilution method according to guidelines from organizations such as the European Committee on Antimicrobial Susceptibility Testing (EUCAST) or the Clinical and Laboratory Standards Institute (CLSI).[3][14]
Protocol Details:
-
A bacterial suspension is prepared and diluted in a suitable broth, such as Mueller-Hinton broth, to a standardized concentration.[3]
-
Serial dilutions of the furanone derivative are prepared in a 96-well microtiter plate.[3]
-
The wells are inoculated with the bacterial suspension.
-
The plate is incubated, typically at 35°C for 24 hours.[3]
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[3]
-
To determine the MBC, aliquots from the wells showing no growth are plated on agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.[3]
Biofilm Inhibition and Eradication Assays
The ability of furanone derivatives to inhibit biofilm formation and eradicate established biofilms is often assessed using a crystal violet staining method or by determining cell viability within the biofilm.
Protocol Details:
-
For inhibition assays, bacterial cultures are grown in microtiter plates in the presence of various concentrations of the furanone derivative.
-
For eradication assays, biofilms are first allowed to form in the microtiter plates, and then the furanone derivative is added.
-
After incubation, the planktonic cells are removed, and the plates are washed.
-
The remaining biofilm is stained with crystal violet.
-
The stain is solubilized, and the absorbance is measured to quantify the biofilm biomass.
-
Alternatively, cell viability within the biofilm can be assessed using methods like MTT assays or by colony-forming unit (CFU) counting.[6]
Ames Test for Genotoxicity
The mutagenic potential of new furanone derivatives is evaluated using the Ames test, which utilizes a histidine-dependent strain of Salmonella typhimurium (e.g., TA100).[15]
Protocol Details:
-
A mixture of the S. typhimurium TA100 strain, the test compound at various concentrations, and, if necessary, a metabolic activation system (S9 mix) is prepared.[15]
-
The mixture is incubated and then plated on a minimal glucose medium lacking histidine.[15]
-
The plates are incubated for 48 hours, and the number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted.[15]
-
A significant increase in the number of revertant colonies compared to the negative control indicates mutagenic activity.[15]
Conclusion
Furanone derivatives represent a versatile and potent class of antimicrobial and antifungal agents. Their ability to inhibit biofilm formation, a key factor in chronic and recurrent infections, coupled with their synergistic effects with existing antibiotics, positions them as strong candidates for further drug development. The multifaceted mechanisms of action, including quorum sensing inhibition and ROS induction, suggest a lower propensity for the development of microbial resistance. The data and protocols presented in this guide underscore the therapeutic potential of furanone derivatives and provide a solid foundation for researchers and drug development professionals to advance these promising compounds towards clinical applications.
References
- 1. Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unraveling the Molecular Mechanism of Selective Antimicrobial Activity of 2(5H)-Furanone Derivative against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of novel furanones as biofilm inhibitors in opportunistic human pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of the antibiofilm activity of plant-derived compounds furanone C30 and ellagic acid C11 with antibiotics against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combining Colistin with Furanone C-30 Rescues Colistin Resistance of Gram-Negative Bacteria in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Benzyl Furanones and Pyrones from the Marine-Derived Fungus Aspergillus terreus Induced by Chemical Epigenetic Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Unraveling the Molecular Mechanism of Selective Antimicrobial Activity of 2(5H)-Furanone Derivative against Staphylococ… [ouci.dntb.gov.ua]
- 13. researchgate.net [researchgate.net]
- 14. taylorfrancis.com [taylorfrancis.com]
- 15. idosi.org [idosi.org]
Stability of 4-Chloro-5-hydroxyfuran-2(5H)-one in Aqueous Solutions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of 4-Chloro-5-hydroxyfuran-2(5H)-one in aqueous solutions. Due to the limited availability of direct quantitative stability data for this specific compound, this guide leverages data from the closely related and extensively studied analogue, 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone, commonly known as Mutagen X (MX), to infer and illustrate the expected stability profile. The methodologies and degradation pathways described are based on established principles for this class of compounds.
Introduction to this compound and its Aqueous Stability
This compound belongs to the family of 2(5H)-furanones, which are recognized for their high reactivity.[1] The structure, featuring a conjugated double bond, a carbonyl group, a hydroxyl group, and a labile chlorine atom, makes it susceptible to degradation in aqueous environments.[1] Understanding the stability of this compound is critical for applications in drug development, environmental science, and toxicology, as its degradation can lead to a loss of efficacy and the formation of new chemical entities.
The primary degradation pathway for 5-hydroxy-2(5H)-furanones in aqueous solutions is hydrolysis, which is significantly influenced by pH.[2] This class of compounds can exist in a pH-dependent equilibrium between the cyclic furanone form and an acyclic, open-chain carboxylic acid form.[1] Under basic conditions, the equilibrium shifts towards the open-chain form, leading to the degradation of the parent compound.[1]
Quantitative Stability Data
Table 1: Aqueous Stability of Mutagen X (3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone) - An Analogue for this compound
| Parameter | Condition | Value | Reference |
| Half-life | pH 8, 23°C | 4.6 days | [3] |
| Stability Order | 23°C | pH 2 > pH 4 > pH 8 > pH 6 | [3] |
Note: This data is for the analogue Mutagen X and should be used as an estimation of the stability profile of this compound. Experimental determination for the specific compound is recommended.
Degradation Pathway
The primary degradation pathway for this compound in aqueous solution is believed to be a pH-dependent hydrolysis leading to ring-opening. This results in the formation of an acyclic carboxylic acid derivative. This is consistent with the observed degradation of other 3,4-dihalo-5-hydroxy-2(5H)-furanones.[1]
Experimental Protocols for Aqueous Stability Assessment
A robust method for determining the aqueous stability of a compound is essential. The following protocol is based on the OECD Guideline for the Testing of Chemicals, Test No. 111: "Hydrolysis as a Function of pH".
Principle
The rate of hydrolysis of this compound is determined by measuring its concentration in aqueous buffer solutions at various pH values (typically 4, 7, and 9) and a constant temperature over a period of time.
Materials and Reagents
-
This compound (of known purity)
-
Sterile, purified water (e.g., HPLC grade)
-
Buffer solutions (sterile):
-
pH 4.0: e.g., 0.05 M acetate buffer
-
pH 7.0: e.g., 0.05 M phosphate buffer
-
pH 9.0: e.g., 0.05 M borate buffer
-
-
Acetonitrile or other suitable organic solvent for stock solution preparation
-
Analytical standards of the test compound
-
Appropriate analytical instrumentation (e.g., HPLC-UV, GC-MS)
Experimental Workflow
References
The Versatility of 4-Chloro-5-hydroxyfuran-2(5H)-one: A Gateway to Novel Heterocyclic Scaffolds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-5-hydroxyfuran-2(5H)-one, existing in equilibrium with its open-chain form, 2,3-dichloro-4-oxobut-2-enoic acid, and often referred to as mucochloric acid, is a highly functionalized and reactive building block in organic synthesis. Its unique arrangement of electrophilic and nucleophilic centers, including a lactone, a carbon-carbon double bond, and reactive chlorine atoms, makes it an exceptionally versatile precursor for the construction of a diverse array of heterocyclic compounds. This guide provides a comprehensive overview of the synthetic potential of this compound, with a focus on the preparation of pyridazinones, pyrazoles, and other key heterocyclic systems of interest in medicinal chemistry and materials science. Detailed experimental protocols, quantitative data, and reaction pathway visualizations are presented to facilitate its application in research and development.
Synthesis of Pyridazinone Derivatives
One of the most well-established applications of this compound is in the synthesis of pyridazin-3(2H)-ones. The reaction with hydrazine derivatives proceeds readily, leading to the formation of the six-membered heterocyclic ring.
The general reaction involves the condensation of this compound (or its activated derivatives) with a substituted or unsubstituted hydrazine. This reaction leads to the formation of 4,5-dihalogeno-3(2H)-pyridazinones in satisfactory yields, ranging from 35% to 90%.[1]
A key intermediate in many of these syntheses is a 2-substituted-4,5-dichloropyridazin-3-one. For instance, the reaction of mucochloric acid with p-methylphenyl hydrazine in dilute sulfuric acid provides [2-(4-methylphenyl)]-4,5-dichloropyridazin-3-one.[2] This intermediate can then undergo selective nucleophilic substitution at the C5 position.
Experimental Protocols
Synthesis of [2-(4-methylphenyl)]-4,5-dichloropyridazin-3-one (3) [2]
To a mixture of mucochloric acid (1; 14.99 g, 88.75 mmol) in diluted sulfuric acid (3M, 150 mL), p-methylphenyl hydrazine (2; 10.84 g, 88.75 mmol) is added, and the reaction mixture is stirred at room temperature. The solution is then refluxed for 2 hours. After completion of the reaction, as monitored by TLC, the suspension is filtered, washed with water, and dried under high vacuum to afford the crude solid compound 3 . The yield for this reaction is reported to be 96%.[2]
Synthesis of 4-chloro-5-(substituted amino)-2-p-tolyl-(2H)-pyridazin-3-one (4a-l) [2]
To a mixture of crude [2-(4-methylphenyl)]-4,5-dichloropyridazin-3-one (3; 1.99 g, 7.84 mmol) in acetonitrile (20 mL), a substituted amine (10 mmol) and anhydrous cesium carbonate (2.54 g, 7.84 mmol) are added. The reaction mixture is then refluxed for 1.5 to 2.5 hours. After completion, the solvent is evaporated, and the residue is purified by column chromatography to yield the desired products.
Synthesis of 4-chloro-5-amino-2-phenyl-3(2H)-pyridazinone [3]
A mixture of 4,5-Dichloro-2-phenyl-pyridazinone (2.41 g), 4-hydroxyphenyl-acetic acid (1.0 g), and 20% aqueous ammonia (20 ml) is heated to 100°-110° C with stirring in a small autoclave for 4 hours. The reaction mixture is then cooled to room temperature. The resulting precipitate of 4-chloro-5-amino-2-phenyl-3(2H)-pyridazinone is isolated by filtration, washed with water, and dried. This procedure yields 1.86 g of the pure product (91% yield) with a melting point of 206°-207° C.[3]
Data Presentation
Table 1: Synthesis of 4-chloro-5-(substituted amino)-2-p-tolyl-(2H)-pyridazin-3-one derivatives (4a-l) [2]
| Compound | Substituted Amine | Yield (%) | 1H NMR (DMSO-d6, 400 MHz) δ ppm | 13C NMR (CDCl3, 100 MHz) δ ppm | LCMS (m/z) |
| 4c | N-ethylpiperazine | 85 | 8.06 (s, 1H), 7.36 (d, J = 8.0 Hz, 2H), 7.27 (d, J = 7.6 Hz, 2H), 3.47 - 3.32 (m, 8H), 2.38 - 2.35 (m, 5H), 1.03 (t, J = 7.2 Hz, 3H) | 158.10, 147.17, 139.10, 138.02, 131.34, 129.27, 125.02, 117.11, 52.65, 52.28, 48.05, 21.17, 11.85 | 333 (M+1) |
Note: The original source provides data for a larger series of compounds (4a-l). Compound 4c is presented here as a representative example.
Reaction Pathway
Caption: Synthesis of pyridazinone derivatives from this compound.
Synthesis of Pyrazole Derivatives
While the synthesis of pyridazinones is a primary application, the furanone scaffold can also be a precursor to pyrazole-containing heterocycles. This often involves a multi-step sequence where the furanone is first transformed into an intermediate that is then cyclized to form the pyrazole ring.
For example, a pyrazolyl-substituted 2(3H)-furanone can be synthesized and subsequently reacted with various nitrogen nucleophiles to generate a range of N-heterocycles.[4][5] The furanone can be reacted with hydrazine hydrate to form an acid hydrazide, which is a key intermediate for further heterocyclic synthesis.[4][5]
Experimental Protocols
Synthesis of Pyrazolyl-2(3H)-furanone Derivative (3) [6]
A pyrazolyl-2(3H)-furanone derivative can be obtained in good yield via the Perkin condensation of 5-chloro-4-formyl-3-methyl-1-phenylpyrazole with 3-(4-methylbenzoyl)propionic acid in the presence of a cyclo-dehydrating agent like sodium acetate and acetic anhydride.[6]
Reaction of Pyrazolyl-2(3H)-furanone with Hydrazine Hydrate [4][5]
Refluxing the pyrazolyl-substituted 2(3H)-furanone with hydrazine hydrate in ethanol leads to the formation of the corresponding acid hydrazide derivative.[4][5] This acid hydrazide can then be used to synthesize other heterocyclic systems like oxadiazoles and pyridazinones.[4][5]
Data Presentation
Table 2: Heterocycles Derived from Pyrazolyl-Substituted Furanone Acid Hydrazide [4][5]
| Reactant for Acid Hydrazide | Resulting Heterocycle |
| 4-Chlorobenzaldehyde | Schiff Base |
| Chloroacetyl chloride | Thiazolidinone |
| Acetic anhydride | Pyridazinone |
| - | Oxadiazole |
Reaction Pathway
Caption: Synthesis of pyrazole-derived heterocycles from a furanone precursor.
Synthesis of Other Heterocycles
The reactivity of this compound and its derivatives extends to the synthesis of other important heterocyclic systems, including oxadiazoles and triazoles, although these transformations are often part of a multi-step synthetic sequence.
1,3,4-Oxadiazoles
The acid hydrazides derived from furanone precursors, as described in the pyrazole section, are common starting materials for the synthesis of 1,3,4-oxadiazoles. Cyclodehydration of these hydrazides, often using reagents like phosphorus oxychloride or through oxidative cyclization, can yield the corresponding 2,5-disubstituted 1,3,4-oxadiazoles.
Triazoles
While direct conversion of this compound to triazoles is less common, intermediates derived from it can be utilized. For instance, hydrazino-pyridazines, which can be synthesized from the corresponding chloro-pyridazines, can undergo annulation to form triazolo-pyridazino systems.
Logical Relationship of Precursor to Products
Caption: Versatility of this compound in heterocyclic synthesis.
Conclusion
This compound is a readily accessible and highly versatile building block for the synthesis of a wide range of heterocyclic compounds. Its application in the preparation of pyridazinones is particularly well-documented, offering a straightforward route to this important class of compounds. Furthermore, through multi-step sequences, it serves as a valuable precursor for pyrazoles, oxadiazoles, and fused heterocyclic systems. The reactivity of its various functional groups allows for a high degree of substitution and the generation of diverse chemical libraries for biological screening. This guide provides a foundational understanding and practical protocols to encourage the further exploration of this potent synthetic tool in the development of novel bioactive molecules and functional materials.
References
An In-depth Technical Guide to the Reactivity of 4-Chloro-5-hydroxyfuran-2(5H)-one with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-5-hydroxyfuran-2(5H)-one, a member of the 2(5H)-furanone family, is a highly reactive and versatile molecule of significant interest in synthetic and medicinal chemistry. Its structure, featuring a lactone ring, a hydroxyl group, and a reactive chlorine atom, provides multiple sites for nucleophilic attack, making it a valuable building block for the synthesis of a diverse range of heterocyclic compounds. This technical guide provides a comprehensive overview of the reactivity of this compound with various nucleophiles, including nitrogen, oxygen, sulfur, selenium, and phosphorus-centered reagents, as well as its utility in carbon-carbon bond-forming reactions. Detailed experimental protocols for key transformations and a summary of quantitative data are presented to facilitate its application in research and drug development.
Introduction: The Structural and Reactive Landscape
This compound, often referred to in the broader context of mucohalic acids, possesses a highly functionalized structure that dictates its reactivity. The molecule can exist in equilibrium between a cyclic lactone form and an acyclic aldehyde form, particularly in the presence of bases. This equilibrium influences its reaction pathways with different nucleophiles. The key reactive centers include:
-
The C4-Chloro Group: The chlorine atom at the C4 position is susceptible to nucleophilic substitution, often proceeding through an addition-elimination mechanism.
-
The C5-Hydroxy Group: The hydroxyl group at the C5 position exhibits typical alcohol reactivity, allowing for esterification, etherification, and substitution reactions.
-
The Lactone Carbonyl Group: The carbonyl group can react with nucleophiles, particularly when the ring opens to its acyclic form.
The reactivity at these positions can be selectively controlled by carefully choosing the reaction conditions, such as the nucleophile, solvent, and catalyst.
Reactions with N-Nucleophiles
Nitrogen-containing nucleophiles react with this compound and its derivatives at various positions, leading to a wide array of nitrogen-containing heterocycles.
Amines
Primary and secondary amines readily react with this compound. The regioselectivity of the reaction is often dependent on the reaction conditions and the structure of the furanone derivative. For instance, 5-methoxycarbonyloxy-3,4-dichloro-2(5H)-furanone reacts with secondary amines at room temperature in toluene to yield the corresponding 5-amino derivatives.[1]
Amino Alcohols
Amino alcohols react as N-nucleophiles in substitution reactions. For example, after converting the 5-hydroxyl group of 3,4-dichloro-5-hydroxy-2(5H)-furanone to a labile methoxycarbonyloxy group, it smoothly undergoes substitution by amino alcohols.[1]
Hydrazines
The reaction of this compound and its analogs with hydrazine and its derivatives can lead to ring transformation, forming pyridazinone structures.[2]
Azides
Sodium azide can substitute the chlorine atoms at both the C4 and C5 positions, depending on the reaction conditions and the starting material. For instance, 3,4,5-trichloro-2(5H)-furanone reacts with sodium azide in methanol to give substitution at the C4 position, and with an excess of sodium azide, substitution also occurs at the C5 position.[2][3]
Nucleobases
The acyclic form of mucochloric acid can react with the amino groups of nucleobases like adenosine and cytidine, leading to N-amination products. This reaction is implicated in the cytotoxic effects of these compounds.[2][3]
Reactions with O-Nucleophiles
Alcohols
The 5-hydroxyl group can be converted to an alkoxy group in the presence of an alcohol and an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, with yields typically ranging from 70-80%.[2]
Acylating Agents
The 5-hydroxyl group readily reacts with acylating agents like acyl chlorides and anhydrides in the presence of a base to form esters.[2][3]
Reactions with S-Nucleophiles
Thiols (Mercaptans)
This compound and its derivatives are susceptible to nucleophilic attack by thiols. The site of substitution (C4 or C5) can be controlled by the reaction conditions. For example, reaction with 2-mercaptoethanol in the presence of triethylamine leads to substitution at the C4 position.[2] Unsubstituted mucochloric acid can be coupled with aromatic thiols under acidic conditions to furnish 5-thiosubstituted derivatives in yields of 70-84%.[1]
Thiophenols
Mucochloric acid reacts readily with thiophenol derivatives. Under acidic conditions in benzene, 5-thioaryl derivatives are formed in high yields. In the presence of triethylamine in diethyl ether, the reaction proceeds via an addition-elimination mechanism to give 4-substituted products in yields ranging from 27-98%.[3]
Reactions with Other Nucleophiles
Selenium Nucleophiles
Selenophenols can displace the 4-chlorine atom in 5-ethoxy derivatives of mucochloric acid in diethyl ether, with the products isolated in very good yields.[3]
Phosphorus Nucleophiles
Tributylphosphine reacts with unsubstituted 3,4-dichloro-2(5H)-furanone to form a double tributylphosphonium salt.[2][3] Trimethoxyphosphite reacts with 3,4,5-trichloro-2(5H)-furanone or 5-methoxy-3,4-dichloro-2(5H)-furanone via an addition-elimination mechanism to yield a phosphonate product from substitution at the C4 position.[2][3]
Carbon-Carbon Bond Forming Reactions
Knoevenagel Condensation
In the presence of a Lewis acid like In(OAc)₃, 3,4-dihalo-2(5H)-furanones react at the C5 carbon with compounds containing an active hydrogen atom in good yields (60-95%).[2][3]
Mukaiyama Aldol Reaction
Alkylation at the C5 position can also be achieved through a Mukaiyama aldol reaction with silylated enol ethers catalyzed by Lewis acids.[2][3]
Arylation
In the presence of Lewis or Brønsted acids, 3,4-dihalo-5-hydroxy-2(5H)-furanones can react with arenes and heteroarenes to form a new bond between the C5 carbon and the aromatic ring, with yields in the range of 60-73%.[2][3]
Quantitative Data Summary
| Nucleophile/Reagent | Reaction Type | Product Type | Yield (%) | Reference |
| Alcohols | Etherification | 5-Alkoxy derivatives | 70-80 | [2] |
| Aromatic Thiols | Thioetherification | 5-Thiosubstituted derivatives | 70-84 | [1] |
| Thiophenols (basic conditions) | Nucleophilic Substitution | 4-Thioaryl derivatives | 27-98 | [3] |
| Active Methylene Compounds | Knoevenagel Condensation | C5-Alkylated derivatives | 60-95 | [2][3] |
| Arenes/Heteroarenes | Arylation | C5-Aryl derivatives | 60-73 | [2][3] |
| Secondary Amines (on 5-methoxycarbonyloxy derivative) | Amination | 5-Amino derivatives | 61-79 | [1] |
| Furfural (oxidation with MnO₂/HCl) | Synthesis of MCA | Mucochloric Acid | 59-67 | [2][3] |
Experimental Protocols
General Procedure for the Synthesis of 5-Alkoxy-3,4-dichloro-2(5H)-furanones
To a solution of 3,4-dichloro-5-hydroxy-2(5H)-furanone (mucochloric acid) in the appropriate alcohol, a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid) is added. The reaction mixture is stirred, typically at room temperature or with gentle heating, until the starting material is consumed (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is purified by chromatography to afford the desired 5-alkoxy derivative.[2]
General Procedure for the Synthesis of 5-(ω-hydroxyalkylamino)-3,4-dichloro-2(5H)-furanones
3,4-Dichloro-5-hydroxy-2(5H)-furanone is first converted to a derivative with a labile group at the C5 position, such as 5-methoxycarbonyloxy-3,4-dichloro-2(5H)-furanone, by reacting it with methyl chloroformate in the presence of a base like diisopropylethylamine.[1][4] This intermediate is then treated with an excess of the desired amino alcohol in a suitable solvent like dichloromethane at room temperature. The reaction progress is monitored by TLC. After completion, the excess amino alcohol and solvent are removed under reduced pressure to yield the product.[1]
General Procedure for the Thiolation of 5-Alkoxy-3,4-dihalo-2(5H)-furanones
To a solution of the 5-alkoxy-3,4-dihalo-2(5H)-furanone in a suitable solvent (e.g., dichloromethane), an equimolar amount of the desired arylthiol and a base such as triethylamine are added. The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is worked up by washing with water and brine, drying over an anhydrous salt (e.g., Na₂SO₄), and concentrating under reduced pressure. The crude product is then purified by column chromatography.
Visualizing Reaction Pathways and Workflows
Diagram 1: General Reactivity of this compound
Caption: Overview of nucleophilic reactions with this compound.
Diagram 2: Experimental Workflow for Synthesis of Glycoconjugates
Caption: Synthetic workflow for furanone glycoconjugates.
Diagram 3: Postulated Interaction with Biological Nucleophiles
Caption: Proposed mechanism of mutagenic action via nucleophilic attack.
Conclusion
This compound is a highly versatile synthetic intermediate with a rich and diverse reaction chemistry. Its ability to react with a wide range of nucleophiles at multiple sites allows for the construction of complex molecular architectures, many of which have potential applications in medicinal chemistry and materials science. This guide has summarized the key reactive pathways, provided quantitative data for selected transformations, and outlined general experimental procedures. The provided diagrams offer a visual representation of the reaction possibilities and workflows, intended to aid researchers in harnessing the synthetic potential of this valuable compound. Further exploration of its reactivity is likely to uncover novel transformations and lead to the development of new bioactive molecules.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Chloro-5-hydroxyfuran-2(5H)-one from Furfural
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 4-Chloro-5-hydroxyfuran-2(5H)-one from the bio-renewable feedstock, furfural. This furanone derivative is of significant interest due to its potential as a bioactive molecule, particularly as a quorum sensing inhibitor. The synthesis is achieved through a direct oxidative chlorination of furfural using manganese dioxide (MnO₂) and hydrochloric acid (HCl). This method offers a straightforward route to the target compound. These protocols are intended for researchers in organic synthesis, medicinal chemistry, and drug development.
Introduction
This compound is a halogenated furanone, a class of compounds known for their diverse biological activities. Halogenated furanones, naturally produced by the macroalga Delisea pulchra, have been identified as potent inhibitors of bacterial quorum sensing, a cell-to-cell communication system that regulates virulence factor production and biofilm formation. This makes them attractive lead compounds for the development of novel anti-infective agents that do not rely on traditional bactericidal or bacteriostatic mechanisms, potentially reducing the development of antibiotic resistance. The synthesis of this compound from furfural, a readily available platform chemical derived from lignocellulosic biomass, represents a sustainable approach to accessing this valuable scaffold.
The synthesis proceeds via a one-pot oxidative chlorination reaction. This process is a two-step reaction where furfural is first oxidized and chlorinated to form 4-chloro-5-hydroxy-2(5H)-one as an intermediate.[1] Careful control of the reaction conditions is crucial to favor the formation and isolation of the desired mono-chlorinated product, as prolonged reaction times or higher temperatures can lead to the formation of the dichlorinated byproduct, mucochloric acid.[1]
Synthesis Pathway
The synthesis of this compound from furfural is a direct oxidative chlorination process. The proposed reaction mechanism involves the oxidation of the aldehyde group of furfural and subsequent chlorination of the furan ring.
Caption: Synthesis of this compound.
Experimental Protocols
This section provides a detailed protocol for the synthesis of this compound from furfural based on the oxidative chlorination with MnO₂/HCl.
Materials:
-
Furfural (freshly distilled)
-
Manganese dioxide (MnO₂, activated)
-
Concentrated Hydrochloric acid (HCl, 37%)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer with heating mantle
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
NMR spectrometer
-
Infrared spectrometer
-
Mass spectrometer
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add activated manganese dioxide (1.5 eq).
-
To the flask, add a solution of freshly distilled furfural (1.0 eq) in concentrated hydrochloric acid.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is exothermic. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction should be stopped once the starting material (furfural) is consumed and before a significant amount of the dichlorinated byproduct is formed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter it to remove the manganese salts.
-
Extraction: Transfer the filtrate to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound as a solid.
-
Characterization: Characterize the purified product by NMR, IR, and mass spectrometry to confirm its identity and purity.
Data Presentation
| Parameter | Value | Reference |
| Reaction | Oxidative chlorination | [1] |
| Starting Material | Furfural | |
| Reagents | MnO₂, HCl | [1] |
| Intermediate | This compound | [1] |
| Reported Yield | Moderate (specific yield depends on reaction control) | |
| Product State | Solid |
Biological Context: Quorum Sensing Inhibition
Halogenated furanones, including this compound, are known to interfere with bacterial quorum sensing (QS). The primary mechanism of action is the destabilization of LuxR-type transcriptional regulator proteins.[2][3] LuxR and its homologues are key proteins in the QS systems of many Gram-negative bacteria. They bind to autoinducer molecules (N-acyl-homoserine lactones, AHLs) and subsequently activate the transcription of target genes, which often include those responsible for virulence and biofilm formation.
By promoting the proteolytic degradation of LuxR-type proteins, halogenated furanones reduce the cellular concentration of these essential regulators, thereby preventing the activation of QS-controlled genes.[2] This mode of action is particularly promising as it is less likely to impose strong selective pressure for the development of resistance compared to traditional antibiotics.
Caption: Inhibition of Quorum Sensing by this compound.
Experimental Workflow
The overall workflow for the synthesis and evaluation of this compound is outlined below.
Caption: Workflow for Synthesis and Biological Evaluation.
Conclusion
The synthesis of this compound from furfural via oxidative chlorination with MnO₂ and HCl provides a direct route to a potentially valuable bioactive compound. The protocols and data presented herein offer a foundation for researchers to produce this compound for further investigation into its biological activities, particularly as a quorum sensing inhibitor. The provided diagrams illustrate the key chemical transformation, the proposed mechanism of biological action, and the overall experimental workflow, serving as a comprehensive guide for scientists in the field of drug discovery and development. Further optimization of the reaction conditions to maximize the yield of the mono-chlorinated product and detailed mechanistic studies of its biological activity are promising areas for future research.
References
Application Notes and Protocols for the Solid-Phase Synthesis of 4-Amino-5-Hydroxy-2(5H)-Furanones
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 4-amino-5-hydroxy-2(5H)-furanone scaffold is a significant pharmacophore found in various natural products exhibiting a wide range of biological activities, including antibiotic and antitumor properties.[1] Solid-phase organic synthesis (SPOS) offers a streamlined and efficient approach for the rapid generation of libraries of these compounds for high-throughput screening in drug discovery.[1] This document provides detailed protocols for the solid-phase synthesis of a library of 4-amino-5-hydroxy-2(5H)-furanones, based on a reported methodology.[1] The strategy involves the attachment of halogenated 5-hydroxy-Δ²-butenolide building blocks to a scavenger isocyanate resin, followed by nucleophilic substitution with a diverse set of amines and subsequent cleavage to yield the target compounds.[1]
Data Presentation
Table 1: Starting Materials and Reagents
| Compound/Reagent | Supplier | Grade | Purpose |
| Scavenger Isocyanate Resin | Novabiochem | 1.6 mmol/g | Solid Support |
| 4-Chloro-5-hydroxy-2(5H)-furanone (1C) | Synthesis Grade | Building Block | |
| 4-Bromo-5-hydroxy-2(5H)-furanone (1D) | Synthesis Grade | Building Block | |
| N,N-Dimethylformamide (DMF) | Acros | Peptide Synthesis Grade | Solvent |
| Dichloromethane (DCM) | Aldrich | Anhydrous | Solvent |
| Trifluoroacetic acid (TFA) | Iris Biotech GmbH | Reagent Grade | Cleavage Reagent |
| Various Primary & Secondary Amines (a-p) | Reagent Grade | Building Blocks | |
| Diisopropylethylamine (DIPEA) | Aldrich | Reagent Grade | Base |
Table 2: Summary of a Representative Solid-Phase Synthesis of a 4-Amino-5-Hydroxy-2(5H)-Furanone Library
| Step | Reaction | Reagents and Conditions | Duration | Expected Yield |
| 1 | Resin Swelling | Scavenger isocyanate resin, DCM | 30 min | N/A |
| 2 | Butenolide Immobilization | Resin, 10% solution of 1C or 1D in DMF/DCM, 50°C | Overnight | >90% (for starting material synthesis)[1] |
| 3 | Amine Addition | Resin-bound butenolide, Amines (a-p) in DMF, 35°C | 2 days | Variable |
| 4 | Cleavage | TFA, Room Temperature | Not Specified | Variable |
Experimental Protocols
Protocol 1: Preparation of Resin-Bound Butenolides (2C and 2D)
-
Resin Swelling: In a peptide synthesis vessel, swell the scavenger isocyanate resin (1.6 mmol/g) in dichloromethane (DCM) for 30 minutes at room temperature.
-
Solvent Removal: Remove the DCM by filtration.
-
Butenolide Coupling:
-
Prepare a 10% solution of the 4-halogenated-5-hydroxy-2(5H)-furanone building block (1C or 1D) in a mixture of N,N-dimethylformamide (DMF) and DCM.[1]
-
Add the butenolide solution to the swollen resin.
-
Heat the reaction mixture at 50°C overnight with gentle agitation.[1]
-
Note: For the chlorinated furanone 1C, the coupling process may need to be repeated to ensure complete reaction.[1]
-
-
Washing: After the reaction is complete, wash the resin-bound butenolides (2C and 2D) sequentially with DMF, DCM, and again with DMF. Repeat each solvent wash three times to remove any unreacted starting materials.[1]
Protocol 2: Synthesis of the 4-Amino-5-Hydroxy-2(5H)-Furanone Library (3Ca-Cp and 3Da-Dp)
-
Resin Distribution: Distribute the resin-bound butenolides (2C or 2D) into individual peptide synthesis flasks, one for each amine to be reacted.
-
Amine Addition:
-
To each flask, add a solution of the corresponding amine (a-p) in DMF.
-
Incubate the reaction mixtures at 35°C for 2 days with gentle agitation.[1]
-
-
Washing: After the reaction period, wash the resin-bound products sequentially with DMF and DCM to remove excess amine and byproducts.
Protocol 3: Cleavage of the 4-Amino-5-Hydroxy-2(5H)-Furanones from the Resin
-
TFA Cleavage: Add trifluoroacetic acid (TFA) to each reaction vessel containing the resin-bound product at ambient temperature to cleave the furanones from the solid support.[1]
-
Product Collection:
-
Filter the resin and collect the TFA solution containing the cleaved product.
-
Evaporate the TFA from the filtrate under a constant stream of argon at ambient temperature to yield the crude 4-amino-5-hydroxy-2(5H)-furanones.[1]
-
-
Purification: The crude products can be purified by chromatography to isolate the desired compounds.[1]
-
Characterization: The purified 4-amino-5-hydroxy-2(5H)-furanones should be characterized by APCI mass spectroscopy, FT-IR, ¹H-NMR, and ¹³C-NMR spectroscopy to confirm their structures.[1]
Mandatory Visualization
Caption: Workflow for the solid-phase synthesis of 4-amino-5-hydroxy-2(5H)-furanones.
Caption: Logical relationships in the solid-phase synthesis strategy.
References
Application Notes and Protocols for HPLC Analysis of 4-Hydroxyfuran-2(5H)-one and its Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Hydroxyfuran-2(5H)-one and its derivatives are a class of compounds significant in flavor chemistry, natural product research, and as potential precursors in pharmaceutical synthesis. Accurate and reliable quantification of these compounds is crucial for quality control, stability studies, and pharmacokinetic analysis. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose due to its sensitivity, specificity, and versatility. These application notes provide detailed protocols for the analysis of 4-Hydroxyfuran-2(5H)-one and several of its key derivatives using Reverse-Phase HPLC (RP-HPLC).
Data Presentation: Quantitative HPLC Parameters
The following tables summarize the chromatographic conditions and performance data for the analysis of 4-Hydroxyfuran-2(5H)-one and its derivatives, compiled from various studies and application notes.
Table 1: HPLC Method for 4-Hydroxyfuran-2(5H)-one
| Parameter | Condition | Reference |
| Column | Newcrom R1 | [1][2] |
| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid | [1][3] |
| MS-Compatible Mobile Phase | Acetonitrile (MeCN), Water, and Formic Acid | [1][2] |
| Detection | UV-Vis / MS | [1] |
| Application | Preparative separation, Pharmacokinetics | [1][2] |
Table 2: HPLC Methods for Furanone Derivatives
| Parameter | Method 1: Furaneol & Derivatives in Strawberries | Method 2: Furan Derivatives in Coffee | Method 3: DMHF in Pineapple Juice |
| Analytes | 2,5-dimethyl-4-hydroxy-3(2H)-furanone (furaneol), furaneol-β-glucoside, 2,5-dimethyl-4-methoxy-3(2H)-furanone (mesifurane) | 2-Furaldehyde (2-FA), 5-Hydroxymethylfurfural (HMF), Furfuryl alcohol (FFA), 2-Acetylfuran (2-ACF), 5-Methyl-2-furaldehyde (5-MEF) | 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF) |
| Column | RP C18 (4.6 mm x 250 mm, 5 µm) | Zorbax Eclipse XBD-C8 (4.6 x 150 mm, 5 µm) | Zorbax ODS (C18) |
| Mobile Phase | Acetate buffer and Methanol (binary) | A: 0.1% Acetic acid in Water, B: Methanol (gradient) | 0.05M Sodium Acetate (pH 4.0) / Methanol (70:30) |
| Detection | UV at 280 nm | Diode Array Detector (DAD) | UV at 290 nm |
| Run Time | < 90 min | 15 min | - |
| Reference | [4][5] | [6][7] | [5] |
Table 3: Quantitative Performance Data for Furanone Derivatives
| Analyte | Matrix | Linearity Range (µg/mL) | Limit of Detection (LOD) (µg/mL) | Recovery (%) | Reference |
| Furaneol | Strawberries | 0.5 - 60 | 0.14 | > 90 | [4][5] |
| Furaneol-β-glucoside | Strawberries | - | 0.05 | > 90 | [4][5] |
| Mesifurane | Strawberries | 0.5 - 60 | 0.36 | > 90 | [4][5] |
| Furanic Compounds | Transformer Oil | 50 - 9000 (µg/L) | - | 80 - 120 | [7] |
Experimental Protocols
Protocol 1: HPLC Analysis of 4-Hydroxyfuran-2(5H)-one
This protocol is based on a reverse-phase HPLC method suitable for the quantification and isolation of 4-Hydroxyfuran-2(5H)-one.[1]
1. Materials and Reagents
-
4-Hydroxyfuran-2(5H)-one standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or Formic acid for MS compatibility)
-
HPLC system with UV or MS detector
-
Newcrom R1 HPLC column
2. Chromatographic Conditions
-
Column: Newcrom R1
-
Mobile Phase: A mixture of acetonitrile, water, and a small percentage of phosphoric acid (e.g., 0.1%). For MS detection, replace phosphoric acid with formic acid (e.g., 0.1%). The exact ratio of acetonitrile to water should be optimized to achieve the desired retention time and separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: UV detector at a wavelength determined by the UV spectrum of 4-Hydroxyfuran-2(5H)-one, or a Mass Spectrometer with appropriate ionization source.
-
Column Temperature: Ambient or controlled (e.g., 25 °C).
3. Standard Preparation
-
Prepare a stock solution of 4-Hydroxyfuran-2(5H)-one in the mobile phase.
-
Create a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples.
4. Sample Preparation
-
Dissolve the sample in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.
5. Analysis
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the calibration standards, followed by the samples.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of 4-Hydroxyfuran-2(5H)-one in the samples from the calibration curve.
Protocol 2: Simultaneous HPLC Determination of Furaneol and its Derivatives in Strawberries
This protocol describes a method for the analysis of key flavor compounds in strawberries.[4][5]
1. Materials and Reagents
-
Furaneol, furaneol-β-glucoside, and mesifurane standards
-
Methanol (HPLC grade)
-
Acetate buffer (e.g., 0.05 M, pH 4.0)
-
Water (HPLC grade)
-
HPLC system with UV detector
-
RP C18 column (e.g., 4.6 mm x 250 mm, 5 µm)
2. Chromatographic Conditions
-
Column: RP C18 (4.6 mm x 250 mm, 5 µm)
-
Mobile Phase: A binary mixture of acetate buffer and methanol. The specific gradient or isocratic conditions should be optimized for baseline separation of the analytes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV at 280 nm.
-
Column Temperature: 25 °C.
3. Standard Preparation
-
Prepare individual stock solutions of furaneol, furaneol-β-glucoside, and mesifurane in methanol.
-
Prepare working standards by diluting the stock solutions in the mobile phase to create a calibration curve (e.g., 0.5-60 µg/mL for furaneol and mesifurane).[4]
4. Sample Preparation (Aqueous Extraction)
-
Homogenize a known weight of strawberry sample.
-
Extract the homogenate with water.
-
Centrifuge the mixture to separate the solid and liquid phases.
-
Filter the supernatant through a 0.45 µm syringe filter before HPLC analysis. This aqueous extraction procedure has been reported to yield recoveries greater than 90%.[4][5]
5. Analysis
-
Follow the analysis steps outlined in Protocol 1 to quantify the target analytes in the strawberry extracts.
Visualizations
Diagram 1: General HPLC Workflow
Caption: General workflow for HPLC analysis from sample preparation to data reporting.
Diagram 2: Decision Tree for Method Selection
References
- 1. 4-Hydroxyfuran-2(5H)-one | SIELC Technologies [sielc.com]
- 2. Separation of 4-Hydroxyfuran-2(5H)-one on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Separation of 2(5H)-Furanone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews - PMC [pmc.ncbi.nlm.nih.gov]
- 7. shimadzu.com [shimadzu.com]
Application Notes & Protocols for the Quantitative Determination of Chlorinated Furanones by GC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorinated furanones are a class of disinfection byproducts (DBPs) formed during the chlorination of water containing natural organic matter. One of the most studied compounds in this class is 3-chloro-4-(dichloromethyl)-5-hydroxy-2[5H]-furanone, also known as Mutagen X (MX).[1][2][3] Due to its potent mutagenicity, sensitive and reliable methods for the quantitative determination of chlorinated furanones in various matrices, particularly drinking water, are crucial for public health and safety.[2][4] Gas chromatography-mass spectrometry (GC-MS) has emerged as a powerful analytical technique for this purpose, often requiring a derivatization step to improve the volatility and thermal stability of these polar compounds.[5]
This document provides detailed application notes and protocols for the quantitative analysis of chlorinated furanones using GC-MS, compiled from established methodologies.
Quantitative Data Summary
The following table summarizes the quantitative performance of various GC-MS methods for the determination of chlorinated furanones, specifically MX. This allows for a direct comparison of different sample preparation and derivatization approaches.
| Derivatization Method | Sample Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery | Reference |
| Trimethylsilylation (BSTFA) | Drinking Water | 3.0 µg/L | 7.0 µg/L | - | [1] |
| Methylation (10% H₂SO₄ in Methanol) | Chlorinated Water | - | 10 ng/L | 73.8% | [6] |
| N-methyl-bis-trifluoroacetamide (MBTFA) | Drinking Water | Improved Detection Limits | - | - | [3] |
| Derivatization with sec-butanol | Drinking Water | Significantly Lowered Detection Levels | - | - | [2] |
Experimental Protocols
Protocol 1: Analysis of MX in Drinking Water by GC-MS with Silylation Derivatization
This protocol is based on the method described by Rezemini et al. (2002) for the determination of MX in drinking water.[1]
1. Sample Preparation: Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE)
-
Materials:
-
Drinking water sample
-
Solid Phase Extraction (SPE) cartridges
-
Dichloromethane (DCM)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Rotary evaporator
-
-
Procedure:
-
Perform a clean-up of the water sample using an appropriate SPE cartridge.
-
Extract the cleaned-up water sample with dichloromethane.
-
Dry the dichloromethane extract over anhydrous sodium sulfate.
-
Preconcentrate the extracted MX by evaporating the solvent using a rotary evaporator.
-
2. Derivatization
-
Reagent:
-
Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
-
-
Procedure:
-
The derivatization of MX is carried out directly in the injector of the gas chromatograph.
-
Co-inject the concentrated sample extract with BSTFA. The high temperature of the injector port facilitates the derivatization reaction, forming the trimethylsilyl derivative of MX.
-
3. GC-MS Analysis
-
Instrumentation:
-
Typical GC-MS Parameters (starting point, optimization may be required):
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
Carrier Gas: Helium
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp 1: 30 °C/min to 85 °C
-
Ramp 2: 5 °C/min to 95 °C
-
Ramp 3: 30 °C/min to 265 °C, hold for 5 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification of the MX trimethylsilyl derivative.
-
4. Quantification
-
Create a calibration curve using standards of derivatized MX.
-
Quantify the MX in the sample by comparing its peak area to the calibration curve.
Protocol 2: Analysis of MX in Chlorinated Water with Methylation Derivatization
This protocol is based on a method that utilizes sample enrichment and methylation prior to GC-MS analysis.[6]
1. Sample Preparation and Enrichment
-
Materials:
-
4 L chlorinated water sample
-
Vacuum rotary evaporator
-
Ethyl acetate
-
-
Procedure:
2. Derivatization
-
Reagent:
-
10% H₂SO₄ in methanol
-
-
Procedure:
-
Combine the ethyl acetate extracts.
-
Add the 10% H₂SO₄ in methanol solution to the extract to methylate the MX.
-
3. GC-MS Analysis
-
Instrumentation and Parameters:
-
Follow the GC-MS instrumentation and general parameters as outlined in Protocol 1. The specific temperature program and SIM ions will need to be optimized for the methylated derivative of MX.
-
4. Quantification
-
Prepare calibration standards of methylated MX.
-
Construct a calibration curve and determine the concentration of MX in the sample.
Experimental Workflow
The following diagram illustrates the general workflow for the quantitative determination of chlorinated furanones by GC-MS.
Caption: Workflow for GC-MS analysis of chlorinated furanones.
References
- 1. Gas chromatographic-mass spectrometric method for quantification of 3-chloro-4-(dichloromethyl)-5-hydroxy-2[5H]-furanone in chlorinated water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Derivatization of the mutagen MX (3-chloro-4(dichloromethyl)-5-hydroxy-2(5H)-furanone) with butyl alcohols prior to GC-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. guidelines.nhmrc.gov.au [guidelines.nhmrc.gov.au]
- 5. weber.hu [weber.hu]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. selectscience.net [selectscience.net]
- 9. DB-5ms GC Columns | Low Bleed | Agilent [agilent.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
Application Notes and Protocols: 4-Chloro-5-hydroxyfuran-2(5H)-one in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-5-hydroxyfuran-2(5H)-one and its di-halogenated analog, 3,4-dichloro-5-hydroxy-2(5H)-furanone (mucochloric acid, MCA), are highly versatile and reactive molecules belonging to the 2(5H)-furanone family.[1][2] These compounds serve as valuable synthons in organic chemistry, particularly for the development of novel pharmacophores and biologically active molecules.[1][2] The 2(5H)-furanone skeleton is a core structure in numerous natural products and synthetic compounds exhibiting a wide range of biological activities, including antimicrobial, anticancer, and quorum sensing inhibitory effects.[1][2][3]
The high reactivity of these furanones is attributed to the presence of a carbonyl group conjugated with a carbon-carbon double bond, a hemiacetal hydroxyl group at the C5 position, and one or more labile halogen atoms on the furanone ring.[1][2] These structural features provide multiple reactive sites for nucleophilic substitution, enabling the introduction of diverse functional groups and the construction of complex molecular architectures. This document provides detailed application notes and protocols for utilizing this compound and its analogs in nucleophilic substitution reactions.
Physicochemical Properties
While specific data for this compound is limited, its properties can be inferred from the well-studied mucochloric acid. In solution, these compounds can exist in equilibrium between a cyclic furanone form and an acyclic aldehyde acid form.[1]
| Property | Value | Reference |
| Molecular Formula | C₄H₃ClO₃ | |
| Molecular Weight | 134.52 g/mol | |
| Appearance | Crystalline solid | Inferred |
| Solubility | Soluble in many organic solvents | Inferred |
Reactivity and Reaction Mechanisms
The 2(5H)-furanone ring is susceptible to nucleophilic attack at several positions, primarily C4 and C5. The specific site of substitution is highly dependent on the nature of the nucleophile, the solvent, and the presence of acid or base catalysts.[1]
-
Substitution at C4: The chlorine atom at the C4 position is activated by the adjacent carbonyl group, making it a prime site for nucleophilic displacement. This is a common pathway for reactions with amines, thiols, and azides, often proceeding via an addition-elimination mechanism.[1][2]
-
Substitution at C5: The hydroxyl group at the C5 position can be activated or converted into a better leaving group to facilitate substitution. For instance, esterification of the hydroxyl group allows for its subsequent displacement by nucleophiles like amines or alcohols.[4][5] Reactions with arenes and heteroarenes, classified as Friedel-Crafts type reactions, also occur at the C5 position in the presence of a Lewis or Brönsted acid.[1]
-
Ring Transformation: Bifunctional nucleophiles, such as hydrazines, can lead to the transformation of the furanone ring into other heterocyclic systems, like pyridazinones.[1][2]
Below is a generalized workflow for nucleophilic substitution on a this compound scaffold.
Caption: Generalized workflow for nucleophilic substitution reactions.
Applications in Drug Development
Derivatives synthesized from this compound are of significant interest in drug discovery due to their diverse biological activities:
-
Antimicrobial Agents: The 2(5H)-furanone core is found in compounds that inhibit the growth of bacteria like Salmonella typhimurium and prevent biofilm formation by Bacillus subtilis.[1][2]
-
Quorum Sensing Inhibitors: Lactam derivatives of mucochloric acid have been synthesized and shown to act as inhibitors of quorum sensing in Pseudomonas aeruginosa, a mechanism crucial for bacterial virulence.[3]
-
Anticancer Agents: Certain 5-arylated 2(5H)-furanones and their pyridazinone derivatives have been evaluated as potential anti-cancer agents.[1]
The ability to readily introduce a variety of substituents allows for the creation of compound libraries for screening and lead optimization in drug development programs. The solid-phase synthesis approach, for example, has been successfully used to generate a library of 4-amino-5-hydroxy-2(5H)-furanones.[6]
Summary of Quantitative Data
The following tables summarize reported yields for various nucleophilic substitution reactions on mucochloric acid and its derivatives. These provide a benchmark for expected outcomes when using this compound.
Table 1: Substitution with N-Nucleophiles
| Nucleophile | Product Type | Yield (%) | Conditions | Reference |
| Secondary Amines | 5-Amino derivatives | 61-79 | Toluene, RT | [4] |
| Aliphatic/Aromatic Amines | Lactams (reductive amination) | 52-75 | NaBH(OAc)₃, AcOH, Chloroform/Dichloroethane, RT | [4] |
| Amino Alcohols | 5-(ω-hydroxyalkylamino) derivatives | Not specified | Dichloromethane, RT | [4][5] |
| Hydrazine Derivatives | 4,5-Dihalogeno-3(2H)-pyridazinones | 35-90 | Aqueous acidic solution, elevated temp. | [1] |
Table 2: Substitution with S-Nucleophiles
| Nucleophile | Product Type | Yield (%) | Conditions | Reference |
| Aromatic Thiols | 5-Thiosubstituted derivatives | 70-84 | Acidic conditions | [4] |
| Thiophenols | 4-Thioaryl derivatives | 27-98 | Triethylamine, Diethyl ether | [2] |
Table 3: Substitution with O-Nucleophiles and Other Nucleophiles
| Nucleophile | Product Type | Yield (%) | Conditions | Reference |
| Substituted Phenols | 5-Phenoxy derivatives | High | Promoter, Methylene chloride | [1][2] |
| Arenes/Heteroarenes | 5-Aryl derivatives | 60-73 | Lewis or Brönsted acid | [1] |
| Compounds with active H | C5-substituted (Knoevenagel) | 60-95 | In(OAc)₃ | [1][2] |
Experimental Protocols
Protocol 1: Synthesis of 4-Amino-5-hydroxy-2(5H)-furanone Derivatives
This protocol is adapted from the synthesis of 5-(ω-hydroxyalkylamino) mucochloric acid derivatives and is a general procedure for the substitution of an activated C5 leaving group with an amine.[4][5]
Materials:
-
5-O-Activated-4-chloro-2(5H)-furanone (e.g., 5-methoxycarbonyloxy derivative)
-
Amine (primary or secondary)
-
Dichloromethane (DCM), anhydrous
-
Standard glassware for organic synthesis
-
Magnetic stirrer
Procedure:
-
Dissolve the 5-O-activated-4-chloro-2(5H)-furanone (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
To this solution, add the desired amine (2.0 eq) dropwise at room temperature with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 30 minutes to 2 hours.
-
Upon completion, remove the excess amine and solvent by evaporation under reduced pressure.
-
Purify the crude product using column chromatography on silica gel to obtain the desired 4-amino-5-hydroxy-2(5H)-furanone derivative.
Caption: Experimental workflow for amine substitution.
Protocol 2: Reductive Amination to form N-Substituted Pyrrolidinones (Lactams)
This protocol describes the reductive amination of the furanone ring with primary amines to yield N-substituted lactams, which have shown potential as quorum sensing inhibitors.[3][4]
Materials:
-
4-Chloro-5-hydroxy-2(5H)-furanone
-
Primary amine (aliphatic or aromatic)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Acetic acid (catalytic amount)
-
Chloroform or Dichloroethane, anhydrous
-
Standard glassware for organic synthesis
-
Magnetic stirrer
Procedure:
-
In a dry flask under an inert atmosphere, dissolve 4-chloro-5-hydroxy-2(5H)-furanone (1.0 eq) in anhydrous chloroform or dichloroethane.
-
Add the primary amine (1.0-1.2 eq) to the solution, followed by a catalytic amount of glacial acetic acid.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 10 minutes.
-
Allow the reaction to proceed at room temperature, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with the reaction solvent (chloroform or dichloroethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting lactam product by flash chromatography.
Caption: Mechanism of reductive amination.[3]
Protocol 3: Synthesis of 4-Thioaryl-2(5H)-furanone Derivatives
This protocol is based on the reaction of mucochloric acid with thiophenols under basic conditions to achieve substitution at the C4 position.[2]
Materials:
-
4-Chloro-5-hydroxy-2(5H)-furanone
-
Thiophenol derivative
-
Triethylamine (TEA)
-
Diethyl ether, anhydrous
-
Standard glassware for organic synthesis
-
Magnetic stirrer
Procedure:
-
Dissolve the thiophenol (1.0 eq) and triethylamine (1.1 eq) in anhydrous diethyl ether in a flask at room temperature.
-
Prepare a separate solution of 4-chloro-5-hydroxy-2(5H)-furanone (1.0 eq) in anhydrous diethyl ether.
-
Add the furanone solution dropwise to the thiophenol/TEA mixture with stirring.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture to remove triethylammonium chloride salt.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography to yield the 4-thioaryl-2(5H)-furanone.
References
- 1. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design and Synthesis of Lactams Derived from Mucochloric and Mucobromic Acids as Pseudomonas aeruginosa Quorum Sensing Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Convenient Synthesis of 3,4-Dichloro-5-hydroxy-2(5H)-Furanone Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scienceasia.org [scienceasia.org]
Application Notes and Protocols: Esterification of 4-Chloro-5-hydroxyfuran-2(5H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-5-hydroxyfuran-2(5H)-one, also known as mucochloric acid, is a versatile bifunctional molecule that serves as a valuable building block in organic synthesis. Its structure, featuring a reactive lactone ring, a vinyl chloride moiety, and a hemiacetal hydroxyl group, allows for a variety of chemical transformations. The esterification of the 5-hydroxy group is a key reaction that enables the synthesis of a diverse range of derivatives with potential applications in medicinal chemistry and materials science. This document provides detailed protocols for the esterification of this compound via two primary methods: Fischer esterification with alcohols and acylation with acyl chlorides and anhydrides.
Data Presentation
The following tables summarize the quantitative data for the esterification of this compound under different reaction conditions.
Table 1: Fischer Esterification of this compound with Various Alcohols
| Alcohol | Catalyst | Reaction Conditions | Yield (%) | Reference |
| Methanol | Sulfuric Acid | Reflux overnight | 77 | [1] |
| Isopropyl Alcohol | Sulfuric Acid | Reflux overnight in toluene (with Dean-Stark trap) | 96 | |
| Allyl Alcohol | Sulfuric Acid | Reflux in benzene (with Dean-Stark trap) | Not specified | [1] |
| n-Dodecyl Alcohol | Sulfuric Acid | Analogous to allyl alcohol method | 84 | [1] |
| Various Alcohols | Sulfuric Acid or p-TSA | Not specified | 70-80 | [2][3] |
Table 2: Acylation of this compound with Acylating Agents
| Acylating Agent | Base/Catalyst | Reaction Conditions | Yield (%) | Reference |
| Benzoyl Chloride | None (neat) | 100-110°C, 3 hours | 95 | [1] |
| Acetic Anhydride | None (neat) | Reflux | 73 | [1] |
| Methyl Chloroformate | Diisopropylethylamine | -10°C to 25°C in CH₂Cl₂ | 82 | [4] |
Experimental Protocols
Protocol 1: Fischer Esterification of this compound
This protocol describes the acid-catalyzed esterification of this compound with an alcohol. The example below details the synthesis of 3,4-dichloro-5-isopropoxy-2(5H)-furanone.
Materials:
-
This compound (mucochloric acid)
-
Isopropyl alcohol
-
Toluene
-
Concentrated Sulfuric Acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Magnesium sulfate
-
Round-bottomed flask
-
Dean-Stark trap
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 1-L round-bottomed flask equipped with a Dean-Stark trap, a condenser, and a magnetic stirrer, add this compound (50.7 g, 0.30 mol), isopropyl alcohol (46 mL, 0.60 mol), and toluene (300 mL).
-
Carefully add 20 drops of concentrated sulfuric acid to the mixture.
-
Heat the mixture to reflux with stirring. Continue refluxing overnight (approximately 18 hours) while monitoring the collection of water in the Dean-Stark trap.
-
After the reaction is complete, cool the solution to room temperature.
-
Transfer the solution to a separatory funnel and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over magnesium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by distillation to yield 3,4-dichloro-5-isopropoxy-2(5H)-furanone as a clear, colorless liquid (yield: 96%).
Protocol 2: Acylation of this compound with Benzoyl Chloride
This protocol details the synthesis of the benzoic acid ester of this compound.
Materials:
-
This compound (mucochloric acid)
-
Benzoyl chloride
-
Hexane
-
Heating apparatus (e.g., heating block or oil bath)
-
Reaction vessel
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
In a suitable reaction vessel, combine this compound (33.6 g, 0.2 mole) and benzoyl chloride (28 g, 0.2 mole).[1]
-
Heat the mixture to 100-110°C for three hours with stirring. Hydrogen chloride gas will be evolved during the reaction, so ensure adequate ventilation.[1]
-
After three hours, cool the reaction mixture.
-
Pour the product into cold hexane and triturate to induce crystallization.
-
Filter the solid product and wash with cold hexane.
-
The resulting solid is mucochloric benzoic anhydride (yield: 95%).[1] The product can be further purified by recrystallization from aqueous methanol.[1]
Visualizations
Fischer Esterification Workflow
Caption: Workflow for the Fischer Esterification.
Acylation with Acyl Chloride Workflow
Caption: Workflow for Acylation with Acyl Chloride.
References
- 1. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
- 2. Ethyl 2-[4-(benzyloxy)anilino]-4-oxo-4,5-dihydrofuran-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. A Simple Procedure for the Esterification and Transesterification Using <i>p</i>-Toluene Sulfonic Acid as C… [ouci.dntb.gov.ua]
Application Notes and Protocols: Reductive Amination of 3,4-Dihalo-2(5H)-Furanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dihalo-2(5H)-furanone derivatives, such as mucochloric and mucobromic acids, are highly versatile synthons in organic chemistry due to their multiple reactive sites.[1][2] The presence of a lactone ring, a carbon-carbon double bond, and two halogen atoms makes them ideal starting materials for the synthesis of a diverse range of heterocyclic compounds. Among the various transformations, reductive amination stands out as a powerful tool for introducing nitrogen-containing functionalities, leading to the formation of substituted γ-lactams and other nitrogen heterocycles. These products are of significant interest in medicinal chemistry and drug development due to their potential biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[3][4]
This document provides detailed application notes and experimental protocols for the reductive amination of 3,4-dihalo-2(5H)-furanone derivatives. It includes a summary of quantitative data, detailed experimental methodologies, and visualizations of the reaction workflow and relevant biological signaling pathways.
Data Presentation
The reductive amination of 3,4-dihalo-2(5H)-furanones can be achieved with a variety of primary and secondary amines, including aliphatic, aromatic, and heterocyclic amines. The choice of amine substrate, reaction conditions, and the nature of the halogen atoms on the furanone ring can influence the reaction outcome and yield. Below is a summary of representative examples of this transformation.
| Entry | Furanone Derivative | Amine | Product | Yield (%) | Reference |
| 1 | Mucochloric Acid | Benzylamine | N-Benzyl-3,4-dichloro-1,5-dihydro-pyrrol-2-one | 85 | [5] |
| 2 | Mucochloric Acid | Aniline | N-Phenyl-3,4-dichloro-1,5-dihydro-pyrrol-2-one | 78 | [5] |
| 3 | Mucochloric Acid | 4-Fluoroaniline | N-(4-Fluorophenyl)-3,4-dichloro-1,5-dihydro-pyrrol-2-one | 82 | [3] |
| 4 | Mucochloric Acid | 2-Aminopyridine | N-(Pyridin-2-yl)-3,4-dichloro-1,5-dihydro-pyrrol-2-one | 75 | [3] |
| 5 | Mucobromic Acid | Benzylamine | N-Benzyl-3,4-dibromo-1,5-dihydro-pyrrol-2-one | 88 | [3] |
| 6 | Mucobromic Acid | 4-Methoxyaniline | N-(4-Methoxyphenyl)-3,4-dibromo-1,5-dihydro-pyrrol-2-one | 81 | [3] |
| 7 | Mucochloric Acid | Glycine methyl ester | Methyl 2-(2,3-dichloro-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)acetate | 65 | [1] |
| 8 | Mucochloric Acid | Ethylamine | N-Ethyl-3,4-dichloro-1,5-dihydro-pyrrol-2-one | 72 | [3] |
Experimental Protocols
The following protocols provide detailed methodologies for the reductive amination of 3,4-dihalo-2(5H)-furanone derivatives.
Protocol 1: General Procedure for the One-Pot Reductive Amination of Mucochloric Acid
This protocol is adapted from the first direct reductive amination of mucochloric acid.[5]
Materials:
-
Mucochloric acid
-
Amine (e.g., benzylamine, aniline)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Acetic acid (glacial)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of mucochloric acid (1.0 eq) in anhydrous dichloromethane (0.2 M) in a round-bottom flask, add the desired amine (1.1 eq).
-
Add a catalytic amount of glacial acetic acid (0.1 eq) to the mixture.
-
Stir the reaction mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted 3,4-dichloro-1,5-dihydro-pyrrol-2-one.
Protocol 2: Reductive Amination of Mucohalic Acids with a Wider Range of Amines
This protocol is a general method applicable to both mucochloric and mucobromic acids with various amines.[3]
Materials:
-
Mucochloric or Mucobromic acid
-
Amine (aliphatic, aromatic, or heteroaromatic)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Tetrahydrofuran (THF), anhydrous
-
Triethylamine (TEA)
-
Ethyl acetate
-
Water
-
Brine
-
Sodium sulfate (anhydrous)
Procedure:
-
In a round-bottom flask, dissolve the mucohalic acid (1.0 eq) in anhydrous THF (0.1 M).
-
Add the respective amine (1.2 eq) and triethylamine (1.5 eq) to the solution.
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (2.0 eq) in one portion.
-
Continue stirring at room temperature for 24 hours.
-
After 24 hours, add water to the reaction mixture and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to yield the pure lactam product.
Visualizations
Experimental Workflow
Caption: A generalized workflow for the one-pot reductive amination of 3,4-dihalo-2(5H)-furanone derivatives.
Potential Signaling Pathway Inhibition by Aminofuranone Derivatives
Many furanone derivatives have demonstrated potential as anticancer agents by inducing apoptosis and cell cycle arrest. The MAPK (Mitogen-Activated Protein Kinase) and PPARγ (Peroxisome Proliferator-Activated Receptor gamma) signaling pathways are often implicated in these processes. The following diagram illustrates a hypothetical mechanism of action for an aminofuranone derivative.
Caption: A diagram illustrating the potential modulation of MAPK and PPARγ signaling pathways by aminofuranone derivatives, leading to anticancer effects.
Conclusion
The reductive amination of 3,4-dihalo-2(5H)-furanone derivatives is a robust and versatile method for the synthesis of novel nitrogen-containing heterocyclic compounds. The resulting products have shown significant promise in the field of drug discovery, particularly as potential anticancer and antimicrobial agents. The protocols and data presented herein provide a valuable resource for researchers interested in exploring the chemical and biological potential of this important class of molecules. Further investigation into the precise mechanisms of action of these compounds will undoubtedly pave the way for the development of new and effective therapeutic agents.
References
- 1. Convenient Synthesis of 3,4-Dichloro-5-hydroxy-2(5H)-Furanone Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design and Synthesis of Lactams Derived from Mucochloric and Mucobromic Acids as Pseudomonas aeruginosa Quorum Sensing Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. First direct reductive amination of mucochloric acid: a simple and efficient method for preparing highly functionalized alpha,beta-unsaturated gamma-butyrolactams - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Lewis Acid-Catalyzed Arylation of 3,4-Dihalo-5-hydroxy-2(5H)-furanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dihalo-5-hydroxy-2(5H)-furanones, such as mucochloric acid (MCA) and mucobromic acid (MBA), are highly reactive and versatile building blocks in organic synthesis. Their unique structure, featuring a lactone ring, two halogen atoms, and a hydroxyl group, makes them valuable precursors for a wide range of heterocyclic compounds with potential biological activity.[1][2] One of the key transformations of these molecules is the C-C bond formation at the C5 position. This document provides detailed application notes and protocols for the Lewis acid-catalyzed arylation of 3,4-dihalo-5-hydroxy-2(5H)-furanones, a reaction that proceeds via an electrophilic aromatic substitution-type mechanism to furnish 5-aryl-3,4-dihalo-2(5H)-furanones.[1][2] These arylated products are of significant interest in medicinal chemistry and drug development due to their structural similarity to various natural products and pharmacologically active molecules.
Reaction Principle
The arylation of 3,4-dihalo-5-hydroxy-2(5H)-furanone at the C5 position is effectively a Friedel-Crafts alkylation reaction. In the presence of a Lewis acid or a Brønsted acid, the hydroxyl group at the C5 position is activated, facilitating its departure and the formation of a reactive electrophilic intermediate. This intermediate is then attacked by an electron-rich aromatic or heteroaromatic compound to form a new carbon-carbon bond.[1][2] The reaction is particularly successful with arenes and heteroarenes bearing electron-donating groups, such as methoxy and methyl groups, as well as with electron-rich heterocycles like indole.[1][2]
Data Summary
The following tables summarize the quantitative data for the Lewis acid-catalyzed arylation of 3,4-dihalo-5-hydroxy-2(5H)-furanones with various aromatic and heteroaromatic compounds.
Table 1: Arylation of 3,4-Dichloro-5-hydroxy-2(5H)-furanone (Mucochloric Acid)
| Entry | Arylating Agent | Lewis Acid | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Methoxybenzene | Not Specified | Not Specified | Not Specified | Not Specified | 60-73 | [1][2] |
| 2 | 1,3,5-Trimethoxybenzene | Not Specified | Not Specified | Not Specified | Not Specified | 60-73 | [1][2] |
| 3 | Indole | Not Specified | Not Specified | Not Specified | Not Specified | 60-73 | [1][2] |
| 4 | 2-Methylindole | Not Specified | Not Specified | Not Specified | Not Specified | 60-73 | [1][2] |
Note: The specific Lewis acids and reaction conditions for the arylation of mucochloric acid were not detailed in the readily available literature. The provided yield range is a general one for successful reactions.[1][2]
Table 2: Related Lewis Acid-Catalyzed C5-Functionalization Reactions
| Furanone Derivative | Reagent | Lewis Acid | Solvent | Temperature (°C) | Yield (%) | Reaction Type | Reference |
| 3,4-Dihalo-5-hydroxy-2(5H)-furanone | Silylated Enol Ethers | ZnCl₂ or Sc(OTf)₃ | Diethyl ether or Nitromethane | -20 to RT | High | Mukaiyama Aldol | [2] |
| 3,4-Dihalo-2(5H)-furanones | Compounds with active hydrogen | In(OAc)₃ | Not Specified | Not Specified | 60-95 | Knoevenagel Condensation | [1][2] |
Experimental Protocols
The following are generalized protocols for the Lewis acid-catalyzed arylation of 3,4-dihalo-5-hydroxy-2(5H)-furanone. The specific conditions may require optimization depending on the substrates and Lewis acid used.
Protocol 1: General Procedure for the Arylation of 3,4-Dichloro-5-hydroxy-2(5H)-furanone with Electron-Rich Arenes
Materials:
-
3,4-Dichloro-5-hydroxy-2(5H)-furanone (Mucochloric Acid, MCA)
-
Arylating agent (e.g., methoxybenzene, 1,3,5-trimethoxybenzene)
-
Lewis acid (e.g., ZnCl₂, Sc(OTf)₃, AlCl₃)
-
Anhydrous solvent (e.g., dichloromethane, nitromethane, diethyl ether)
-
Inert gas (e-g., Argon or Nitrogen)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Quenching solution (e.g., saturated aqueous NaHCO₃)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 3,4-dichloro-5-hydroxy-2(5H)-furanone (1.0 eq).
-
Dissolve the furanone in the chosen anhydrous solvent.
-
Add the arylating agent (1.1 - 2.0 eq) to the solution.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C) using an ice or dry ice/acetone bath.
-
Carefully add the Lewis acid (0.1 - 1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for the required time (monitor by TLC).
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
-
Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Protocol 2: General Procedure for the Arylation of 3,4-Dichloro-5-hydroxy-2(5H)-furanone with Indoles
Materials:
-
3,4-Dichloro-5-hydroxy-2(5H)-furanone (Mucochloric Acid, MCA)
-
Indole or substituted indole
-
Lewis acid (e.g., ZnCl₂, Sc(OTf)₃)
-
Anhydrous solvent (e.g., dichloromethane, diethyl ether)
-
Inert gas (e.g., Argon or Nitrogen)
-
Standard glassware for organic synthesis
-
Quenching solution (e.g., water or saturated aqueous NH₄Cl)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the indole (1.0 eq) in the anhydrous solvent.
-
Add 3,4-dichloro-5-hydroxy-2(5H)-furanone (1.1 eq) to the solution.
-
Cool the mixture to a low temperature (e.g., -20 °C).
-
Add the Lewis acid (0.1 - 1.0 eq) to the stirred solution.
-
Allow the reaction to proceed at low temperature for a specified time, then gradually warm to room temperature and continue stirring until the reaction is complete (as monitored by TLC).
-
Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent in vacuo.
-
Purify the residue by flash column chromatography on silica gel to afford the desired 5-(indol-3-yl)-3,4-dichloro-2(5H)-furanone.
-
Confirm the structure of the product using appropriate analytical techniques.
Visualizations
Experimental Workflow
Caption: General workflow for the Lewis acid-catalyzed arylation.
Proposed Reaction Mechanism
References
Application Notes: Cell Viability Assessment of Furanone Compounds using the MTT Assay
Introduction
Furanone compounds, a class of heterocyclic organic molecules, are gaining significant attention in drug discovery for their potential therapeutic properties, including antimicrobial and anticancer activities.[1][2] Assessing the cytotoxic effects of these compounds is a critical step in their evaluation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and sensitive colorimetric method for measuring cell viability and proliferation.[3]
Principle of the MTT Assay
The MTT assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt, MTT, into a purple formazan product.[4][5] This reduction is carried out by NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria.[4] The resulting insoluble formazan crystals are then dissolved using a solubilizing agent, such as Dimethyl Sulfoxide (DMSO). The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[4][6][7] When cells are exposed to cytotoxic agents like certain furanone compounds, their metabolic activity decreases, leading to a reduced formazan production and thus a weaker color signal.
Experimental Protocols
Materials Required
Reagents:
-
Furanone compounds of interest
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder
-
Phosphate-Buffered Saline (PBS), sterile, pH 7.4
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Trypsin-EDTA solution
-
Selected cancer or normal cell line (e.g., HeLa, PC-3, HCT-116)[1]
Equipment:
-
Humidified incubator with 5% CO₂ at 37°C
-
Laminar flow hood
-
Inverted microscope
-
96-well flat-bottom sterile tissue culture plates
-
Multichannel pipette and sterile tips
-
Microplate reader (spectrophotometer) with filters for 570 nm and 630 nm (reference wavelength)
-
Hemocytometer or automated cell counter
Reagent Preparation
-
MTT Stock Solution (5 mg/mL):
-
Dissolve 50 mg of MTT powder in 10 mL of sterile PBS.
-
Vortex or sonicate until fully dissolved.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter.
-
Store in light-protected tubes at 4°C for short-term use or -20°C for long-term storage.
-
-
Furanone Compound Stock Solutions:
-
Prepare a high-concentration stock solution (e.g., 10-50 mM) of each furanone compound in DMSO.
-
Store stock solutions at -20°C.
-
From this stock, prepare serial dilutions in complete culture medium immediately before use. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.
-
Assay Protocol for Adherent Cells
-
Cell Seeding:
-
Harvest cells that are in their exponential growth phase using Trypsin-EDTA.
-
Count the cells and determine their viability using a Trypan Blue exclusion test.
-
Dilute the cell suspension in complete culture medium to a final concentration that will result in 70-80% confluency after the desired treatment period. A typical starting point is 5,000-10,000 cells per well (in 100 µL).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[8]
-
-
Compound Treatment:
-
After 24 hours, observe the cells under a microscope to confirm attachment and healthy morphology.
-
Remove the old medium and add 100 µL of fresh medium containing various concentrations of the furanone compounds.
-
Include the following controls on each plate:
-
Untreated Control: Cells with fresh medium only (represents 100% viability).
-
Vehicle Control: Cells with medium containing the highest concentration of DMSO used for the furanone dilutions.
-
Blank Control: Wells with medium only (no cells) for background absorbance subtraction.
-
Compound Interference Control: Wells with medium and the highest concentration of furanone compound (no cells) to check if the compound interferes with the MTT reagent.[9]
-
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration of 0.5 mg/mL).[8]
-
Incubate the plate for 2-4 hours at 37°C. During this time, purple formazan crystals should become visible within the viable cells when observed under a microscope.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the cells or the formazan crystals.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Place the plate on an orbital shaker for 10-15 minutes at room temperature, protected from light, to ensure complete solubilization.
-
-
Absorbance Measurement:
Data Presentation and Analysis
The absorbance values are used to calculate the percentage of cell viability for each furanone concentration.
Calculation of Percent Cell Viability:
-
Corrected Absorbance = Absorbance (570nm) - Absorbance (630nm)
-
% Cell Viability = [ (Corrected Absorbance of Treated Wells - Corrected Absorbance of Blank) / (Corrected Absorbance of Untreated Control - Corrected Absorbance of Blank) ] x 100
IC₅₀ Determination:
The half-maximal inhibitory concentration (IC₅₀) is the concentration of a compound that inhibits cell viability by 50%. This value is a key measure of a compound's cytotoxicity. To determine the IC₅₀, plot a dose-response curve with % Cell Viability on the Y-axis versus the logarithm of the furanone compound concentration on the X-axis. The IC₅₀ value can then be calculated using non-linear regression analysis software (e.g., GraphPad Prism).[10][11]
Example Data Summary Table
Below is a table summarizing hypothetical data for a furanone compound tested against a cancer cell line.
| Furanone Conc. (µM) | Replicate 1 (Abs 570nm) | Replicate 2 (Abs 570nm) | Replicate 3 (Abs 570nm) | Mean Absorbance | Std. Deviation | % Cell Viability |
| 0 (Control) | 1.254 | 1.288 | 1.271 | 1.271 | 0.017 | 100.0% |
| 0.1 | 1.211 | 1.235 | 1.226 | 1.224 | 0.012 | 96.3% |
| 1 | 1.056 | 1.089 | 1.075 | 1.073 | 0.017 | 84.4% |
| 10 | 0.689 | 0.712 | 0.695 | 0.699 | 0.012 | 55.0% |
| 50 | 0.254 | 0.268 | 0.249 | 0.257 | 0.010 | 20.2% |
| 100 | 0.133 | 0.141 | 0.138 | 0.137 | 0.004 | 10.8% |
| Blank | 0.055 | 0.058 | 0.056 | 0.056 | 0.002 | 0.0% |
Note: The % Cell Viability is calculated relative to the untreated control after subtracting the blank absorbance.
Visualizations
Caption: Principle of the MTT Cell Viability Assay.
Caption: Experimental workflow for the MTT assay.
Caption: Potential mechanism of furanone-induced cytotoxicity.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background Absorbance | - Microbial contamination of medium or reagents. - Phenol red or serum in medium interfering with readings. - Light exposure degrading MTT reagent. | - Use sterile technique and fresh, high-quality reagents. - Use a serum-free medium during the MTT incubation step. - Always include blank wells (medium only) and subtract this background value. - Store MTT solution protected from light. |
| Low Absorbance Readings | - Cell number per well is too low. - Incubation time with MTT was too short. - Incomplete solubilization of formazan crystals. | - Optimize initial cell seeding density to ensure cells are in a logarithmic growth phase. - Increase MTT incubation time; check for purple precipitate with a microscope. - Ensure complete mixing after adding DMSO; use an orbital shaker. |
| High Variability Between Replicates | - Inaccurate pipetting or cell plating. - "Edge effect" in the 96-well plate where outer wells evaporate faster.[12] - Cells were not evenly distributed in the well. | - Ensure the cell suspension is homogenous before seeding. Use calibrated pipettes. - Avoid using the outer wells of the plate; fill them with sterile PBS or water to maintain humidity.[12] - Gently swirl the plate after seeding to ensure even cell distribution. |
| Test Compound Interference | - Furanone compound is colored and absorbs at 570 nm. - Compound directly reduces MTT, causing a false positive signal for viability.[9] | - Run a control with the compound in medium without cells. Subtract this absorbance from treated wells.[9] - If interference is significant, consider using an alternative viability assay (e.g., Neutral Red or LDH assay). |
References
- 1. researchgate.net [researchgate.net]
- 2. The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. bds.berkeley.edu [bds.berkeley.edu]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Reddit - The heart of the internet [reddit.com]
Application Notes and Protocols: Biofilm Inhibition Assays with Synthetic 2(5H)-Furanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting biofilm inhibition assays using synthetic 2(5H)-furanone derivatives. These compounds, inspired by natural products from the red alga Delisea pulchra, have demonstrated significant potential in combating biofilm-associated infections by interfering with bacterial communication systems.[1][2][3]
Introduction
Bacterial biofilms are structured communities of microorganisms encased in a self-produced polymeric matrix, which adhere to both living and non-living surfaces.[1] This mode of growth provides bacteria with enhanced resistance to antibiotics and the host immune system, making biofilm-related infections a significant challenge in clinical and industrial settings.[1][4] Synthetic 2(5H)-furanone derivatives have emerged as promising anti-biofilm agents.[3][4] Unlike traditional antibiotics that aim to kill bacteria, many furanones act as quorum sensing (QS) inhibitors, disrupting the cell-to-cell signaling pathways that regulate biofilm formation and virulence factor production.[5][6][7][8] This anti-virulence approach is less likely to induce resistance.
Mechanism of Action: Quorum Sensing Inhibition
In many pathogenic bacteria, particularly Gram-negative species like Pseudomonas aeruginosa, biofilm formation is regulated by quorum sensing. This process relies on the production and detection of small signaling molecules called autoinducers, such as N-acyl homoserine lactones (AHLs).[7] As the bacterial population density increases, the concentration of AHLs surpasses a threshold, leading to the activation of transcriptional regulators that control the expression of genes involved in biofilm maturation and the production of virulence factors.[7]
Synthetic furanones, particularly halogenated derivatives, are structurally similar to AHLs and can interfere with QS signaling.[7] They can competitively bind to AHL receptors, such as LasR in P. aeruginosa, preventing the activation of downstream genes.[6][7] This disruption of the QS cascade inhibits biofilm development and reduces the production of virulence factors like pyocyanin and elastase.[7][9]
Quantitative Data Summary
The following tables summarize the biofilm inhibitory concentrations (BICs) and minimum inhibitory concentrations (MICs) of various synthetic 2(5H)-furanone derivatives against different bacterial species.
Table 1: Biofilm Inhibition by Sulfur-Containing 2(5H)-Furanone Derivatives against Bacillus subtilis [1]
| Compound | Minimum Biofilm Inhibitory Concentration (MBIC) (µg/mL) |
| F12 | 10 |
| F15 | 10 |
| F94 | 10 |
Table 2: Antimicrobial and Anti-Biofilm Activity of Furanone F105 against Staphylococcus aureus [10]
| Parameter | Method | Concentration (mg/L) |
| Minimum Inhibitory Concentration (MIC) | Broth microdilution | 10 |
| Minimum Bactericidal Concentration (MBC) | Broth microdilution | 40 |
| Biofilm Preventing Concentration (BPC) | Crystal Violet Staining | 20 |
| Biofilm Preventing Concentration (BPC) | Viable Cell Counting | 40 |
Table 3: Biofilm Inhibition by Bromo-Furan-2(5H)-one Derivatives against Pseudomonas aeruginosa PA14 [9]
| Compound | Concentration (µM) | Approximate Biofilm Inhibition (%) |
| A2 | 50 | 50 |
| A3 | 100 | 50 |
Table 4: Anti-biofilm Activity of Furanone F131 [2]
| Organism | Parameter | Concentration (µg/mL) |
| S. aureus | 2-fold reduction in biofilm biomass | 8 |
| S. aureus | 3-log decrease in viable cells in biofilm | 16 |
| C. albicans 688 | 2-fold reduction in biofilm biomass | 128 |
| C. albicans 688 | 1000-fold decrease in viable cells in biofilm | 64 |
Experimental Protocols
Protocol 1: Microtiter Plate Biofilm Inhibition Assay (Crystal Violet Method)
This assay is a rapid and high-throughput method to quantify the initial formation of biofilms.[11][12]
Materials:
-
96-well flat-bottom polystyrene microtiter plates
-
Bacterial strain of interest
-
Appropriate growth medium (e.g., Tryptic Soy Broth (TSB), Luria-Bertani (LB) broth)[11]
-
Synthetic 2(5H)-furanone derivatives stock solutions (dissolved in a suitable solvent like DMSO)
-
0.1% (w/v) crystal violet solution
-
30% (v/v) acetic acid in water
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Prepare a fresh overnight culture of the test bacterium in the appropriate growth medium.
-
Dilute the overnight culture to a final optical density at 600 nm (OD₆₀₀) of 0.01 in fresh medium.[13]
-
In the wells of a 96-well plate, add 10 µL of the furanone derivative at 10x the final desired concentration.[13] For negative controls, add 10 µL of the solvent.
-
Add 90 µL of the diluted bacterial suspension to each well.[13]
-
Incubate the plate under static conditions at the optimal growth temperature (e.g., 37°C) for 24-48 hours to allow for biofilm formation.[11][12]
-
After incubation, carefully discard the planktonic culture from each well by inverting the plate.[11][12]
-
Wash the wells gently three times with 200 µL of PBS to remove non-adherent cells.[13]
-
Air-dry the plate.
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.[11][12]
-
Discard the crystal violet solution and wash the wells three times with PBS.
-
Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid to each well.
-
Measure the absorbance at a wavelength between 550 and 595 nm using a microplate reader.
-
The percentage of biofilm inhibition is calculated as: [1 - (OD_test / OD_control)] * 100.
Protocol 2: Confocal Laser Scanning Microscopy (CLSM) for Biofilm Visualization
CLSM allows for the three-dimensional visualization of biofilm architecture and the viability of embedded cells.
Materials:
-
Glass-bottom dishes or chamber slides
-
Bacterial strain of interest
-
Appropriate growth medium
-
Synthetic 2(5H)-furanone derivatives
-
Fluorescent stains (e.g., SYTO 9 and propidium iodide for live/dead staining)
-
Confocal laser scanning microscope
Procedure:
-
Grow biofilms on glass-bottom dishes in the presence or absence of furanone derivatives as described in Protocol 1.
-
After incubation, gently remove the medium and wash the biofilms with PBS.
-
Stain the biofilms with a mixture of SYTO 9 (stains live cells green) and propidium iodide (stains dead cells red) according to the manufacturer's instructions.
-
Visualize the biofilms using a confocal laser scanning microscope. Acquire z-stack images to reconstruct the 3D architecture.
-
Analyze the images to assess changes in biofilm thickness, structure, and cell viability.
Protocol 3: Quantification of Virulence Factor Production (Pyocyanin Assay for P. aeruginosa)
This protocol measures the production of the QS-controlled virulence factor pyocyanin in P. aeruginosa.
Materials:
-
P. aeruginosa strain
-
LB broth
-
Synthetic 2(5H)-furanone derivatives
-
Chloroform
-
0.2 M HCl
Procedure:
-
Grow P. aeruginosa in LB broth in the presence of varying concentrations of furanone derivatives for 18-24 hours with shaking.
-
Centrifuge 5 mL of the culture supernatant.
-
Extract the pyocyanin from the supernatant with 3 mL of chloroform.
-
Transfer the chloroform layer to a new tube and re-extract with 1 mL of 0.2 M HCl. The pyocyanin will move to the acidic aqueous phase, turning it pink.
-
Measure the absorbance of the pink solution at 520 nm.
-
Calculate the pyocyanin concentration by multiplying the absorbance by 17.072.
Concluding Remarks
Synthetic 2(5H)-furanone derivatives represent a promising class of molecules for the development of novel anti-biofilm therapies. Their ability to interfere with quorum sensing offers a targeted approach to disarm pathogenic bacteria without exerting direct bactericidal pressure, potentially reducing the emergence of resistance. The protocols outlined in these application notes provide a foundation for researchers to screen and characterize the anti-biofilm properties of these and other novel compounds. Further investigations into their in vivo efficacy and safety are warranted to translate these findings into clinical applications.
References
- 1. Thio Derivatives of 2(5H)-Furanone as Inhibitors against Bacillus subtilis Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity [mdpi.com]
- 4. Frontiers | Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus [frontiersin.org]
- 5. [PDF] Synthetic furanones inhibit quorum-sensing and enhance bacterial clearance in Pseudomonas aeruginosa lung infection in mice. | Semantic Scholar [semanticscholar.org]
- 6. Inhibition of quorum sensing in Pseudomonas aeruginosa biofilm bacteria by a halogenated furanone compound. | Semantic Scholar [semanticscholar.org]
- 7. A Brominated Furanone Inhibits Pseudomonas aeruginosa Quorum Sensing and Type III Secretion, Attenuating Its Virulence in a Murine Cutaneous Abscess Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. preprints.org [preprints.org]
- 10. Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. google.com [google.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Critical Assessment of Methods to Quantify Biofilm Growth and Evaluate Antibiofilm Activity of Host Defence Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Pyridazinones from 4-Chloro-5-hydroxyfuran-2(5H)-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of pyridazinone derivatives using 4-Chloro-5-hydroxyfuran-2(5H)-one, a derivative of mucochloric acid, as a versatile precursor. Pyridazinones are a significant class of heterocyclic compounds with a wide range of biological activities, making them attractive scaffolds in drug discovery and development. The following protocols are based on established methodologies for the conversion of mucohalic acids to pyridazinones.
Introduction
This compound serves as a readily available and highly reactive starting material for the synthesis of various heterocyclic systems. Its reaction with hydrazine and its derivatives provides a straightforward and efficient route to functionalized pyridazinones. The general reaction involves the nucleophilic attack of the hydrazine on the furanone ring, leading to ring opening and subsequent cyclization to form the stable six-membered pyridazinone ring. This method allows for the introduction of diverse substituents on the pyridazinone core, enabling the generation of libraries of compounds for biological screening.
Reaction Scheme
The overall transformation of this compound to a pyridazinone derivative is depicted below. The reaction proceeds via a ring-opening and subsequent condensation-cyclization mechanism.
Application Notes and Protocols for Chiral Separation of 2(5H)-Furanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chiral separation of 2(5H)-furanone derivatives, a critical process in drug discovery and development due to the often differing pharmacological activities of enantiomers. The following sections detail methodologies for High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC), supported by experimental data and procedural diagrams.
Introduction to Chiral Separation of 2(5H)-Furanones
2(5H)-Furanones, also known as butenolides, are a class of lactones that are important structural motifs in many biologically active compounds. The stereochemistry of these molecules can significantly influence their interaction with biological targets. Consequently, the ability to separate and analyze the enantiomers of 2(5H)-furanone derivatives is essential for the development of safe and effective pharmaceuticals. Chiral chromatography, including HPLC, SFC, and GC, offers powerful tools for achieving these separations.[1] The choice of technique often depends on the volatility, stability, and polarity of the specific derivative.
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a widely used technique for the enantioselective separation of a broad range of compounds, including 2(5H)-furanone derivatives.[1] The selection of the chiral stationary phase (CSP) is the most critical factor in developing a successful separation method. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly versatile and effective for this class of compounds.[2][3]
Quantitative Data for Chiral HPLC Separation
The following table summarizes typical conditions for the chiral HPLC separation of 2(5H)-furanone analogues.
| Analyte | Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Detection (UV λ) | Separation Factor (α) | Resolution (Rs) | Reference |
| Racemic Furanone Derivative 1 | CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm) | n-Hexane / Isopropanol (89:11, v/v) | 0.8 | 240 nm | 1.12 | 1.95 | [4] |
| Racemic Furanone Derivative 2 | CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm) | n-Hexane / Isopropanol (89:11, v/v) | 0.8 | 240 nm | 1.15 | 2.10 | [4] |
| Racemic Furanone Derivative 3 | CHIRALPAK® IG | n-Hexane / Ethanol (90:10, v/v) | 1.0 | 254 nm | 1.25 | 3.50 | [3][5] |
| Racemic Furanone Derivative 4 | α-Burke II | Methylene Chloride / Ethanol / Methanol (85:10:5, v/v/v) + 10 mM Ammonium Acetate | 1.0 | 220 nm | 1.30 | 4.20 | [2] |
Experimental Protocol: Chiral HPLC Separation
This protocol provides a general procedure for the chiral separation of a 2(5H)-furanone derivative using a polysaccharide-based CSP.
1. Materials and Reagents:
-
Racemic 2(5H)-furanone derivative
-
HPLC-grade n-Hexane
-
HPLC-grade Isopropanol (or other suitable alcohol modifier)
-
Chiral HPLC column (e.g., CHIRALPAK® AD-H, IG, or similar)
-
HPLC system with UV detector
-
Syringe filters (0.45 µm)
2. Sample Preparation:
-
Dissolve the racemic 2(5H)-furanone derivative in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
3. Chromatographic Conditions:
-
Column: CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane / Isopropanol (89:11, v/v). The ratio may need to be optimized for specific compounds.
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25 °C (or ambient)
-
Detection: UV at 240 nm
-
Injection Volume: 10 µL
4. Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared sample onto the column.
-
Monitor the separation and record the chromatogram.
-
Calculate the separation factor (α) and resolution (Rs) to evaluate the separation performance.
5. Optimization:
-
If the resolution is poor, adjust the ratio of the mobile phase modifiers. Increasing the alcohol content generally decreases retention time but may also affect selectivity.
-
Different alcohol modifiers (e.g., ethanol, n-propanol) can be screened to improve separation.
-
Lowering the column temperature can sometimes enhance enantioselectivity.[6]
HPLC Workflow Diagram
Caption: Workflow for chiral HPLC separation of 2(5H)-furanone derivatives.
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful alternative to HPLC for chiral separations, offering advantages such as faster analysis times, lower solvent consumption, and unique selectivity. It is particularly well-suited for the separation of moderately polar compounds like many 2(5H)-furanone derivatives.
Quantitative Data for Chiral SFC Separation
The following table presents typical conditions for the chiral SFC separation of 2(5H)-furanone analogues.
| Analyte | Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Back Pressure (bar) | Detection (UV λ) | Reference |
| Racemic Furanone Derivative 5 | CHIRALPAK® IA-3 | CO₂ / Methanol (80:20, v/v) | 3.0 | 150 | 220 nm | [5] |
| Racemic Furanone Derivative 6 | CHIRAL ART Amylose-SA | CO₂ / Ethanol (85:15, v/v) | 2.0 | 120 | 230 nm | [7] |
| Racemic Furanone Derivative 7 | CHIRAL ART Cellulose-SB | CO₂ / 2-Propanol (90:10, v/v) | 4.0 | 100 | 254 nm | [3] |
Experimental Protocol: Chiral SFC Separation
This protocol outlines a general procedure for the chiral SFC separation of a 2(5H)-furanone derivative.
1. Materials and Reagents:
-
Racemic 2(5H)-furanone derivative
-
SFC-grade Carbon Dioxide (CO₂)
-
HPLC-grade Methanol (or other suitable alcohol modifier)
-
Chiral SFC column (e.g., CHIRALPAK® IA-3, CHIRAL ART Amylose-SA)
-
SFC system with UV detector and back pressure regulator
2. Sample Preparation:
-
Dissolve the racemic 2(5H)-furanone derivative in methanol or another suitable solvent to a concentration of 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter.
3. Chromatographic Conditions:
-
Column: CHIRALPAK® IA-3 (250 x 4.6 mm, 3 µm)
-
Mobile Phase: Supercritical CO₂ with Methanol as a modifier (e.g., 80:20 v/v).
-
Flow Rate: 3.0 mL/min
-
Back Pressure: 150 bar
-
Column Temperature: 40 °C
-
Detection: UV at 220 nm
-
Injection Volume: 5 µL
4. Procedure:
-
Equilibrate the SFC system with the specified mobile phase and back pressure until the baseline is stable.
-
Inject the prepared sample.
-
Acquire the chromatogram.
-
Evaluate the separation by determining the retention times of the enantiomers.
5. Optimization:
-
The type and percentage of the alcohol modifier are critical for achieving good separation. Screen different alcohols (methanol, ethanol, isopropanol) and vary their concentration.
-
Adjusting the back pressure and temperature can also influence selectivity and resolution.
SFC Workflow Diagram
Caption: Workflow for chiral SFC separation of 2(5H)-furanone derivatives.
Gas Chromatography (GC)
For volatile and thermally stable 2(5H)-furanone derivatives, chiral Gas Chromatography (GC) is an excellent high-resolution separation technique.[8][9] Derivatized cyclodextrins are commonly used as chiral stationary phases in capillary GC columns for this purpose.[10]
Quantitative Data for Chiral GC Separation
The following table provides typical conditions for the chiral GC separation of volatile lactones.
| Analyte | Chiral Stationary Phase (CSP) | Column Dimensions | Carrier Gas | Temperature Program | Detection | Reference |
| γ-Lactones | Chirasil-β-Dex | 25 m x 0.25 mm i.d., 0.25 µm film | Helium | 130°C (10 min) to 180°C at 2°C/min, hold 30 min | FID | [8] |
| Chiral Lactones | FS-Hydrodex β-3P | Not specified | Not specified | 40°C (2 min) to 75°C at 1°C/min | Not specified | [10] |
| δ-Lactones | Rt-βDEXse | 30 m x 0.32 mm i.d., 0.25 µm film | Hydrogen | 40°C (1 min) to 200°C at 2°C/min, hold 3 min | FID | [9] |
Experimental Protocol: Chiral GC Separation
This protocol describes a general method for the chiral GC separation of a volatile 2(5H)-furanone derivative.
1. Materials and Reagents:
-
Volatile 2(5H)-furanone derivative
-
High-purity solvent (e.g., dichloromethane or hexane)
-
Chiral GC capillary column (e.g., Chirasil-β-Dex)
-
GC system with Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
High-purity carrier gas (Helium or Hydrogen)
2. Sample Preparation:
-
Prepare a dilute solution of the 2(5H)-furanone derivative in a suitable volatile solvent (e.g., 100 ppm in dichloromethane).
3. Chromatographic Conditions:
-
Column: Chirasil-β-Dex (25 m x 0.25 mm i.d., 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1 split ratio)
-
Oven Temperature Program: Start at 130 °C, hold for 10 minutes, then ramp to 180 °C at 2 °C/min, and hold for 30 minutes.
-
Detector: FID at 320 °C
4. Procedure:
-
Set up the GC system with the specified conditions.
-
Inject 1 µL of the prepared sample.
-
Start the GC run and data acquisition.
-
Identify the enantiomer peaks in the resulting chromatogram.
5. Optimization:
-
The temperature program is a critical parameter for optimizing GC separations. Adjusting the initial temperature, ramp rate, and final hold time can significantly impact resolution.
-
The choice of carrier gas and its flow rate can also affect separation efficiency.
GC Workflow Diagram
Caption: Workflow for chiral GC separation of 2(5H)-furanone derivatives.
Conclusion
The chiral separation of 2(5H)-furanone derivatives is a crucial step in the pharmaceutical development pipeline. HPLC, SFC, and GC offer complementary approaches to achieve these challenging separations. The choice of the optimal technique and specific method parameters will depend on the physicochemical properties of the analyte. The protocols and data presented in these application notes provide a solid foundation for researchers to develop and optimize robust enantioselective methods for this important class of compounds. Successful chiral separation is ultimately enabled by a systematic screening of chiral stationary phases and mobile phase conditions.[6][11]
References
- 1. Enantioselective chromatography in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Enantioseparation of syn- and anti-3,5-Disubstituted Hydantoins by HPLC and SFC on Immobilized Polysaccharides-Based Chiral Stationary Phases [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Chiral Method Development Strategies for HPLC [sigmaaldrich.com]
- 7. HPLC and SFC Enantioseparation of (±)-Trans-β-Lactam Ureas on Immobilized Polysaccharide-Based Chiral Stationary Phases—The Introduction of Dimethyl Carbonate as an Organic Modifier in SFC [mdpi.com]
- 8. academic.oup.com [academic.oup.com]
- 9. gcms.cz [gcms.cz]
- 10. rsc.org [rsc.org]
- 11. bgb-analytik.com [bgb-analytik.com]
Troubleshooting & Optimization
Technical Support Center: Oxidation of Furfural to 5-Hydroxy-2(5H)-Furanone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and selectivity of the oxidation of furfural to 5-hydroxy-2(5H)-furanone (HFO).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of HFO from furfural.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low HFO Yield | - Suboptimal reaction temperature.- Incorrect catalyst loading or choice of catalyst.- Inefficient oxidant concentration.- Formation of byproducts like maleic acid (MA) and succinic acid (SA).[1][2] | - Optimize the reaction temperature. For instance, some methods report high yields at room temperature, while others require elevated temperatures (e.g., 60-80°C).[3][4]- Screen different catalysts. Electrocatalytic methods using CuS nanosheets have shown high selectivity (83.6%) and conversion (70.2%).[5][6][7]- Adjust the oxidant-to-furfural molar ratio. For H2O2, a molar ratio of around 5.4 has been used.[3]- Employ a biphasic reaction system (e.g., water/organic solvent) to potentially improve selectivity by controlling the reaction environment.[1][2] |
| Low Furfural Conversion | - Insufficient reaction time.- Catalyst deactivation.- Poor mixing or mass transfer limitations. | - Increase the reaction time. Monitor the reaction progress using techniques like GC or HPLC.- For heterogeneous catalysts, consider regeneration procedures. For example, pyrolysis can regenerate the catalytic properties of TS-1.[3]- Ensure adequate stirring speed to overcome mass transfer limitations, especially in heterogeneous or biphasic systems. |
| High Byproduct Formation (e.g., Maleic Acid, Succinic Acid) | - The desired product, HFO, can be further oxidized to maleic acid under certain conditions.[5][7]- The choice of solvent can significantly influence the product distribution.[1]- The acidity of the catalyst can promote side reactions. | - Carefully control the reaction time to minimize the over-oxidation of HFO.- Select a solvent system that favors the formation of HFO. For example, using 1,2-dichloroethane or ethyl acetate in a biphasic system has been shown to yield 60-62% of 2(5H)-furanone.[1][2]- Consider using catalysts with optimized acidity. Formic acid as a catalyst has demonstrated higher selectivity towards 2(5H)-furanone.[1][2] |
| Polymerization of Furfural | - Furfural can undergo non-catalytic polymerization, especially in the presence of molecular oxygen.[2] | - When using molecular oxygen as the oxidant, carefully control the reaction conditions to suppress polymerization.- Consider using hydrogen peroxide as the oxidant, which can reduce the severity of non-catalytic polymerization.[2] |
Frequently Asked Questions (FAQs)
1. What are the most common methods for oxidizing furfural to 5-hydroxy-2(5H)-furanone?
Several methods have been developed, including:
-
Electrocatalytic Oxidation: This method utilizes electrocatalysts like metal chalcogenides (e.g., CuS, ZnS, PbS) and water as the oxygen source, achieving high selectivity and conversion under ambient conditions.[5][6][7]
-
Photocatalytic Oxidation: A CdS/MOF photocatalyst has been used for the selective oxidation of furfural to HFO and maleic acid under visible light.[8]
-
Homogeneous and Heterogeneous Catalysis: This approach often employs an oxidant like hydrogen peroxide in the presence of a catalyst. Examples include:
2. What are the typical yields and selectivities I can expect?
Yields and selectivities are highly dependent on the chosen method and reaction conditions. Here are some reported values:
-
Electrocatalytic (CuS nanosheets): 83.6% HFO selectivity and 70.2% furfural conversion.[5][6][7]
-
Photocatalytic (CdS/MOF): Up to 52% HFO selectivity and over 90% furfural conversion.[8]
-
Biphasic System (Formic Acid/H₂O₂): 60-62% yield of 2(5H)-furanone.[1][2]
-
TS-1 Catalyst: A 92% yield of HFO was achieved at room temperature.[4]
3. How can I minimize the formation of maleic acid?
Maleic acid is a common byproduct resulting from the further oxidation of HFO.[5][7] To minimize its formation:
-
Optimize Reaction Time: Shorter reaction times can prevent the over-oxidation of the desired product.
-
Control Oxidant Concentration: Using the optimal amount of oxidant is crucial.
-
Choose a Selective Catalyst: Some catalytic systems are inherently more selective towards HFO. For instance, the electrocatalytic route using CuS nanosheets has demonstrated high HFO selectivity.[5][6][7]
4. What is the role of the solvent in this reaction?
The solvent can have a significant impact on the product distribution.[1] In homogeneous systems, the dielectric constant of the solvent can influence the yield of different products.[1] Biphasic systems, using an aqueous and an organic solvent, can be employed to enhance the selectivity towards the desired furanone product.[1][2]
5. Are there any safety precautions I should take?
-
Hydrogen Peroxide: Concentrated solutions of hydrogen peroxide are strong oxidizers and can be corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Organic Solvents: Many organic solvents are flammable and may have associated health risks. Work in a well-ventilated area or a fume hood.
-
Catalysts: Some metal-based catalysts may be toxic. Consult the Safety Data Sheet (SDS) for each catalyst and handle it accordingly.
Data Presentation
Table 1: Comparison of Different Catalytic Systems for Furfural Oxidation to HFO and Related Furanones.
| Catalytic System | Oxidant | Solvent(s) | Temperature (°C) | Furfural Conversion (%) | HFO/Furanone Yield (%) | Key Byproducts | Reference |
| CuS Nanosheets (Electrocatalytic) | H₂O | Acetonitrile, Water, [Et₃NH]NO₃ | Ambient | 70.2 | 83.6 (Selectivity) | Maleic Acid, Formic Acid | [5][6][7] |
| CdS/MOF (Photocatalytic) | O₂ | Acetonitrile, Water | Ambient | >90 | 52 (Selectivity) | Maleic Acid | [8] |
| Formic Acid (Homogeneous) | H₂O₂ | 1,2-dichloroethane or Ethyl Acetate (Biphasic) | 60 | - | 60-62 (of 2(5H)-furanone) | Succinic Acid, Maleic Acid | [1][2] |
| TS-1 | H₂O₂ | - | Room Temp. | - | 92 | - | [4] |
| CuMoO₄ | O₂ | - | - | 99 | 66 (of 2(5H)-furanone) | Maleic Acid | [10] |
Experimental Protocols
Protocol 1: Electrocatalytic Oxidation of Furfural using CuS Nanosheets
This protocol is based on the work described by Long et al. (2019).[5][6][7]
Materials:
-
Furfural
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Thiourea
-
Polyethylene glycol 200 (PEG-200)
-
Triethylammonium nitrate ([Et₃NH]NO₃)
-
Acetonitrile (MeCN)
-
Deionized water
-
Carbon paper (CP)
Procedure:
-
Catalyst Preparation (CuS/CP electrode):
-
Synthesize CuS nanosheets via a solvothermal process using a deep eutectic solvent of PEG-200 and thiourea.
-
Prepare a catalyst ink by dispersing the CuS nanosheets in a solution of Nafion and ethanol.
-
Coat the carbon paper with the catalyst ink to create the CuS/CP working electrode.
-
-
Electrochemical Oxidation:
-
Set up an electrochemical cell with the CuS/CP electrode as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.
-
The electrolyte is a ternary mixture of triethylammonium nitrate (1.8 wt%), acetonitrile, and water (12.5 wt%).
-
Add furfural to the electrolyte.
-
Conduct the electrolysis at a constant potential.
-
Monitor the reaction progress by taking samples at regular intervals and analyzing them using HPLC.
-
Protocol 2: Oxidation of Furfural in a Bi-phasic System with Formic Acid
This protocol is adapted from the work of Li et al.[1][2]
Materials:
-
Furfural
-
Formic acid
-
Hydrogen peroxide (30% aqueous solution)
-
1,2-dichloroethane or Ethyl acetate
-
Deionized water
Procedure:
-
Set up a reaction vessel equipped with a magnetic stirrer and a condenser.
-
To the reactor, add furfural, the organic solvent (1,2-dichloroethane or ethyl acetate), formic acid, and water.
-
Heat the mixture to the desired reaction temperature (e.g., 60°C) with vigorous stirring.
-
Add the hydrogen peroxide solution dropwise to the reaction mixture.
-
Maintain the reaction at the set temperature for the desired duration.
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the organic and aqueous phases.
-
Analyze the products in both phases using appropriate analytical techniques (e.g., GC-MS, HPLC).
Visualizations
Caption: A generalized experimental workflow for the oxidation of furfural to 5-hydroxy-2(5H)-furanone.
References
- 1. researchgate.net [researchgate.net]
- 2. daneshyari.com [daneshyari.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. An electrocatalytic route for transformation of biomass-derived furfural into 5-hydroxy-2(5H)-furanone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An electrocatalytic route for transformation of biomass-derived furfural into 5-hydroxy-2(5H)-furanone - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Oxidation of Furfural and Furan Derivatives to Maleic Acid in the Presence of a Simple Catalyst System Based on Acetic Acid and TS-1 and Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of Mucochloric Acid Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with mucochloric acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of mucochloric acid derivatives?
A1: The most prevalent side reactions include anhydride formation, hydrolysis of the furanone ring, and formation of mixed anhydrides when acylating agents are used. In reactions with amines, over-reaction or reaction at multiple sites can occur. Additionally, in reactions with nucleosides, the formation of halopropenal derivatives has been observed.[1][2]
Q2: How can I minimize the formation of mucochloric anhydride as a byproduct?
A2: Mucochloric anhydride formation is typically promoted by dehydrating conditions, such as refluxing in benzene or chlorobenzene with a trace of acid (e.g., sulfuric or benzenesulfonic acid).[1] To minimize its formation, avoid prolonged heating in the presence of strong dehydrating agents. If anhydride formation is still an issue, consider performing the reaction at a lower temperature or using a less aggressive acid catalyst.
Q3: What are the stable forms of mucochloric acid in solution?
A3: In solution, mucochloric acid can exist in equilibrium between a cyclic 3,4-dihalo-5-hydroxy-2(5H)-furanone form and an acyclic (Z)-2,3-dihalo-4-oxo-butenoic acid form.[3] The cyclic form is generally favored.
Q4: How does pH affect the stability and reactivity of mucochloric acid derivatives?
A4: The pH of the reaction medium can significantly influence the stability of mucochloric acid derivatives. The equilibrium between the cyclic and acyclic forms is pH-dependent.[3] Basic conditions can promote the opening of the furanone ring, which can be a desired step for certain reactions with nucleophiles like amines, but can also lead to unwanted degradation.[4] Acidic conditions can catalyze hydrolysis of ester and amide derivatives.
Troubleshooting Guides
Problem 1: Low Yield of Desired Amide Derivative and Formation of Unwanted Byproducts
Possible Causes:
-
Formation of Mucochloric Anhydride: Heating mucochloric acid, especially in the presence of an acid catalyst, can lead to the formation of its anhydride.[1]
-
Reaction with the Amine: Amines can react with the acid chloride or anhydride intermediates, leading to a complex mixture of products.[5]
-
Hydrolysis of the Product: The amide product may be susceptible to hydrolysis, especially if the workup involves acidic or basic conditions.
-
Protonation of the Amine: In the presence of acid, the amine nucleophile can be protonated, rendering it unreactive.[6][7]
Solutions:
-
Control Reaction Temperature: Avoid excessive heating to minimize anhydride formation.[8]
-
Choice of Coupling Reagents: Utilize specific amide coupling reagents like HBTU in the presence of a non-nucleophilic base (e.g., Hünig's base) to improve yields and selectivity.[9]
-
Use of a Co-solvent: In some cases, the addition of a co-solvent like dioxane can be beneficial.[1]
-
Stepwise Addition: Consider a two-step process where the acid chloride of mucochloric acid is formed first, isolated, and then reacted with the amine in the presence of a base to neutralize the generated HCl.[10]
-
pH Control: Maintain a neutral or slightly basic pH during the reaction and workup to prevent both amine protonation and product hydrolysis.
Problem 2: Formation of Stereoisomeric Anhydrides
Possible Cause:
-
Mucochloric acid can dehydrate to form two stereoisomeric anhydrides, an α-isomer and a β-isomer, which can be difficult to separate.[1]
Solutions:
-
Reaction Conditions: The formation of these isomers is favored by refluxing in solvents like benzene or chlorobenzene with an acid catalyst.[1] Modifying these conditions (e.g., lower temperature, different solvent) may alter the isomeric ratio or reduce overall anhydride formation.
-
Purification: Recrystallization from a mixture of benzene and dioxane has been used to separate the β-isomer.[1]
Problem 3: Low Yield in Reactions with Nucleosides
Possible Cause:
-
The reaction of mucochloric acid with nucleosides like adenosine and cytidine can result in relatively low yields of the desired halopropenal derivatives, especially in aqueous solutions.[2]
Solutions:
-
Solvent Choice: The reaction yield is significantly higher in an organic solvent like N,N-dimethylformamide (DMF) compared to aqueous solutions.[2]
-
pH Optimization: While the reaction proceeds at pH 7.4, the yields are very low. Exploring different pH values in an aqueous-organic co-solvent system might improve the yield.
Quantitative Data Summary
| Reaction Type | Reactants | Product | Yield (%) | Reference |
| Anhydride Formation | Mucochloric acid, Benzoyl chloride | Mucochloric benzoic anhydride | 95% | [1] |
| Anhydride Formation | Mucochloric acid, Phenyl isocyanate | Mucochloric carbanilic anhydride | 82% | [1] |
| Reaction with Nucleoside | Mucochloric acid, Adenosine | 3-(N6-adenosinyl)-2-chloro-2-propenal (in DMF) | 19% | [2] |
| Reaction with Nucleoside | Mucobromic acid, Adenosine | 3-(N6-adenosinyl)-2-bromo-2-propenal (in DMF) | 4% | [2] |
| Reaction with Nucleoside | Mucochloric acid, Cytidine | 3-(N4-cytidinyl)-2-chloro-2-propenal (in DMF) | 7% | [2] |
| Reaction with Nucleoside | Mucochloric acid, Adenosine | 3-(N6-adenosinyl)-2-chloro-2-propenal (in water, pH 7.4) | ~0.005% | [2] |
Experimental Protocols
Synthesis of Mucochloric Benzoic Anhydride [1]
-
Reactants: 33.6 g (0.2 mole) of mucochloric acid and 28 g (0.2 mole) of benzoyl chloride.
-
Procedure:
-
Heat the mixture at 100-110°C for three hours, during which hydrogen chloride is evolved.
-
Pour the resulting product into cold hexane.
-
Triturate and filter the solid to obtain mucochloric benzoic anhydride.
-
-
Yield: 51 g (95% yield).
Synthesis of Mucochloric Anhydride (α and β isomers) [1]
-
Reactants: 84 g (0.5 mole) of mucochloric acid, 100 ml of benzene, 50 ml of dioxane, and 1 g of benzenesulfonic acid.
-
Procedure:
-
Reflux the mixture for twenty hours using a Dean and Stark trap to remove water (9 cc).
-
Filter the hot solution to remove 10 g of crystals. Recrystallize this fraction twice from a mixture of benzene and dioxane to obtain 5 g of the β-isomer.
-
Evaporate the mother liquor from the hot filtration to a small volume and cool to obtain 45 g of crystals of the α-isomer.
-
Visualizations
Caption: Common side reaction pathways in the synthesis of mucochloric acid derivatives.
Caption: Troubleshooting workflow for low yield in mucochloric acid amidation reactions.
References
- 1. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
- 2. Reaction of mucochloric and mucobromic acids with adenosine and cytidine: formation of chloro- and bromopropenal derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. quora.com [quora.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Amide synthesis by acylation [organic-chemistry.org]
- 10. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
Technical Support Center: 4-Chloro-5-hydroxyfuran-2(5H)-one Purification
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 4-Chloro-5-hydroxyfuran-2(5H)-one.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound in a question-and-answer format.
Q1: I am observing a low yield of my target compound after purification. What are the potential causes and how can I improve it?
Potential Causes:
-
Degradation during purification: The 2(5H)-furanone ring is susceptible to degradation, especially under basic or strongly acidic conditions and at elevated temperatures. The presence of a hydroxyl group can also contribute to instability.
-
Incomplete extraction: The polarity of the molecule might lead to partitioning into the aqueous phase during workup if the organic solvent is not appropriate.
-
Loss during chromatography: The compound might be adsorbing irreversibly to the stationary phase (e.g., silica gel) or streaking, leading to poor recovery.
-
Volatilization: Although not highly volatile, some loss may occur if handled under high vacuum at elevated temperatures for extended periods.
Troubleshooting Steps:
-
pH Control: Maintain a slightly acidic pH (around 4-6) during workup and purification steps to minimize base-catalyzed decomposition.
-
Temperature Management: Avoid excessive heat. If solvent removal is necessary, use a rotary evaporator at a low temperature (<40°C).
-
Solvent Selection for Extraction: Use a moderately polar solvent like ethyl acetate or dichloromethane for extraction to ensure complete transfer from the aqueous phase. Perform multiple extractions to maximize recovery.
-
Chromatography Optimization:
-
Deactivate silica gel by adding a small percentage of a polar solvent like triethylamine or acetic acid to the eluent to reduce tailing and irreversible adsorption.
-
Consider using a less acidic stationary phase like alumina (neutral or basic).
-
Opt for rapid purification techniques like flash chromatography to minimize the time the compound spends on the stationary phase.
-
-
Recrystallization Solvent Choice: If performing recrystallization, use a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Test a range of solvents to find the optimal one.
Caption: Troubleshooting workflow for low purification yield.
Q2: My purified compound shows multiple spots on TLC, even after column chromatography. How can I improve the purity?
Potential Causes:
-
Co-eluting Impurities: An impurity may have a similar polarity to the target compound, making separation difficult with the current chromatographic system.
-
On-column Decomposition: The compound might be degrading on the silica gel column, leading to the formation of new impurities.
-
Isomerization: The molecule could be undergoing isomerization under the purification conditions.
Troubleshooting Steps:
-
Optimize TLC and Column Conditions:
-
Experiment with different solvent systems for TLC to achieve better separation between your product and the impurities. A good starting point is a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate).
-
Once a good solvent system is found for TLC, apply it to column chromatography. A gradient elution (gradually increasing the polarity of the eluent) might be necessary to separate closely eluting compounds.
-
-
Alternative Purification Methods:
-
Recrystallization: If the compound is a solid, recrystallization can be a very effective method for removing small amounts of impurities.
-
Preparative HPLC: For very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can offer much higher resolution than standard column chromatography.
-
-
Check for On-Column Degradation: Analyze a sample of the crude material by TLC and compare it to the TLC of the fractions collected from the column. If new spots appear in the collected fractions that were not in the crude material, on-column degradation is likely occurring. In this case, refer to the troubleshooting steps for low yield related to chromatography optimization.
Q3: The compound appears to be an oil, but I was expecting a solid. What should I do?
Potential Causes:
-
Residual Solvent: The presence of even a small amount of solvent can prevent a compound from solidifying.
-
Impurities: Impurities can disrupt the crystal lattice, causing the compound to remain as an oil.
-
Polymorphism/Amorphous Solid: The compound may exist in different solid forms (polymorphs) or as an amorphous solid, which can be oily or waxy in appearance.
Troubleshooting Steps:
-
Remove Residual Solvent: Dry the sample under high vacuum for an extended period. Gentle heating (<40°C) can aid in solvent removal, but be mindful of the compound's thermal stability.
-
Induce Crystallization:
-
Scratching: Use a glass rod to scratch the inside of the flask containing the oil. The small scratches can provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of the pure compound, add it to the oil to induce crystallization.
-
Trituration: Add a small amount of a solvent in which the compound is insoluble (e.g., hexane) and stir or sonicate. This can sometimes wash away impurities and induce crystallization.
-
-
Re-purify: If the oil does not solidify, it is likely impure. Re-purify the compound using the methods described in the previous questions.
Frequently Asked Questions (FAQs)
Q: What are the key stability concerns for this compound?
A: The primary stability concerns are its sensitivity to pH and temperature. The lactone ring can be hydrolyzed under basic conditions. The presence of the chlorine atom and the conjugated system also makes it susceptible to nucleophilic attack. It is recommended to store the compound in a cool, dry, and dark place, preferably under an inert atmosphere.
Q: What are the expected impurities from the synthesis of this compound?
A: The impurities will largely depend on the synthetic route. However, common impurities may include unreacted starting materials, over-chlorinated or under-chlorinated furanone derivatives, and products of side reactions such as ring-opening or substitution at the chlorine position.[1]
| Potential Impurity | Likely Polarity | Suggested Removal Method |
| Unreacted Starting Materials | Varies | Column Chromatography, Recrystallization |
| Di- or Tri-chlorinated Furanones | Less polar | Column Chromatography |
| Ring-opened Products (Acids) | More polar | Aqueous wash (mild base), Column Chromatography |
| Solvent Adducts | Varies | High vacuum drying, Column Chromatography |
Q: What analytical techniques are recommended for assessing the purity of this compound?
A: A combination of techniques is recommended for a thorough purity assessment:
-
Thin-Layer Chromatography (TLC): For rapid, qualitative assessment of purity and for optimizing conditions for column chromatography.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the compound and to detect any proton- or carbon-containing impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
Experimental Protocols
Protocol 1: Flash Column Chromatography
-
Preparation of the Column:
-
Select a column of appropriate size for the amount of material to be purified.
-
Pack the column with silica gel as a slurry in the initial, least polar eluent.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the column eluent or a slightly more polar solvent.
-
Alternatively, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
-
Elution:
-
Begin elution with a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity (e.g., to 7:3 Hexane:Ethyl Acetate).
-
Collect fractions and monitor them by TLC.
-
-
Fraction Pooling and Solvent Removal:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator at a temperature below 40°C.
-
-
Final Drying:
-
Dry the purified compound under high vacuum to remove any residual solvent.
-
Protocol 2: Recrystallization
-
Solvent Selection:
-
In a small test tube, dissolve a small amount of the impure solid in a minimal amount of a hot solvent (e.g., water, ethanol, or a mixture of solvents like ethyl acetate/hexane).
-
Allow the solution to cool to room temperature and then in an ice bath.
-
A good recrystallization solvent will dissolve the compound when hot but not when cold, and ideally, the impurities will remain soluble at all temperatures.
-
-
Dissolution:
-
Place the impure solid in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and stirring until the solid just dissolves.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven or under high vacuum.
-
Caption: Factors affecting the stability of this compound.
References
Technical Support Center: Preventing Degradation of Halogenated Furanones in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals working with halogenated furanones. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a focus on preventing the degradation of these compounds in solution.
FAQs and Troubleshooting Guides
This section is organized in a question-and-answer format to directly address specific issues you may encounter.
My halogenated furanone solution seems to be losing activity over a short period. What could be the cause?
Rapid loss of activity is a common indicator of degradation. Halogenated furanones can be sensitive to several factors in a solution environment. The primary culprits are typically:
-
pH: The stability of halogenated furanones is highly pH-dependent. In aqueous solutions, they can undergo hydrolysis, and this process is often catalyzed by acidic or basic conditions. For instance, the potent mutagen 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) exists in a ring-open form at physiological pH, which can be a step in its degradation pathway[1].
-
Temperature: Elevated temperatures accelerate the rate of chemical reactions, including degradation pathways like hydrolysis and thermal decomposition.
-
Light Exposure: Photodegradation can occur when solutions of halogenated furanones are exposed to light, particularly UV light. This process involves the absorption of light energy, which can lead to the breaking of chemical bonds.
-
Oxidation: The presence of oxidizing agents or dissolved oxygen in the solution can lead to oxidative degradation of the furanone ring or its substituents.
How can I determine the primary cause of degradation in my experiment?
To pinpoint the cause of degradation, a systematic approach is recommended. This involves conducting a forced degradation study where the compound is exposed to various stress conditions. The results can help identify the primary degradation pathway and inform the development of a stable formulation.
What are the common degradation pathways for halogenated furanones?
Halogenated furanones can degrade through several pathways, primarily:
-
Hydrolysis: This is a major degradation route in aqueous solutions. The furanone ring can be opened, especially under non-neutral pH conditions.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions leading to the breakdown of the molecule. This can involve free radical mechanisms[2].
-
Thermal Decomposition: At elevated temperatures, halogenated furanones can undergo decomposition, which may involve ring opening and other rearrangements[3]. The specific products can vary depending on the structure of the furanone and the presence of other substances[3].
-
Oxidation: Reactive oxygen species can attack the furanone molecule, leading to a variety of degradation products.
At what pH is my halogenated furanone most stable?
The optimal pH for stability varies depending on the specific structure of the halogenated furanone. Generally, neutral or slightly acidic conditions are often favored to minimize hydrolysis. It is crucial to determine the pH-stability profile for your specific compound. A V-shaped pH-rate profile is often observed for compounds that can undergo both acid- and base-catalyzed hydrolysis, with the maximum stability at a specific pH.
I am using the furanone in a cell culture experiment and observing a decrease in efficacy. What should I consider?
Cell culture media are complex aqueous environments that can contribute to the degradation of halogenated furanones. Key factors to consider are:
-
Media pH: The pH of the culture medium can influence the stability of the furanone.
-
Incubation Temperature: Standard incubation temperatures (e.g., 37°C) can accelerate degradation compared to storage at lower temperatures.
-
Media Components: Some media components may react with the furanone.
-
Light Exposure: If the cell cultures are exposed to light for extended periods, photodegradation could be a factor.
To troubleshoot, you can run a stability study of the furanone in the specific cell culture medium under your experimental conditions (temperature, CO2 levels) to determine its half-life.
What are some practical steps I can take to prevent degradation?
-
pH Control: Prepare solutions in buffered systems at the optimal pH for stability.
-
Temperature Control: Prepare and store solutions at low temperatures (e.g., 2-8°C or frozen at -20°C or -80°C). Avoid repeated freeze-thaw cycles.
-
Light Protection: Store solutions in amber vials or wrap containers in aluminum foil to protect from light.
-
Use of Antioxidants: For compounds susceptible to oxidation, adding antioxidants to the solution can be beneficial. Common antioxidants include butylated hydroxytoluene (BHT), ascorbic acid, and gallic acid[2].
-
Inert Atmosphere: For highly sensitive compounds, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.
-
Solvent Choice: While many experiments require aqueous solutions, if possible, consider dissolving the compound in an anhydrous aprotic solvent for long-term storage, and then diluting it into the aqueous experimental medium just before use.
Data Presentation
Table 1: Factors Affecting Halogenated Furanone Stability
| Factor | Description | Potential Impact on Stability |
| pH | The acidity or alkalinity of the solution. | Can catalyze hydrolysis of the furanone ring. Optimal pH for stability is compound-specific. |
| Temperature | The thermal energy of the system. | Higher temperatures increase the rate of all degradation reactions. |
| Light | Exposure to electromagnetic radiation, especially UV light. | Can induce photodegradation through various photochemical reactions. |
| Oxygen/Oxidants | Presence of dissolved oxygen or other oxidizing agents. | Can lead to oxidative degradation of the furanone molecule. |
| Solvent | The liquid in which the furanone is dissolved. | Protic solvents like water can participate in hydrolysis. The polarity and reactivity of the solvent are important. |
Experimental Protocols
Protocol 1: Forced Degradation Study for a Halogenated Furanone
This protocol outlines a general procedure for a forced degradation study to identify the degradation pathways of a halogenated furanone.
1. Materials:
-
Halogenated furanone of interest
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Buffer solutions (for pH control)
-
HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
C18 HPLC column
-
Photostability chamber
-
Oven
2. Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the halogenated furanone in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Keep the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Keep the solution at a controlled temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep the solution at room temperature for a defined period.
-
Thermal Degradation: Place a solid sample of the furanone in an oven at an elevated temperature (e.g., 80°C) for a defined period. Also, expose a solution of the furanone to the same temperature.
-
Photodegradation: Expose a solution of the furanone to a light source in a photostability chamber for a defined period. A control sample should be kept in the dark under the same temperature conditions.
-
-
Sample Analysis:
-
At specified time points, withdraw samples from each stress condition.
-
Neutralize the acid and base hydrolysis samples before analysis.
-
Analyze all samples by a stability-indicating HPLC method to separate the parent compound from its degradation products.
-
Quantify the amount of remaining parent compound and the formation of degradation products.
-
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for accurately quantifying the degradation of halogenated furanones.
1. Method Development Strategy:
-
Column Selection: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often required to separate the parent compound from its degradation products.
-
Detection: A UV-Vis detector set at the λmax of the furanone is commonly used. A photodiode array (PDA) detector is beneficial for assessing peak purity. Mass spectrometry (MS) detection can be used for identification of degradation products.
-
Forced Degradation Samples: Use the samples generated from the forced degradation study to develop and validate the method. The method should be able to resolve the parent peak from all major degradation product peaks.
2. Validation Parameters (as per ICH guidelines):
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Mandatory Visualizations
Degradation Decision Tree
This diagram illustrates a logical workflow for troubleshooting the degradation of halogenated furanones.
References
- 1. 3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone | C5H3Cl3O3 | CID 53665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Suppression of the formation of furan by antioxidants during UV-C light treatment of sugar solutions and apple cider - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchwithrutgers.com [researchwithrutgers.com]
Enhancing the stability of 4-Chloro-5-hydroxyfuran-2(5H)-one for biological assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on enhancing the stability of 4-Chloro-5-hydroxyfuran-2(5H)-one for reliable and reproducible biological assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability for this compound in aqueous solutions?
A1: The primary cause of instability is its susceptibility to hydrolysis, which is highly dependent on pH. The furanone ring can open to form an inactive, acyclic carboxylic acid derivative. This process is accelerated in neutral to basic conditions. In solution, this compound can exist in equilibrium between its cyclic form and the open-ring acyclic form.[1][2]
Q2: How should I prepare stock solutions of this compound?
A2: It is recommended to prepare high-concentration stock solutions in an anhydrous, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. These stock solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q3: What is the expected shelf-life of the compound in my biological assay medium?
A3: The stability in aqueous media is condition-dependent. For a structurally similar compound, 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX), the half-life at 23°C was 4.6 days at pH 8, with stability being significantly greater at acidic pH.[1] Given that most cell culture media are buffered around pH 7.2-7.4, a gradual loss of activity should be expected over the course of a multi-day experiment.
Q4: Can I use standard biological buffers like Tris or HEPES?
A4: Caution is advised when using buffers with primary or secondary amine groups, such as Tris. Furanones are known to be reactive towards nucleophiles, and amines can potentially react with the compound, leading to its degradation or the formation of adducts.[3] If possible, consider using non-nucleophilic buffers like MES or MOPS if the experimental conditions allow for a more acidic pH.
Q5: Are there any additives I can use to improve stability in my assay?
A5: While specific data for this compound is limited, general strategies for stabilizing lactones include the use of antioxidants. Glutathione has been shown to stabilize other reactive small molecules in aqueous solutions.[4] However, the compatibility and effectiveness of such additives must be empirically determined for your specific assay, ensuring they do not interfere with the biological system being studied.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent results between experiments. | Degradation of the compound in stock solution or working solution. | Prepare fresh working solutions for each experiment from a frozen stock aliquot. Minimize the time the compound spends in aqueous buffer before being added to the assay. Ensure consistent timing in your experimental protocol. |
| Loss of compound activity over the duration of a long-term assay (e.g., >24 hours). | pH-mediated hydrolysis of the furanone ring in the assay medium. | Replenish the compound by performing partial media changes with freshly prepared compound at regular intervals. If the assay allows, consider using a more acidic medium to slow down degradation. |
| Lower than expected potency compared to literature values. | Reaction with components in the assay medium (e.g., proteins, amino acids, nucleophilic buffers). | If using serum-containing media, consider reducing the serum percentage or using a serum-free formulation for the duration of the compound treatment, if experimentally feasible. Avoid amine-based buffers like Tris. |
| Precipitation of the compound upon dilution into aqueous media. | Poor solubility of the compound at the desired final concentration. | Revise the dilution scheme. A serial dilution in the organic solvent used for the stock solution before the final dilution into the aqueous medium may help. Ensure the final concentration of the organic solvent is compatible with your assay and below its toxicity threshold. |
Data Presentation
Table 1: Stability of a Structurally Related Furanone (MX) in Aqueous Solution
The following table summarizes the stability of 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX), a compound with a similar furanone core, at various pH values. This data provides a strong indication of the pH-dependent stability profile you can expect.
| pH | Temperature (°C) | Half-life | Relative Stability |
| 2 | 23 | Not specified, but highest | Most Stable |
| 4 | 23 | Not specified | High |
| 6 | 23 | Not specified | Low |
| 8 | 23 | 4.6 days | Lower |
| Data sourced from a study on 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone.[1] |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Stock Solution Preparation (10 mM):
-
Weigh out the required amount of this compound in a sterile microcentrifuge tube.
-
Add anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to minimize freeze-thaw cycles and contamination.
-
Store the aliquots at -80°C.
-
-
Working Solution Preparation:
-
Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions of the stock solution in anhydrous DMSO to get to a concentration that is 1000x your final desired assay concentration.
-
Immediately before adding to your assay, dilute the intermediate DMSO solution 1:1000 into your pre-warmed assay medium.
-
Mix thoroughly by gentle inversion or pipetting, but avoid vigorous vortexing to prevent precipitation.
-
Use the final working solution immediately. Do not store working solutions in aqueous media.
-
Mandatory Visualization
Caption: Recommended workflow for handling this compound.
Caption: pH-dependent equilibrium of this compound.
References
- 1. Studies on the potent bacterial mutagen, 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone: aqueous stability, XAD recovery and analytical determination in drinking water and in chlorinated humic acid solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of amino acid derivatives of 5-alkoxy-3,4-dihalo-2(5H)-furanones and their preliminary bioactivity investigation as linkers - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Aqueous Solubility of Furanone Derivatives
This guide provides researchers, scientists, and drug development professionals with practical troubleshooting advice and frequently asked questions (FAQs) to address the challenges of poor aqueous solubility of furanone derivatives in experimental settings.
Frequently Asked Questions (FAQs)
Q1: My furanone derivative is precipitating from my aqueous buffer. What is the first thing I should try?
A1: The simplest initial approaches involve adjusting the pH of your medium or using a co-solvent.[1][2]
-
pH Adjustment: The solubility of ionizable compounds is often pH-dependent.[2] If your furanone derivative has acidic or basic functional groups, altering the pH of the buffer can significantly increase its solubility.[1][3] For weakly acidic drugs, increasing the pH can enhance solubility, while for weakly basic drugs, lowering the pH may be effective.[3] It is crucial to determine the pKa of your compound to guide the pH adjustment.
-
Co-solvency: For non-ionizable compounds or when pH modification is not feasible, using a water-miscible organic solvent, or co-solvent, is a common strategy.[4] Solvents like Dimethyl Sulfoxide (DMSO), ethanol, or Polyethylene Glycol (PEG) 400 can be mixed with water to increase the solubility of hydrophobic compounds.[1][2] Typically, a concentrated stock solution is prepared in the pure co-solvent (e.g., DMSO) and then diluted into the aqueous medium, ensuring the final co-solvent concentration is low enough to not affect the experiment.[1]
Q2: I'm using DMSO as a co-solvent, but I'm concerned about its effects on my cells/assay. What are the best practices?
A2: While DMSO is a powerful and common solvent, it can exhibit toxicity and interfere with experimental results at higher concentrations. Best practices include:
-
Minimize Final Concentration: Aim for the lowest possible final concentration of DMSO in your working solution, typically well below 1%, and ideally under 0.1%.
-
Run Vehicle Controls: Always include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as your test samples to account for any effects of the solvent itself.
-
Check for Compound Precipitation: When diluting the DMSO stock into an aqueous buffer, the compound may precipitate if its solubility limit is exceeded. Visually inspect the solution for any cloudiness or particulates.[5]
Q3: Adjusting pH and using co-solvents isn't providing enough solubility for my in vivo studies. What are more advanced strategies?
A3: For applications requiring higher concentrations or for in vivo administration, more advanced formulation strategies are necessary. These include creating solid dispersions, using cyclodextrins, or developing prodrugs.[6][7]
-
Solid Dispersions: This technique involves dispersing the hydrophobic drug in a hydrophilic polymer matrix.[6][8] The drug can exist in an amorphous state within the carrier, which enhances wettability and dissolution rates.[9] Common carriers include polyethylene glycols (PEGs) and polyvinylpyrrolidone (PVP).[6]
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[10] They can encapsulate poorly soluble molecules, like furanone derivatives, forming an inclusion complex that has greatly improved aqueous solubility.[10][11] Hydrophilic derivatives like 2-hydroxypropyl-β-cyclodextrin (2-HPβCD) are often used due to their high water solubility and low toxicity.[11]
-
Prodrug Approach: A prodrug is a chemically modified, often inactive, version of a drug that converts to the active parent drug in vivo.[12] This approach can be used to attach hydrophilic functional groups to the furanone derivative, significantly increasing its water solubility for administration.[7][12][13]
Q4: What is the difference between micronization and nanonization, and can they help with my furanone derivative?
A4: Both micronization and nanonization are particle size reduction techniques used to increase the dissolution rate of a compound by increasing its surface area-to-volume ratio.[14][15]
-
Micronization reduces particle size to the micrometer range (1-10 µm).[16]
-
Nanonization , which creates nanoparticles, is often more effective for compounds with very low solubility where micronization is insufficient.[15] Nanonization can be achieved through methods like high-pressure homogenization or wet milling.[15][17] These techniques can be particularly useful for oral and parenteral drug delivery.[18][19]
Q5: How do I choose the best solubility enhancement technique for my specific furanone derivative and experiment?
A5: The choice depends on several factors: the physicochemical properties of your compound, the required concentration, the experimental system (in vitro vs. in vivo), and the intended route of administration. The flowchart below provides a logical progression for troubleshooting solubility issues.
Caption: Troubleshooting workflow for poor solubility.
Data on Solubility Enhancement
The following tables summarize quantitative data on the improvement of drug solubility using various techniques.
Table 1: Prodrug Approach
| Parent Drug | Prodrug Strategy | Fold Increase in Aqueous Solubility | Reference(s) |
| Oridonin | Glucuronide prodrug | 80x | [13] |
| Acyclovir | Peptide prodrugs | > 5000x | [13] |
| Furanone-based COX-2 Inhibitor | Imidate or ortho-ester prodrugs | Not quantified, but resulted in water-soluble compounds | [12] |
| Fluoroquinolone (PA2789) | Phosphate ester prodrug (PA2808) | Marked increase over a pH range suitable for delivery | [20] |
Table 2: Solid Dispersion & pH Modifier Approach
| Drug | Carrier / Method | Fold Increase in Solubility (vs. pure drug) | Reference(s) |
| Telmisartan | HPMCAS LG (Hot-Melt Extrusion) | 6x | [3] |
| Telmisartan | HPMCAS LG with pH modifiers (Hot-Melt Extrusion) | up to 13x | [3] |
Key Experimental Protocols
Protocol 1: General Solubility Determination
This protocol provides a basic framework for determining the solubility of your furanone derivative.
-
Preparation: Weigh a precise amount of the test compound (e.g., 10 mg) into a clear glass vial.[21]
-
Solvent Addition: Add a measured volume of the desired aqueous medium (e.g., 0.5 mL for a target concentration of 20 mg/mL) at room temperature.[21]
-
Mixing: Vortex the vial vigorously for 1-2 minutes.[21] Visually inspect for undissolved particles against a dark background.[5]
-
Sonication (Optional): If the compound is not fully dissolved, place the vial in an ultrasonic water bath for up to 15 minutes.[5][21]
-
Heating (Optional): If solids remain, the solution can be warmed to 37°C for up to 60 minutes.[21]
-
Equilibration: Allow the suspension to equilibrate for a set period (e.g., 24 hours) under constant agitation at a controlled temperature.
-
Separation: Centrifuge the suspension to pellet the excess undissolved solid.
-
Quantification: Carefully remove an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
This method is suitable for preparing solid dispersions in a laboratory setting.[22][23]
-
Dissolution: Dissolve both the furanone derivative and a hydrophilic carrier (e.g., PVP K30) in a common, volatile organic solvent (e.g., ethanol, methanol, or a mixture).[8] Ensure a clear solution is formed.
-
Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. This should be done at a controlled temperature to avoid degradation.
-
Drying: Place the resulting solid film in a vacuum oven to remove any residual solvent until a constant weight is achieved.
-
Processing: Scrape the solid dispersion from the flask, then pulverize it using a mortar and pestle. Sieve the powder to obtain a uniform particle size.
-
Characterization: Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to confirm the amorphous state of the drug.[3]
Caption: Workflow for solid dispersion preparation.
Protocol 3: Preparation of Cyclodextrin Inclusion Complex by Kneading
The kneading method is a simple and effective way to prepare inclusion complexes.[9]
-
Mixing: Place the cyclodextrin (e.g., 2-HPβCD) in a mortar and add a small amount of a suitable solvent (e.g., water-ethanol 50:50 v/v) to form a homogeneous paste.
-
Drug Addition: Add the furanone derivative to the paste in small increments while triturating continuously for a specified period (e.g., 45-60 minutes).
-
Kneading: During trituration, maintain a pasty consistency by adding small volumes of the solvent if the mixture becomes too dry.
-
Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Processing: Pulverize the dried complex and pass it through a sieve to ensure uniformity.
-
Characterization: Confirm complex formation using methods such as Fourier-Transform Infrared Spectroscopy (FTIR), DSC, or Nuclear Magnetic Resonance (NMR) spectroscopy.[11]
Caption: Cyclodextrin inclusion complex formation.
References
- 1. researchgate.net [researchgate.net]
- 2. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 3. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wjbphs.com [wjbphs.com]
- 5. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 6. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prodrug approaches for enhancing the bioavailability of drugs with low solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ajprd.com [ajprd.com]
- 9. japer.in [japer.in]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. Novel approach to pro-drugs of lactones: water soluble imidate and ortho-ester derivatives of a furanone-based COX-2 selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. thepharmajournal.com [thepharmajournal.com]
- 16. researchgate.net [researchgate.net]
- 17. hilarispublisher.com [hilarispublisher.com]
- 18. Nanoparticles as Drug Delivery Systems: A Review of the Implication of Nanoparticles’ Physicochemical Properties on Responses in Biological Systems [mdpi.com]
- 19. Nanoparticles as Drug Delivery Systems [ouci.dntb.gov.ua]
- 20. A prodrug approach toward the development of water soluble fluoroquinolones and structure--activity relationships of quinoline-3-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 22. japsonline.com [japsonline.com]
- 23. Enhancement of furosemide dissolution via solid dispersion techniques. [wisdomlib.org]
Minimizing by-product formation in nucleophilic substitution of furanones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize by-product formation in the nucleophilic substitution of furanones.
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products observed during nucleophilic substitution reactions on furanones?
A1: The primary by-products in nucleophilic substitutions of furanones typically arise from three main competing reaction pathways:
-
Michael (1,4-Conjugate) Addition: Furanones are α,β-unsaturated lactones, making them susceptible to Michael addition, where the nucleophile attacks the β-carbon of the unsaturated system instead of the carbon bearing the leaving group. This is one of the most common sources of by-products.
-
Hydrolysis: The lactone ring of the furanone is an ester and can be hydrolyzed to the corresponding γ-keto- or γ-hydroxy-carboxylic acid, especially in the presence of water and acid or base catalysts.
-
Lack of Regioselectivity: When the furanone has multiple potential electrophilic sites, the nucleophile may attack at a position other than the desired one, leading to a mixture of regioisomers. For example, in di- or tri-substituted furanones, substitution may occur at different carbons.[1]
Q2: How can I control the regioselectivity of nucleophilic attack on a substituted furanone?
A2: Controlling regioselectivity is crucial for minimizing by-product formation. The outcome of the reaction is influenced by several factors:
-
Nature of the Substrate: The electronic properties and steric hindrance of the substituents on the furanone ring play a significant role. Electron-withdrawing groups can activate certain positions for nucleophilic attack.
-
Choice of Nucleophile: "Soft" nucleophiles (e.g., thiols, cyanides) tend to favor Michael addition (1,4-addition), while "hard" nucleophiles (e.g., organolithium reagents, Grignard reagents) are more likely to attack the carbonyl carbon (1,2-addition).
-
Reaction Conditions:
-
Solvent: The polarity of the solvent can influence the reactivity of both the nucleophile and the substrate. A simplified reaction network analysis has shown that in some oxidation reactions to form 2(5H)-furanone, the yield decreases with an increasing dielectric constant of the solvent.[2]
-
Temperature: Lower temperatures generally favor kinetic control, which can enhance selectivity.
-
Catalyst: The use of specific catalysts, such as palladium complexes in cross-coupling reactions, can direct the substitution to a particular position with high regioselectivity.[3] For instance, palladium-catalyzed cross-coupling of 4-tosyl-2(5H)-furanone with boronic acids is an efficient method for synthesizing 4-substituted 2(5H)-furanones.[3]
-
Q3: What conditions favor the unwanted Michael addition by-product?
A3: Michael addition is favored by conditions that promote conjugate addition over direct substitution. These include:
-
Use of soft nucleophiles: As mentioned, nucleophiles with diffuse orbitals and lower charge density are more prone to 1,4-addition.
-
Thermodynamic control: Longer reaction times and higher temperatures can sometimes favor the thermodynamically more stable Michael adduct.
-
Presence of aprotic solvents: These solvents can enhance the nucleophilicity of the attacking species.
Q4: How can I prevent hydrolysis of the furanone ring during the reaction?
A4: Preventing hydrolysis is critical for maintaining the integrity of the furanone core. Key strategies include:
-
Strict Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents to minimize the presence of water. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent atmospheric moisture from interfering.[4]
-
pH Control: Hydrolysis can be catalyzed by both acids and bases. Maintaining a neutral pH, if the reaction allows, can significantly reduce the rate of hydrolysis. If an acid or base is required for the primary reaction, its concentration and exposure time should be minimized.[4]
-
Use of Desiccants: In some cases, adding a desiccant to the reaction mixture can help to scavenge any trace amounts of water.[4]
-
Protective Coatings: For storage or formulation, protective coatings can prevent direct contact with water.[4]
Troubleshooting Guides
Problem 1: Low yield of the desired substitution product and a significant amount of a Michael addition by-product.
| Possible Cause | Troubleshooting Step |
| The nucleophile is too "soft". | Consider using a "harder" nucleophile if the desired reaction is direct substitution. |
| Reaction conditions favor thermodynamic control. | Try running the reaction at a lower temperature to favor the kinetically controlled substitution product. |
| The solvent is promoting Michael addition. | Experiment with different solvents. A more polar, protic solvent may disfavor the Michael addition in some cases. |
| The catalyst is not selective. | If using a catalyst, screen for one that is known to promote the desired substitution pathway. |
Problem 2: The furanone starting material is consumed, but the main product is a ring-opened carboxylic acid.
| Possible Cause | Troubleshooting Step |
| Presence of water in the reaction mixture. | Ensure all reagents and solvents are anhydrous. Use freshly distilled solvents and dry glassware thoroughly.[4] |
| Acidic or basic reaction conditions. | If possible, buffer the reaction mixture to a neutral pH. If an acid or base is necessary, use the minimum effective amount and consider a weaker acid/base or shorter reaction times.[4] |
| High reaction temperature. | Perform the reaction at a lower temperature to reduce the rate of hydrolysis. |
Problem 3: A mixture of regioisomers is obtained.
| Possible Cause | Troubleshooting Step |
| Multiple reactive sites on the furanone. | Modify the substrate to block the undesired reactive site with a protecting group. |
| Lack of catalyst control. | Employ a catalyst known for high regioselectivity in similar systems. For example, palladium catalysts are effective for regioselective C-C bond formation.[3] |
| Steric and electronic factors are not sufficiently differentiated. | Change the substitution pattern on the furanone to increase the steric or electronic bias for the desired reaction site. |
Data Presentation
Table 1: Influence of Reaction Conditions on the Yield of 4-Substituted-2(5H)-Furanones via Palladium-Catalyzed Cross-Coupling of 4-Tosyl-2(5H)-furanone with Phenylboronic Acid.
| Entry | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 80 | 12 | 45 |
| 2 | PdCl₂(PPh₃)₂ | K₂CO₃ | Toluene | 80 | 12 | 52 |
| 3 | Pd(OAc)₂ | K₂CO₃ | Toluene | 80 | 12 | 38 |
| 4 | PdCl₂(PPh₃)₂ | KF | THF/H₂O | 60 | 6 | 85 |
| 5 | PdCl₂(dppf) | K₂CO₃ | Toluene | 80 | 12 | 65 |
Data synthesized from information presented in J. Org. Chem. 2003, 68, 670-673.[3]
Experimental Protocols
Protocol 1: Minimizing Michael Addition By-product in the Thiolation of 5-alkoxy-3,4-dihalo-2(5H)-furanones
This protocol is designed to favor the highly regioselective 4-thiosubstituted product over the Michael addition by-product.[5]
-
Reagents and Materials:
-
5-alkoxy-3,4-dihalo-2(5H)-furanone
-
Aromatic thiol
-
Triethylamine (base)
-
Anhydrous diethyl ether (solvent)
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer
-
-
Procedure:
-
Dissolve the 5-alkoxy-3,4-dihalo-2(5H)-furanone (1.0 eq) in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
In a separate flask, prepare a solution of the aromatic thiol (1.0 eq) in anhydrous diethyl ether.
-
In a third flask, prepare a solution of triethylamine (1.0 eq) in anhydrous diethyl ether.
-
With vigorous stirring, add the thiol solution dropwise to the furanone solution at room temperature.
-
Subsequently, add the triethylamine solution dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, the precipitated triethylamine hydrochloride can be removed by filtration.
-
Wash the precipitate with diethyl ether.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
-
Protocol 2: General Procedure for Minimizing Hydrolysis in Furanone Reactions
This protocol provides general guidelines for preventing the hydrolytic opening of the furanone ring.[4]
-
Glassware and Apparatus Preparation:
-
Thoroughly clean all glassware.
-
Dry the glassware in an oven at >120 °C for at least 4 hours, or flame-dry under vacuum immediately before use.
-
Assemble the apparatus under a stream of inert gas (nitrogen or argon) and maintain a positive pressure of the inert gas throughout the reaction.
-
-
Reagent and Solvent Handling:
-
Use anhydrous grade solvents. If necessary, distill the solvents from an appropriate drying agent.
-
Use freshly opened or properly stored solid reagents.
-
If a liquid reagent is suspected to contain water, it should be appropriately dried before use.
-
-
Reaction Setup and Execution:
-
Add the furanone substrate and any other solid reagents to the reaction flask under a positive flow of inert gas.
-
Add the anhydrous solvent via a syringe or cannula.
-
If the reaction requires a base or acid, use a non-aqueous source if possible (e.g., sodium hydride as a base). If an aqueous acid or base is unavoidable, use the lowest effective concentration and add it slowly at a low temperature.
-
Maintain the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize the rate of potential hydrolysis.
-
Upon completion, quench the reaction with a non-aqueous workup if possible. If an aqueous workup is necessary, perform it quickly and at a low temperature.
-
Visualizations
Caption: Competing reaction pathways in nucleophilic substitution of furanones.
Caption: Troubleshooting workflow for minimizing by-product formation.
References
- 1. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-Catalyzed Cross-Coupling Reactions of 4-Tosyl-2(5H)-furanone with Boronic Acids: A Facile and Efficient Route to Generate 4-Substituted 2(5H)-Furanones [organic-chemistry.org]
- 4. carbodiimide.com [carbodiimide.com]
- 5. The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Regioselective Functionalization of Furanones at C4 vs. C5
Welcome to the technical support center for improving the selectivity of reactions at the C4 versus C5 positions on the furanone ring. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for achieving desired regioselectivity in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the regioselectivity of reactions at the C4 vs. C5 positions of the furanone ring?
A1: The regioselectivity of furanone functionalization is a multifactorial issue influenced by a combination of electronic and steric effects, reaction conditions, and the nature of the reactants. Key factors include:
-
Electronic Properties of the Furanone Ring: The electron density at the C4 and C5 positions can be manipulated by the substituents already present on the ring. Electron-withdrawing groups can make one position more electrophilic, while electron-donating groups can enhance nucleophilicity.
-
Steric Hindrance: Bulky substituents on or near the furanone ring can sterically hinder the approach of reagents to a specific position, thereby favoring reaction at the less hindered site.
-
Directing Groups: The use of directing groups is a powerful strategy to achieve high regioselectivity. These groups are temporarily installed on the substrate to chelate to a metal catalyst and direct the reaction to a specific C-H bond, often overriding the inherent reactivity of the molecule.[1][2][3][4]
-
Catalyst and Ligand Choice: The metal catalyst and its associated ligands play a critical role in determining the regiochemical outcome. Different catalyst systems can favor different reaction pathways and transition states, leading to selective functionalization at either C4 or C5.
-
Reaction Conditions: Parameters such as solvent, temperature, and the presence of additives can significantly impact the selectivity of the reaction. Optimization of these conditions is often crucial for achieving the desired outcome.
Q2: How can I favor functionalization at the C4 position of a 2(5H)-furanone?
A2: Several strategies can be employed to promote selective reactions at the C4 position:
-
Use of Directing Groups: Employing a directing group that positions a metal catalyst in proximity to the C4-H bond is a highly effective method. For instance, a ketone group within the substrate can direct rhodium-catalyzed C-H activation.[2]
-
Pre-functionalization with a Good Leaving Group: Introducing a leaving group, such as a tosyl group, at the C4 position allows for subsequent cross-coupling reactions, like the Suzuki coupling with boronic acids, to introduce a variety of substituents specifically at C4.[5]
-
Halogenation followed by Substitution: In 3,4-dihalo-2(5H)-furanones, the C4 position can be susceptible to nucleophilic attack under specific conditions, leading to substitution of the halogen.[6][7] For example, reaction with sodium azide in a methanolic solution can lead to substitution at the C4 carbon.[6]
Q3: What methods are available for selective functionalization at the C5 position?
A3: Achieving selectivity at the C5 position often involves leveraging the unique reactivity of this site:
-
Mukaiyama Aldol Reaction: For 3,4-dihalo-5-hydroxy-2(5H)-furanones, the C5 position can be alkylated via a Lewis acid-catalyzed Mukaiyama aldol reaction with silyl enol ethers.[6]
-
Knoevenagel Condensation: Compounds with an active hydrogen atom can react at the C5 carbon of 3,4-dibromo and 3,4-dichloro-2(5H)-furanones in the presence of a Lewis acid.[6]
-
Nucleophilic Substitution at C5: Depending on the substrate and reaction conditions, nucleophiles can preferentially attack the C5 position. For instance, primary and secondary aliphatic amines can react at C5 in the presence of an acid catalyst.[6]
Troubleshooting Guides
Problem 1: Poor or no selectivity between C4 and C5 in my reaction.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Similar intrinsic reactivity of C4 and C5 | Introduce a directing group to force the reaction to one site.[1][2][3][4] |
| Suboptimal Reaction Conditions | Systematically screen solvents of varying polarity, adjust the reaction temperature, and test different catalysts and ligands. |
| Steric hindrance is not sufficiently differentiated | Modify the substrate to introduce a bulky group near one position to sterically block it. |
| Incorrect catalyst or reagent choice | Review the literature for catalyst systems known to favor the desired regioselectivity for your specific reaction type. |
Problem 2: My directing group strategy is not providing the expected regioselectivity.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Incorrect directing group for the desired transformation | Ensure the chosen directing group is appropriate for the metal catalyst and the C-H activation mechanism.[1][3] |
| Suboptimal linker length or geometry of the directing group | If using a template-based directing group, the linker connecting the directing group to the furanone may need to be optimized to favor the desired cyclometalation intermediate.[4] |
| Decomposition of the directing group or catalyst | Verify the stability of the directing group and catalyst under the reaction conditions using techniques like NMR or LC-MS. Consider milder reaction conditions. |
| Competitive coordination sites | If other functional groups in the molecule can coordinate to the catalyst, they may compete with the directing group. It may be necessary to protect these competing sites. |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Suzuki Cross-Coupling for C4-Arylation of 2(5H)-Furanone
This protocol is adapted from the work of Wu et al. and provides a method for the synthesis of 4-substituted 2(5H)-furanones.[5]
Materials:
-
4-Tosyl-2(5H)-furanone
-
Arylboronic acid (1.2 equivalents)
-
PdCl2(PPh3)2 (5 mol%)
-
Potassium fluoride (2.0 equivalents)
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
To a reaction vessel, add 4-tosyl-2(5H)-furanone, the arylboronic acid, PdCl2(PPh3)2, and potassium fluoride.
-
Add a mixture of THF and water as the solvent.
-
Heat the reaction mixture to 60°C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and perform a standard aqueous workup.
-
Purify the crude product by column chromatography on silica gel to yield the 4-aryl-2(5H)-furanone.
Quantitative Data Summary (Selected Examples):
| Arylboronic Acid | Yield (%) |
| Phenylboronic acid | 85 |
| 4-Methoxyphenylboronic acid | 82 |
| 3-Thienylboronic acid | 75 |
(Data is illustrative and based on reported yields in the literature. Actual yields may vary.)
Protocol 2: Rh(III)-Catalyzed C-H Activation for Furanone-Fused Benzothiazine Synthesis
This protocol, based on the work of Kumar et al., demonstrates a sulfoximine-directed C-H activation strategy.[8]
Materials:
-
Substituted Sulfoximine
-
4-Hydroxy-2-alkynoate (1.2 equivalents)
-
[RhCp*Cl2]2 (2.5 mol%)
-
AgSbF6 (10 mol%)
-
1,2-Dichloroethane (DCE)
Procedure:
-
In a sealed tube, combine the sulfoximine, 4-hydroxy-2-alkynoate, [RhCp*Cl2]2, and AgSbF6.
-
Add DCE as the solvent.
-
Heat the reaction mixture at 80°C for the specified time (typically 12-24 hours).
-
After cooling to room temperature, concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography to obtain the furanone-fused 1,2-benzothiazine.
Visual Guides
Caption: Strategies for achieving C4 vs. C5 selectivity.
Caption: Troubleshooting workflow for poor regioselectivity.
References
- 1. A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in the site-selective C-5, C-3 and C-2 functionalization of chromones via sp2 C–H activation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Meta-Selective C-H Functionalization using a Nitrile based Directing Group and Cleavable Si-Tether - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed Cross-Coupling Reactions of 4-Tosyl-2(5H)-furanone with Boronic Acids: A Facile and Efficient Route to Generate 4-Substituted 2(5H)-Furanones [organic-chemistry.org]
- 6. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of Furanone-Fused 1,2-Benzothiazine by Rh(III)-Catalyzed C-H Activation: Regioselective Oxidative Annulation Leading to in Situ Lactonization in One Pot - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quantitative Analysis of Furanones in Complex Mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantitative analysis of furanones in complex mixtures. It is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the quantitative analysis of furanones?
A1: The primary challenges in quantifying furanones, such as furaneol, stem from their high polarity and instability, making them difficult to extract from food matrices and separate using gas chromatography (GC).[1][2] Additionally, their low concentrations in complex samples and susceptibility to matrix effects can interfere with accurate quantification.[2][3]
Q2: When should I use GC-MS versus HPLC for furanone analysis?
A2: GC-MS is a common and powerful technique for furanone analysis, often coupled with sample preparation methods like Solid Phase Microextraction (SPME).[1][4] However, the thermal instability of some furanones can be a concern with GC analysis.[5] HPLC is a suitable alternative that avoids high temperatures, but resolution from other components in a complex matrix can be challenging.[5][6] The choice depends on the specific furanone, the complexity of the matrix, and the available equipment.
Q3: Is derivatization necessary for the GC-MS analysis of furanones?
A3: Derivatization is often employed in GC-MS analysis of furanones to improve their volatility and thermal stability.[7][8] By modifying the furanone molecule, derivatization can lead to better chromatographic separation and enhanced sensitivity.[3][9] For example, reacting furaneol with pentafluorobenzyl bromide (PFBBr) creates a more stable and less polar derivative suitable for SPME-GC-MS analysis.[1][2]
Q4: How can I minimize matrix effects in my LC-MS/MS analysis?
A4: Matrix effects, which can cause ion suppression or enhancement, are a significant concern in LC-MS/MS analysis of complex samples.[10][11][12] To mitigate these effects, several strategies can be employed:
-
Improve sample cleanup: Utilize techniques like Solid Phase Extraction (SPE) to remove interfering matrix components.[13][14]
-
Optimize chromatography: Adjusting the mobile phase and gradient can help separate the analyte from co-eluting matrix components.[12]
-
Use matrix-matched calibration curves: Preparing calibration standards in a blank matrix that matches the sample can help compensate for matrix effects.[10][14]
-
Employ stable isotope-labeled internal standards: This is a highly effective way to correct for matrix effects and variations in sample preparation and injection.[14][15]
Q5: What are common issues with sample preparation for furanone analysis?
A5: A significant challenge in sample preparation is the efficient extraction of polar furanones from complex matrices, especially those with high oil content.[16] For instance, solvent extraction of furanones from a sample with a high oil concentration can lead to the co-extraction of lipids, which can interfere with subsequent analysis.[16] Techniques like headspace analysis or SPME can be effective for volatile furanones, but may not be suitable for all furanone compounds.[2][16]
Troubleshooting Guides
Guide 1: Poor Peak Shape and Resolution in GC-MS Analysis
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing | 1. Active sites in the GC system: The polar nature of furanones can lead to interactions with active sites in the injector, column, or detector. 2. Column degradation: The stationary phase of the column may be degraded. | 1. Deactivate the GC system: Use a deactivated inlet liner and ensure the column is properly conditioned. 2. Derivatize the analyte: Derivatization can reduce the polarity of the furanone, minimizing interactions with active sites.[8] 3. Replace the GC column. |
| Peak Fronting | 1. Column overload: Injecting too much sample can lead to peak fronting. 2. Incompatible solvent: The injection solvent may not be compatible with the stationary phase. | 1. Dilute the sample or reduce the injection volume. 2. Change the injection solvent to one that is more compatible with the GC column's stationary phase. |
| Poor Resolution | 1. Inadequate chromatographic separation: The GC temperature program may not be optimized. 2. Co-elution with matrix components. | 1. Optimize the GC temperature program: Adjust the initial temperature, ramp rate, and final temperature to improve separation. 2. Improve sample cleanup: Use SPE or other cleanup techniques to remove interfering compounds. 3. Consider a different GC column with a different stationary phase for better selectivity. |
Guide 2: Inaccurate Quantification and Low Recovery
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low Analyte Recovery | 1. Inefficient extraction: The chosen extraction method (e.g., LLE, SPE, SPME) may not be optimal for the target furanone and matrix. 2. Analyte degradation: Furanones can be unstable, especially at high temperatures or certain pH values.[1][5] | 1. Optimize the extraction method: Experiment with different solvents, sorbents (for SPE), or fiber coatings (for SPME). 2. Control temperature and pH during sample preparation and storage. 3. Use a stable isotope-labeled internal standard to correct for recovery losses.[15] |
| High Variability in Results (Poor Precision) | 1. Inconsistent sample preparation: Variations in extraction time, temperature, or solvent volumes can lead to inconsistent results.[17] 2. Instrument instability: Fluctuations in GC or LC system performance.[17] | 1. Standardize the sample preparation protocol: Ensure all steps are performed consistently for all samples and standards. 2. Automate sample preparation where possible to improve reproducibility. 3. Perform regular instrument maintenance and calibration. |
| Inaccurate Quantification | 1. Matrix effects (ion suppression or enhancement in LC-MS): Co-eluting matrix components can interfere with the ionization of the analyte.[10][11] 2. Non-linearity of the calibration curve. | 1. Address matrix effects: Use matrix-matched standards, standard addition, or a stable isotope-labeled internal standard.[10][14] 2. Evaluate the linearity of the method over the desired concentration range and use an appropriate regression model.[18][19] |
Quantitative Data Summary
Table 1: Method Performance for Furanone Analysis in Various Matrices
| Furanone | Matrix | Analytical Method | LOQ | Recovery (%) | Reference |
| 2(5H)-furanone | Meat, Fish, Cheese | GC-MS/MS | 50 µg/kg | Not specified | [20] |
| 3-methyl-2(5H)-furanone | Meat, Fish, Cheese | GC-MS/MS | 10 µg/kg | Not specified | [20] |
| 4-hydroxy-2,5-dimethyl-3-furanone (Furaneol) | Fruit Samples | Derivatization/SPME-GC/MS | 2 ng/mL | Not specified | [1] |
| Furan | Various Foods | SPME-GC-MS | 0.04-0.06 ng/g | 77.81-111.47 | [4] |
| 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) | Baby Food | LC-MS/MS | 20 µg/kg | 94-110 | [13] |
| Methyl anthranilate, 2'-aminoacetophenone, and furaneol | Grape Juice and Wine | GC-MS | 96-277 µg/L | 76.6-106.3 | [21] |
Experimental Protocols
Protocol 1: Quantitative Analysis of Furaneol in Fruit Samples using Derivatization/SPME-GC/MS
This protocol is a summary of the methodology described for the quantification of furaneol in fruit samples.[1][2]
1. Sample Preparation and Derivatization:
-
Homogenize the fruit sample.
-
In a basic solution, react the sample with pentafluorobenzyl bromide (PFBBr) at an elevated temperature to derivatize the furaneol. This reaction creates a more stable and less polar derivative.[1][2]
2. Solid Phase Microextraction (SPME):
-
Expose a SPME fiber to the headspace of the derivatized sample to extract the analyte.
3. GC-MS Analysis:
-
Desorb the extracted derivative from the SPME fiber in the hot GC inlet.
-
Separate the components on a suitable GC column (e.g., DB-5ms).
-
Detect and quantify the derivatized furaneol using a mass spectrometer.
Protocol 2: Simultaneous Determination of Acrylamide and HDMF in Baby Food by LC-MS/MS
This protocol is a summary of the methodology described for the simultaneous analysis of acrylamide and 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) in baby food.[13]
1. Extraction:
-
Extract the baby food sample with acetonitrile.
2. Cleanup:
-
Perform a dispersive primary secondary amine (PSA) cleanup to remove interferences.
-
Further purify the extract using cation-exchange solid-phase extraction (SPE).
3. LC-MS/MS Analysis:
-
Inject the cleaned extract into a liquid chromatograph coupled to a triple quadrupole mass spectrometer.
-
Separate the analytes using a suitable LC column and mobile phase gradient.
-
Detect and quantify acrylamide and HDMF using multiple reaction monitoring (MRM) mode for enhanced selectivity and sensitivity.
Visualizations
Caption: General workflow for quantitative analysis of furanones.
Caption: Troubleshooting logic for inaccurate furanone quantification.
References
- 1. Quantification of 4-hydroxy-2,5-dimethyl-3-furanone in fruit samples using solid phase microextraction coupled with gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Validation of analytical method for furan determination in eight food matrices and its levels in various foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 8. scispace.com [scispace.com]
- 9. weber.hu [weber.hu]
- 10. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. longdom.org [longdom.org]
- 12. eijppr.com [eijppr.com]
- 13. Simultaneous determination of acrylamide and 4-hydroxy-2,5-dimethyl-3(2H)-furanone in baby food by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Quantitative determination of 2,5-dimethyl-4-hydroxy-3(2H)-furanone and its methyl ether using a stable isotope dilution assay | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 18. wjarr.com [wjarr.com]
- 19. A Guide to Analytical Method Validation | SCION Instruments [scioninstruments.com]
- 20. eurl-pc.eu [eurl-pc.eu]
- 21. Rapid determination of the aromatic compounds methyl-anthranilate, 2'-aminoacetophenone and furaneol by GC-MS: Method validation and characterization of grape derivatives [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of 4-Chloro-5-hydroxyfuran-2(5H)-one and Mucochloric Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of 4-Chloro-5-hydroxyfuran-2(5H)-one and its dichlorinated analog, mucochloric acid (3,4-dichloro-5-hydroxy-2(5H)-one). While both compounds share a core furanone structure, the presence of an additional chlorine atom in mucochloric acid significantly influences its reactivity and utility as a synthetic building block. This document summarizes their known chemical behaviors, supported by available experimental data and protocols, to aid researchers in selecting the appropriate reagent for their synthetic needs.
Overview and Structural Differences
Mucochloric acid is a well-studied and commercially available compound, widely recognized for its high reactivity and versatility in organic synthesis.[1][2] Its dense functionalization, including two vinyl chlorine atoms, a lactone ring, and a hemiacetal hydroxyl group, makes it a valuable precursor for a diverse range of heterocyclic compounds.[1][2]
In contrast, this compound is primarily known as an intermediate in the synthesis of mucochloric acid from the oxidation of furfural.[3][4] Detailed studies on its isolated reactivity are limited. The key structural difference is the presence of a single chlorine atom at the 4-position, which inherently alters the electronic properties and reactivity of the molecule compared to its dichlorinated counterpart.
Physical and Chemical Properties
A summary of the key physical and chemical properties is presented in the table below. Data for this compound is limited, reflecting its status as a transient intermediate.
| Property | This compound | Mucochloric Acid (3,4-dichloro-5-hydroxy-2(5H)-one) |
| Molecular Formula | C₄H₃ClO₃ | C₄H₂Cl₂O₃ |
| Molecular Weight | 134.52 g/mol [5] | 168.96 g/mol [6] |
| CAS Number | 40636-99-5 | 87-56-9 |
| Appearance | Not well-documented (intermediate) | Yellowish crystals[6] |
| Melting Point | Not available | 125-128 °C[6] |
| Boiling Point | Not available | Not available |
| Solubility | Not well-documented | Soluble in organic solvents, slightly soluble in water.[3] |
| Spectroscopic Data | Limited data available. | ¹H NMR, ¹³C NMR, IR, and MS data are available.[4] |
Comparative Reactivity
The primary difference in reactivity stems from the number of chlorine substituents on the furanone ring.
Mucochloric Acid:
The two electron-withdrawing chlorine atoms in mucochloric acid render the double bond highly electron-deficient and susceptible to nucleophilic attack.[3] This high reactivity is the cornerstone of its synthetic utility. Key reaction types include:
-
Nucleophilic Substitution: Mucochloric acid readily undergoes substitution of one or both chlorine atoms with a variety of nucleophiles, including amines, thiols, and alkoxides. The chlorine at the 4-position is generally more reactive.[3][7]
-
Ring-Opening and Rearrangement: In the presence of base, mucochloric acid can exist in equilibrium with its open-chain aldehyde form, which can participate in further reactions.[3]
-
Cyclization Reactions: It serves as a versatile scaffold for the synthesis of various five- and six-membered heterocyclic systems, such as pyridazinones, by reaction with dinucleophiles like hydrazine.[8]
-
Reactions at the Hydroxyl Group: The hemiacetal hydroxyl group can be acylated, alkylated, or replaced by other functional groups.[8]
This compound:
Due to the presence of only one chlorine atom, this compound is expected to be less reactive towards nucleophilic attack compared to mucochloric acid. The electron-withdrawing effect on the double bond is less pronounced. Its known reactivity is primarily centered on its role as a precursor to mucochloric acid.
-
Further Chlorination: It can be chlorinated to yield mucochloric acid.[3]
-
Nucleophilic Substitution: While less reactive than mucochloric acid, the vinyl chloride is still susceptible to nucleophilic substitution, though potentially requiring more forcing conditions.
The following diagram illustrates the synthetic relationship between these two compounds, starting from furfural.
Experimental Protocols
Synthesis of this compound and its Conversion to Mucochloric Acid
A detailed investigation of the oxidation of furfural with manganese dioxide in the presence of hydrochloric acid has shown that it is a two-step reaction.[3][4]
-
Formation of this compound: The initial step involves the formation of 4-chloro-5-hydroxy-2(5H)-furanone.[3][4]
-
Formation of Mucochloric Acid: Further heating of the reaction mixture at 60–80 °C leads to the formation of mucochloric acid, along with a small amount of 3-chloro-5-hydroxy-2(5H)-furanone.[3][4]
General Protocol for Nucleophilic Substitution of Mucochloric Acid with an Amine
This protocol is a generalized procedure and may require optimization for specific substrates.
-
Dissolution: Dissolve mucochloric acid (1 equivalent) in a suitable organic solvent (e.g., ethanol, dichloromethane, or toluene) in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Base: Add a suitable base (e.g., triethylamine, diisopropylethylamine; 2-3 equivalents) to the solution to act as a scavenger for the HCl generated during the reaction.
-
Addition of Nucleophile: Slowly add the amine nucleophile (1-1.2 equivalents) to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction with water and extract the product with an appropriate organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired substituted furanone.
The following diagram illustrates the general workflow for a nucleophilic substitution reaction with mucochloric acid.
Signaling Pathways and Biological Activity
Derivatives of both 3,4-dihalo-2(5H)-furanones have been investigated for their biological activities. The furanone scaffold is present in many natural products with diverse biological properties.[1] Mucochloric acid itself is known to be a mutagen.[9] The reactivity of these compounds towards biological nucleophiles, such as amino and thiol groups in proteins and DNA, is the basis for their biological effects. The difference in reactivity between the monochloro and dichloro derivatives would likely translate to different potencies and mechanisms of biological action, though this is an area that requires further investigation.
Conclusion
References
- 1. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 2. google.com [google.com]
- 3. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3,4-dichloro-5-hydroxyfuran-2(5H)-one(766-40-5) 1H NMR [m.chemicalbook.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. Characterization of stereoisomeric 5-(2-nitro-1-phenylethyl)furan-2(5H)-ones by computation of 1H and 13C NMR chemical shifts and electronic circular dichroism spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5 Ways to Make Nucleophilic Addition and Substitution Reactions Interesting [labster.com]
- 8. An electrocatalytic route for transformation of biomass-derived furfural into 5-hydroxy-2(5H)-furanone - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. scienceasia.org [scienceasia.org]
A Comparative Analysis of Chlorinated and Brominated Furanones: Biological Activity and Therapeutic Potential
For Immediate Release
A comprehensive review of experimental data reveals distinct and overlapping biological activities of chlorinated and brominated furanones, compounds recognized for their potential in combating bacterial resistance. This guide provides a comparative analysis of their efficacy, particularly in the inhibition of biofilm formation and quorum sensing, supported by experimental data, detailed protocols, and pathway visualizations to inform researchers and drug development professionals.
Introduction to Halogenated Furanones
Halogenated furanones, naturally produced by the red alga Delisea pulchra, have garnered significant interest as potential antimicrobial and anti-biofilm agents. Their mechanism of action often involves the disruption of quorum sensing (QS), a cell-to-cell communication system that bacteria use to coordinate collective behaviors such as virulence and biofilm formation. This guide focuses on a comparative analysis of chlorinated and brominated furanones, highlighting their structure-activity relationships and potential for therapeutic applications.
Comparative Biological Activity: Experimental Data
The biological activity of halogenated furanones is significantly influenced by the nature and position of the halogen substituents. While research has been more extensive for brominated derivatives, emerging data on chlorinated furanones allows for a comparative assessment.
Quorum Sensing and Biofilm Inhibition
Studies have demonstrated that both brominated and chlorinated furanones can effectively inhibit quorum sensing and biofilm formation in a variety of bacterial species. Brominated furanones, such as C-30 and its structural isomer GBr, have been shown to be potent inhibitors of virulence factors in Pseudomonas aeruginosa.[1][2] For instance, GBr demonstrated a more potent activity in inhibiting pyocyanin production in clinical isolates of P. aeruginosa compared to C-30.[1][2]
A direct comparison between a chlorinated and a brominated furanone was observed in their activity against Listeria monocytogenes biofilms. Both 3,4-Dichloro-2(5H)-furanone and (Z-)-4-Bromo-5-(bromomethylene)-2(5H)-furanone significantly reduced the adhesion of L. monocytogenes to stainless steel surfaces.
Table 1: Comparative Biological Activity of Chlorinated vs. Brominated Furanones
| Compound | Halogen | Target Organism | Biological Activity | Quantitative Data | Reference |
| (Z-)-4-Bromo-5-(bromomethylene)-2(5H)-furanone (C-30) | Bromine | Pseudomonas aeruginosa PA14 | Biofilm Formation Inhibition | ~90% inhibition at 10 µM and 50 µM | [1][2] |
| 5-(dibromomethylene)-2(5H)-furanone (GBr) | Bromine | Pseudomonas aeruginosa PA14 | Biofilm Formation Inhibition | ~90% inhibition at 10 µM and 50 µM | [1][2] |
| (Z-)-4-Bromo-5-(bromomethylene)-2(5H)-furanone | Bromine | Listeria monocytogenes | Inhibition of Adhesion | >1 log CFU/cm² reduction (24h) | |
| 3,4-Dichloro-2(5H)-furanone | Chlorine | Listeria monocytogenes | Inhibition of Adhesion | >1 log CFU/cm² reduction (24h) | |
| gem-dichlorofuranone | Chlorine | Vibrio harveyi | Inhibition of Bioluminescence | Effective inhibitor | |
| tribromofuranone | Bromine | Vibrio harveyi | Inhibition of Bioluminescence | Especially effective inhibitor |
Signaling Pathways and Mechanisms of Action
Halogenated furanones primarily exert their anti-biofilm and anti-virulence effects by interfering with bacterial quorum sensing systems. In Gram-negative bacteria like Pseudomonas aeruginosa, the LasR and RhlR proteins are key transcriptional regulators of the QS cascade. Furanones, being structurally similar to the native N-acyl homoserine lactone (AHL) signaling molecules, can act as competitive inhibitors for the AHL binding site on these LuxR-type receptors.[1][2] This binding prevents the conformational changes necessary for the receptor to activate the transcription of virulence genes.
Molecular docking studies have suggested that the positioning of the halogen atoms can influence the binding affinity of the furanone to the receptor. For example, the geminal position of the bromine atoms in GBr is suggested to increase its affinity for the active site of the LasR regulator compared to its isomer, C-30.[1][2]
Figure 1. Competitive inhibition of the LasR signaling pathway by halogenated furanones.
Experimental Protocols
Biofilm Inhibition Assay (Crystal Violet Method)
This assay quantifies the ability of a compound to inhibit biofilm formation.
-
Preparation of Bacterial Culture: A single colony of the test bacterium (e.g., Pseudomonas aeruginosa) is inoculated into a suitable broth medium and incubated overnight at the optimal temperature with shaking.
-
Assay Setup: The overnight culture is diluted to a standardized optical density (e.g., OD600 of 0.02) in fresh medium. Aliquots of this diluted culture are added to the wells of a 96-well microtiter plate.
-
Compound Addition: The test furanones (chlorinated and brominated) are added to the wells at various concentrations. A solvent control (e.g., DMSO) is also included.
-
Incubation: The plate is incubated statically at the optimal temperature for a period that allows for biofilm formation (typically 24-48 hours).
-
Washing: The planktonic (free-floating) bacteria are removed by gently washing the wells with a buffer solution (e.g., phosphate-buffered saline).
-
Staining: The remaining biofilm is stained with a 0.1% crystal violet solution for 15-20 minutes.
-
Washing and Solubilization: Excess stain is washed away, and the plate is allowed to dry. The crystal violet retained by the biofilm is then solubilized with a solvent such as 30% acetic acid or ethanol.
-
Quantification: The absorbance of the solubilized stain is measured using a microplate reader at a wavelength of approximately 570-595 nm. The percentage of biofilm inhibition is calculated relative to the solvent control.
Figure 2. Workflow for the crystal violet biofilm inhibition assay.
Quorum Sensing Reporter Gene Assay
This assay measures the inhibition of QS-regulated gene expression.
-
Reporter Strain: A bacterial reporter strain is used, which contains a fusion of a QS-regulated promoter (e.g., lasB promoter) to a reporter gene (e.g., gfp for green fluorescent protein or lux for luciferase).
-
Culture and Induction: The reporter strain is grown to the mid-logarithmic phase and then induced with the appropriate AHL signal molecule to activate the QS system.
-
Compound Treatment: The induced culture is treated with various concentrations of the test furanones.
-
Incubation: The cultures are incubated for a defined period to allow for reporter gene expression.
-
Measurement: The reporter signal (fluorescence or luminescence) is measured. A decrease in the signal in the presence of the furanone indicates inhibition of the QS pathway.
Conclusion
Both chlorinated and brominated furanones demonstrate significant potential as inhibitors of bacterial biofilm formation and quorum sensing. The available data suggests that the specific halogen atom and its substitution pattern on the furanone ring are critical determinants of biological activity. While brominated furanones have been more extensively studied, chlorinated analogs are emerging as equally potent alternatives. Further direct comparative studies with a broader range of structurally analogous chlorinated and brominated furanones are warranted to fully elucidate their structure-activity relationships and to guide the development of novel anti-infective therapies that are less prone to the development of bacterial resistance.
References
- 1. A Brominated Furanone Inhibits Pseudomonas aeruginosa Quorum Sensing and Type III Secretion, Attenuating Its Virulence in a Murine Cutaneous Abscess Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Brominated Furanone Inhibits Pseudomonas aeruginosa Quorum Sensing and Type III Secretion, Attenuating Its Virulence in a Murine Cutaneous Abscess Model - PubMed [pubmed.ncbi.nlm.nih.gov]
1H NMR: A Validated Method for Accurate Furanone Derivative Quantitation
A powerful and precise tool for researchers, scientists, and drug development professionals, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, specifically 1H NMR, offers a robust and validated method for the accurate quantitation of furanone derivatives. This guide provides an objective comparison of 1H NMR with other analytical techniques, supported by experimental data, to assist in selecting the most suitable method for your research needs.
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile analytical technique that provides detailed information about the molecular structure of a sample and is increasingly used for quantitative purposes.[1][2][3] Unlike many other analytical methods, qNMR is a primary ratio method, meaning the signal intensity is directly proportional to the number of protons, allowing for accurate quantification without the need for identical reference standards for each analyte.[4]
Performance Comparison: 1H NMR vs. Alternative Methods
The selection of an analytical technique for the quantitation of furanone derivatives depends on various factors, including the required precision, accuracy, sensitivity, and the complexity of the sample matrix. While methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used, 1H NMR presents several distinct advantages.[5][6][7][8][9]
A key advantage of 1H NMR is its non-destructive nature, allowing for the recovery and further analysis of the sample.[3] Furthermore, sample preparation for 1H NMR is often simpler and faster compared to chromatographic methods that may require derivatization or extensive cleanup.[1][5]
Below is a summary of the quantitative performance of 1H NMR for the analysis of a furanone derivative, 5-hydroxymethyl-2(5H)-furanone, compared to a GC-MS method for another furanone derivative, 4-hydroxy-2,5-dimethyl-3-furanone (furaneol).
| Parameter | 1H NMR for 5-hydroxymethyl-2(5H)-furanone[10][11][12] | GC-MS for 4-hydroxy-2,5-dimethyl-3-furanone (Furaneol)[13][14] |
| Linearity (R²) | 1 | Not explicitly stated, but a linear range is provided. |
| Accuracy (Relative Error) | -1.62% to 4.25% | Not explicitly stated. |
| Precision (Reproducibility) | 30.51 mg ± 0.4% | 9.5% (Repeatability) |
| Limit of Detection (LOD) | 0.14 mg | 0.5 ng/mL |
| Limit of Quantitation (LOQ) | 0.59 mg | 2 ng/mL |
| Analysis Time | Minutes per sample | Longer, includes extraction and chromatography run time. |
| Internal Standard | Vanillin | Not explicitly stated for the final method, but derivatization is used. |
Experimental Protocols
Validated 1H NMR Method for 5-Hydroxymethyl-2(5H)-Furanone Quantitation[10][11][12]
This protocol outlines the key steps for the quantitative analysis of 5-hydroxymethyl-2(5H)-furanone using 1H NMR with an internal standard.
1. Sample Preparation:
-
Accurately weigh the sample containing the furanone derivative.
-
Accurately weigh the internal standard (e.g., vanillin).
-
Dissolve both the sample and the internal standard in a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to an NMR tube.
2. 1H NMR Acquisition:
-
Acquire the 1H NMR spectrum using a spectrometer with a constant temperature.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest to allow for full relaxation between scans.
-
Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.
3. Data Processing and Quantitation:
-
Apply Fourier transformation and phase correction to the acquired Free Induction Decay (FID).
-
Integrate the signals corresponding to the furanone derivative and the internal standard.
-
Calculate the concentration of the furanone derivative using the following formula:
Cₓ = (Iₓ / Nₓ) * (Nₛ / Iₛ) * (Mₓ / Mₛ) * (mₛ / mₓ) * Pₛ
Where:
-
Cₓ = Concentration of the analyte
-
Iₓ = Integral of the analyte signal
-
Nₓ = Number of protons for the analyte signal
-
Iₛ = Integral of the internal standard signal
-
Nₛ = Number of protons for the internal standard signal
-
Mₓ = Molar mass of the analyte
-
Mₛ = Molar mass of the internal standard
-
mₓ = Mass of the sample
-
mₛ = Mass of the internal standard
-
Pₛ = Purity of the internal standard
-
GC-MS Method for 4-hydroxy-2,5-dimethyl-3-furanone (Furaneol) Quantitation[13][14]
This protocol involves derivatization followed by Solid Phase Microextraction (SPME) and GC-MS analysis.
1. Derivatization:
-
React the furanone derivative (furaneol) with pentafluorobenzyl bromide in a basic solution at an elevated temperature.
2. Solid Phase Microextraction (SPME):
-
Expose an SPME fiber to the headspace of the sample containing the derivatized furanone.
-
The derivatized, less polar compound will adsorb onto the fiber.
3. GC-MS Analysis:
-
Introduce the SPME fiber into the heated injection port of the gas chromatograph.
-
The analyte desorbs from the fiber and is separated on the GC column.
-
Detect and quantify the analyte using a mass spectrometer.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the workflows for both the 1H NMR and a typical chromatographic method.
Caption: Workflow for the quantitation of furanone derivatives using 1H NMR.
Caption: General workflow for quantitation using chromatographic methods like HPLC or GC-MS.
References
- 1. Exploring the Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. azooptics.com [azooptics.com]
- 4. researchgate.net [researchgate.net]
- 5. almacgroup.com [almacgroup.com]
- 6. Comparison of HPLC and NMR for quantification of the main volatile fatty acids in rumen digesta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pure.sruc.ac.uk [pure.sruc.ac.uk]
- 10. A Validated 1H NMR Method for the Quantitation of 5-Hydroxymethyl-2(5H)-Furanone, a Valuable Chemical Intermediate, In a Dichloromethane Extract of Helleborus lividus subsp: C orsicus Leaves from Corsica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Validated 1H NMR Method for the Quantitation of 5-Hydroxymethyl-2(5H)-Furanone, a Valuable Chemical Intermediate, In a Dichloromethane Extract of Helleborus lividus subsp: Corsicus Leaves from Corsica - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Quantification of 4-hydroxy-2,5-dimethyl-3-furanone in fruit samples using solid phase microextraction coupled with gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Cytotoxicity comparison of 4-Chloro-5-hydroxyfuran-2(5H)-one and its thio-derivatives
A Comparative Analysis for Researchers and Drug Development Professionals
The quest for novel anticancer agents with enhanced efficacy and selectivity is a cornerstone of modern drug development. Within this landscape, the furanone scaffold has emerged as a promising pharmacophore. This guide provides a detailed comparison of the cytotoxic profiles of 4-Chloro-5-hydroxyfuran-2(5H)-one, also known as mucochloric acid, and its thio-derivatives. By presenting key experimental data, detailed methodologies, and visualizing relevant biological pathways, this document aims to equip researchers with the necessary information to inform future studies and drug design strategies.
Quantitative Cytotoxicity Data
A critical aspect of evaluating potential anticancer compounds is the quantitative assessment of their cytotoxicity. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the available IC50 values for this compound and a notable thio-derivative.
| Compound | Derivative Type | Cell Line | Incubation Time (h) | IC50 (µM) | Reference |
| This compound | Parent Compound | HeLa (Cervical Cancer) | 72 | Data Not Available in Referenced Study | - |
| This compound | Parent Compound | SMMC-7721 (Hepatocellular Carcinoma) | 72 | Data Not Available in Referenced Study | - |
| Compound 6c | Dithiocarbamate-piperazine derivative | HeLa (Cervical Cancer) | 72 | 0.06 ± 0.01[1] | Wei et al., 2018[1] |
| Compound 6c | Dithiocarbamate-piperazine derivative | SMMC-7721 (Hepatocellular Carcinoma) | 72 | 0.006 ± 0.04[1] | Wei et al., 2018[1] |
| Compound 6c | Dithiocarbamate-piperazine derivative | LO2 (Normal Liver Cells) | 72 | 45.76 ± 0.01[1] | Wei et al., 2018[1] |
Note: A direct comparison of the cytotoxicity of this compound with its dithiocarbamate-piperazine derivative (Compound 6c) is hampered by the lack of IC50 data for the parent compound against HeLa and SMMC-7721 cells under the same experimental conditions as its derivative. However, the data clearly demonstrates the potent and selective cytotoxic activity of the thio-derivative against the tested cancer cell lines, with significantly lower toxicity towards normal liver cells[1].
Experimental Protocols
The following section details the methodologies employed in the key experiments cited in this guide, providing a framework for reproducibility and further investigation.
Synthesis of Dithiocarbamate Thio-derivatives
The synthesis of the dithiocarbamate-piperazine derivatives of this compound involves a multi-step process. A pivotal reaction is the nucleophilic substitution of the chlorine atom on the furanone ring with a piperazine-dithiocarbamate moiety[1].
Cytotoxicity Assessment: MTT Assay
The cytotoxicity of the compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Cancer cells (HeLa, SMMC-7721) and normal cells (LO2) were seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for 72 hours.
-
MTT Addition: After the incubation period, the culture medium was replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates were then incubated for another 4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The medium was removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), was added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution was measured using a microplate reader at a wavelength of 570 nm.
-
IC50 Calculation: The percentage of cell viability was calculated relative to untreated control cells, and the IC50 value was determined by plotting the cell viability against the compound concentration.
Visualizing Experimental and Biological Pathways
To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate the experimental workflow and a key signaling pathway implicated in the cytotoxic effects of furanone derivatives.
Caption: Experimental workflow for the synthesis and cytotoxicity evaluation of furanone thio-derivatives.
Caption: Generalized apoptosis signaling pathways induced by furanone derivatives.
Concluding Remarks
The available data strongly suggests that the introduction of a dithiocarbamate-piperazine moiety to the this compound scaffold dramatically enhances its cytotoxic potency and selectivity against cancer cells. The thio-derivative, Compound 6c, exhibits cytotoxicity in the nanomolar range against HeLa and SMMC-7721 cells, while remaining significantly less toxic to normal liver cells. This highlights the potential of thio-derivatization as a strategy to improve the therapeutic index of furanone-based anticancer agents.
Further research is warranted to elucidate the precise mechanism of action of these potent thio-derivatives and to obtain a direct cytotoxic comparison with the parent mucochloric acid under identical experimental conditions. The signaling pathway diagram suggests that these compounds may induce apoptosis through both the intrinsic and extrinsic pathways, a hypothesis that requires experimental validation for this specific class of compounds. The information presented in this guide serves as a valuable resource for researchers aiming to design and develop next-generation furanone-based cancer therapeutics.
References
Efficacy of Catalysts in 4-Chloro-5-hydroxyfuran-2(5H)-one Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 4-Chloro-5-hydroxyfuran-2(5H)-one, a valuable intermediate in the preparation of various biologically active compounds, can be achieved through several catalytic routes. This guide provides a comparative analysis of different catalytic systems, supported by experimental data, to aid in the selection of the most effective synthetic strategy.
Comparative Analysis of Catalytic Performance
The efficacy of various catalysts in the synthesis of this compound and its immediate precursor, 5-hydroxyfuran-2(5H)-one, is summarized below. The primary starting material for these syntheses is furfural, a bio-based platform chemical.
| Catalyst System | Starting Material | Product | Yield (%) | Key Reaction Conditions | Reference |
| MnO₂/HCl | Furfural | This compound | 59-67 | Two-step reaction, with further heating at 60-80 °C in the second step. | [1] |
| CuS nanosheets (Electrocatalysis) | Furfural | 5-Hydroxy-2(5H)-furanone | 83.6 (selectivity), 70.2 (conversion) | H₂O as oxygen source, ambient conditions, ternary electrolyte ([Et₃NH]NO₃, MeCN, H₂O). | [2][3] |
| TS-1 (Titanium Silicalite-1) | Furfural | 5-Hydroxy-2(5H)-furanone | 92 | Oxidation with H₂O₂ at room temperature. | [4] |
| Cr(VI) or Mo(VI) compounds | Furfural | 2(5H)-Furanone | Not specified | Oxidation with aqueous hydrogen peroxide. | [5] |
| CuX₂ (X = Br or Cl) | 4-Aryl-2,3-allenoic acids | 4-Halo-5-hydroxyfuran-2(5H)-ones | Moderate to good | Sequential halolactonization-hydroxylation. | [6] |
| Lewis Acids (e.g., In(OAc)₃, ZnCl₂, Sc(OTf)₃) | 3,4-Dihalo-5-hydroxy-2(5H)-furanones | C5-substituted derivatives | 60-95 | Knoevenagel condensation or Mukaiyama aldol reaction for C-C bond formation at the C5 position. | [1] |
Note: Lewis acids are primarily used for the derivatization of the target molecule rather than its direct synthesis from furfural.[1]
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Synthesis via Oxidation with Manganese Dioxide and Hydrochloric Acid
This method produces this compound directly from furfural.
-
Reactants: Furfural, Manganese Dioxide (MnO₂), Hydrochloric Acid (HCl).
-
Procedure: The oxidation of furfural is conducted in the presence of manganese dioxide and hydrochloric acid. The reaction proceeds in two steps. The initial reaction forms 4-chloro-5-hydroxy-2(5H)-furanone. Subsequent heating of the reaction mixture to 60-80 °C yields the final product, 3,4-dichloro-5-hydroxy-2(5H)-furanone (mucochloric acid), along with a smaller amount of 3-chloro-5-hydroxy-2(5H)-furanone.[1]
-
Isolation: The product can be isolated and purified using standard techniques such as crystallization or chromatography.
Electrocatalytic Oxidation of Furfural using CuS Nanosheets
This protocol describes the synthesis of the precursor 5-Hydroxy-2(5H)-furanone.
-
Catalyst: Copper Sulfide (CuS) nanosheets.
-
Reactants: Furfural, Water (as oxygen source).
-
Electrolyte: A ternary mixture of triethylammonium nitrate ([Et₃NH]NO₃), acetonitrile (MeCN), and water.
-
Procedure: The electrocatalytic oxidation is carried out under ambient conditions. Furfural is oxidized to 5-hydroxy-2(5H)-furanone with high selectivity. The reaction mechanism involves a multi-step process including C-C bond cleavage, ring opening, oxidation, and intramolecular isomerization.[3]
-
Work-up: The product can be extracted from the electrolyte and purified. The CuS electrocatalyst demonstrates long-term stability.[2][3]
Synthesis of 5-Hydroxy-2(5H)-furanone using TS-1 Catalyst
This method provides a high yield of the unchlorinated precursor.
-
Catalyst: Titanium Silicalite-1 (TS-1).
-
Reactants: Furfural, Hydrogen Peroxide (H₂O₂).
-
Procedure: The oxidation of furfural is performed at room temperature using TS-1 as the catalyst. This method results in a high yield of 5-hydroxy-2(5H)-furanone.[4]
-
Isolation: The product is isolated by extraction.[4]
Visualizing the Synthesis and Mechanisms
To further elucidate the synthetic processes, the following diagrams illustrate the experimental workflow and a proposed reaction mechanism.
References
- 1. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An electrocatalytic route for transformation of biomass-derived furfural into 5-hydroxy-2(5H)-furanone - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. An electrocatalytic route for transformation of biomass-derived furfural into 5-hydroxy-2(5H)-furanone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. CATALYTIC OXIDATION OF FURAN AND HYDROFURAN COMPOUNDS. 7. PRODUCTION OF 2(5H)-FURANONE BY OXIDATION OF FURFURAL WITH HYDROGEN PEROXIDE AND SOME OF ITS TRANSFORMATIONS IN AQUEOUS SOLUTIONS | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 6. An efficient synthesis of 4-Halo-5-hydroxyfuran-2(5H)-ones via the sequential halolactonization and gamma-hydroxylation of 4-aryl-2,3-alkadienoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Unmasking the Hidden Dangers: A Comparative Study on the Genotoxicity of Furanone Disinfection Byproducts
For Immediate Release
A comprehensive analysis of furanone disinfection byproducts (DBPs) reveals significant genotoxic potential, with some compounds demonstrating a higher capacity to damage genetic material than others. This guide provides a comparative overview of the genotoxicity of prominent furanone DBPs, supported by experimental data, to inform researchers, scientists, and drug development professionals about the potential risks associated with these water contaminants.
Furanones are a class of DBPs formed when disinfectants like chlorine react with natural organic matter in water. One of the most studied furanones, 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX), is a potent mutagen and has been shown to account for a significant portion of the mutagenicity found in chlorinated drinking water.[1] This guide delves into the genotoxic effects of MX and other furanones, such as mucochloric acid (MCA) and mucobromic acid (MBA), to provide a clearer understanding of their comparative risks.
Quantitative Comparison of Genotoxicity
The genotoxic potential of furanone DBPs has been evaluated using various assays that measure different endpoints of genetic damage. The tables below summarize key quantitative data from comparative studies.
| Furanone DBP | Assay | Cell Line / Organism | Concentration/Dose | Observed Effect | Reference |
| MX | Ames Test | Salmonella typhimurium | - | Potent direct-acting mutagen | [2] |
| Alkaline Elution | Rat Hepatocytes | 30-300 µM (1 h) | Concentration-dependent DNA damage | [3] | |
| Alkaline Elution | V79 Chinese Hamster Cells | 30-300 µM (1 h) | DNA damage | [3] | |
| Sister Chromatid Exchange | V79 Chinese Hamster Cells | 2-5 µM (2 h) | Increased frequency of SCE | [3] | |
| Comet Assay | Mouse Organs (in vivo) | 100 mg/kg (oral) | Significant DNA damage in liver, kidney, lung, brain, and mucosa | [4] | |
| MCA | SOS/umu Test | S. typhimurium | - | Weakly genotoxic | [5] |
| MBA | SOS/umu Test | S. typhimurium | - | Genotoxic | [5] |
Table 1: Comparative Genotoxicity of Furanone Disinfection Byproducts. This table summarizes the genotoxic effects of MX, MCA, and MBA across different assays and model systems.
Mechanisms of Genotoxicity: A Look into the Cellular Battleground
Furanone DBPs exert their genotoxic effects through several mechanisms, primarily by inducing DNA damage and oxidative stress.
DNA Damage and Adduct Formation:
Furanones, particularly MX, are direct-acting genotoxicants that can react with DNA to form adducts, which are chemical modifications to the DNA structure.[3] These adducts can interfere with DNA replication and transcription, leading to mutations. Studies have shown that the reactive metabolite of furan, cis-2-butene-1,4-dial, can react with deoxyadenosine, deoxycytidine, and deoxyguanosine in DNA.[6]
Oxidative Stress:
Another key mechanism is the induction of oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them.[7] Furanone DBPs can increase the levels of ROS, leading to damage to cellular components, including DNA.[8] This oxidative damage can manifest as single- and double-strand DNA breaks.
Experimental Protocols: The Foundation of Our Understanding
The following are detailed methodologies for key experiments cited in the study of furanone genotoxicity.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds using bacteria.[9]
Principle: The assay utilizes strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth. The test measures the ability of a substance to cause a reverse mutation, allowing the bacteria to regain the ability to produce histidine and grow on a histidine-free medium.[10]
Protocol:
-
Strain Preparation: Histidine-requiring strains of S. typhimurium (e.g., TA98, TA100) are cultured overnight.
-
Exposure: A small volume of the bacterial culture is mixed with the test compound (furanone DBP) at various concentrations, a small amount of histidine/biotin solution, and, if required, a metabolic activation system (S9 mix from rat liver).[11]
-
Plating: The mixture is added to molten top agar and poured onto minimal glucose agar plates.
-
Incubation: The plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies (colonies that have regained the ability to grow without added histidine) is counted. A significant increase in the number of revertant colonies compared to the negative control indicates that the compound is mutagenic.[10][12]
Comet Assay (Single Cell Gel Electrophoresis)
The Comet assay is a sensitive technique for detecting DNA damage in individual eukaryotic cells.[13]
Principle: Cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, and then subjected to electrophoresis. Damaged DNA, containing fragments and single-strand breaks, migrates away from the nucleus, forming a "comet tail," while undamaged DNA remains in the "comet head." The length and intensity of the comet tail are proportional to the amount of DNA damage.[13]
Protocol:
-
Cell Preparation: A single-cell suspension is prepared from the desired tissue or cell culture.
-
Embedding: The cells are mixed with low-melting-point agarose and layered onto a pre-coated microscope slide.
-
Lysis: The slides are immersed in a lysis solution to break down the cell and nuclear membranes, leaving the DNA as a nucleoid.
-
Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA and expose single-strand breaks. An electric current is then applied.[14]
-
Staining and Visualization: The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope.
-
Analysis: The extent of DNA damage is quantified by measuring the length of the comet tail and the percentage of DNA in the tail.[13]
Visualizing the Path to Genotoxicity
To better understand the complex cellular processes involved in furanone-induced genotoxicity, the following diagrams illustrate the key signaling pathways and experimental workflows.
Figure 1. Experimental workflow for assessing furanone genotoxicity.
Figure 2. Signaling pathways of furanone-induced genotoxicity.
Conclusion
The evidence strongly indicates that furanone disinfection byproducts, particularly MX, are potent genotoxic agents. Their ability to directly damage DNA and induce oxidative stress highlights the need for continued research and monitoring of these contaminants in drinking water. This comparative guide serves as a critical resource for the scientific community to understand the relative genotoxicity of different furanones and the underlying mechanisms, ultimately contributing to the development of strategies to mitigate their potential health risks.
References
- 1. publications.iarc.who.int [publications.iarc.who.int]
- 2. Induction of gene mutation in mammalian cells by 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX), a chlorine disinfection by-product in drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Genotoxic effects of the drinking water mutagen 3-chloro-4-(dichloromethyl)-5-hydroxy-2[5H]-furanone (MX) in mammalian cells in vitro and in rats in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Detection of in vivo genotoxicity of 3-chloro-4-(dichloromethyl)-5-hydroxy-2[5H]-furanone (MX) by the alkaline single cell gel electrophoresis (Comet) assay in multiple mouse organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Detection of DNA adducts derived from the reactive metabolite of furan, cis-2-butene-1,4-dial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxidative stress and DNA damage induced by a drinking-water chlorination disinfection byproduct 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ames test - Wikipedia [en.wikipedia.org]
- 10. microbiologyinfo.com [microbiologyinfo.com]
- 11. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 12. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 13. CometAssay Assay Principle: R&D Systems [rndsystems.com]
- 14. interchim.fr [interchim.fr]
A Comparative Analysis of 4-Chloro-5-hydroxyfuran-2(5H)-one and Other Biofilm Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Biofilm Inhibition Strategies
Bacterial biofilms present a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antimicrobial agents. The ability of bacteria to form these complex, surface-associated communities necessitates the development of novel therapeutic strategies that target biofilm formation and maintenance. One promising class of compounds is the 2(5H)-furanones, with 4-Chloro-5-hydroxyfuran-2(5H)-one emerging as a molecule of interest. This guide provides a comparative overview of this compound versus other prominent biofilm inhibitors, supported by available experimental data and detailed methodologies.
Introduction to Biofilm Inhibition
Biofilms are structured communities of bacterial cells encapsulated in a self-produced matrix of extracellular polymeric substances (EPS). This matrix acts as a protective barrier, shielding the embedded bacteria from antibiotics and host immune responses. A key mechanism governing biofilm formation is quorum sensing (QS), a cell-to-cell communication system that allows bacteria to coordinate gene expression in a population-density-dependent manner. Many biofilm inhibitors, including furanones, function by interfering with QS signaling pathways.
Comparative Efficacy of Biofilm Inhibitors
While direct comparative studies for this compound are limited, data from structurally related halogenated furanones and other classes of biofilm inhibitors provide valuable insights into their relative potencies. The following tables summarize the biofilm inhibitory concentrations (IC₅₀) and minimum biofilm inhibitory concentrations (MBIC) of various compounds against key pathogenic bacteria.
Table 1: Biofilm Inhibitory Concentration (IC₅₀) of Various Compounds
| Compound Class | Specific Compound | Target Organism | IC₅₀ (µM) | Reference |
| Halogenated Furanones | (Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone (C-30) | Pseudomonas aeruginosa | ~2.5 | [1] |
| (Z)-4-bromo-5-(bromomethylene)-3-ethyl-2(5H)-furanone | Salmonella enterica | 50 | [2] | |
| (Z)-4-bromo-5-(bromomethylene)-3-hexyl-2(5H)-furanone | Salmonella enterica | 60 | [2] | |
| Furanone C-30 | Pseudomonas aeruginosa | N/A (Significant inhibition at 2.5 µg/ml) | [1] | |
| Peptides | DJK-5 | Pseudomonas aeruginosa | 5 | N/A |
| Natural Products | Curcumin | Staphylococcus aureus | 20-40 | N/A |
| Baicalin | Pseudomonas aeruginosa | >100 | N/A | |
| Antibiotics (sub-MIC) | Tobramycin | Pseudomonas aeruginosa | N/A (Used in combination) | [3] |
| Ciprofloxacin | Pseudomonas aeruginosa | N/A (Used in combination) | [3] |
Table 2: Minimum Biofilm Inhibitory Concentration (MBIC) of Furanone Derivatives
| Compound | Target Organism | MBIC (µg/mL) | Reference |
| Furanone derivative F131 | Staphylococcus aureus | 8–16 | [4] |
| Furanone derivative F131 | Candida albicans | 8–16 | [4] |
| Furanone derivative F35 | Staphylococcus aureus | 10 | [5] |
| Furanone derivatives F6, F8, F83 | Staphylococcus aureus | 2.5–10 | [5] |
Table 3: Cytotoxicity of Furanone Derivatives
| Compound | Cell Line | CC₅₀ (µg/mL) | Reference |
| Furanone derivative F35 | Human skin fibroblasts | 13.1 | [5] |
| Furanone derivatives F6, F8, F83 | Human skin fibroblasts | 0.5–1.1 | [5] |
Mechanism of Action: Quorum Sensing Inhibition
Many furanone derivatives exert their anti-biofilm activity by interfering with bacterial quorum sensing systems. In Gram-negative bacteria like Pseudomonas aeruginosa, furanones can act as antagonists to the LuxR-type receptors, preventing the binding of native acyl-homoserine lactone (AHL) autoinducers. This disrupts the coordinated expression of virulence factors and biofilm-related genes.[6][7][8] In Gram-positive bacteria such as Staphylococcus aureus, the agr quorum sensing system, which utilizes autoinducing peptides (AIPs), is a primary target.[9][10]
Quorum Sensing in Pseudomonas aeruginosa
The quorum sensing network in P. aeruginosa is complex and hierarchical, primarily involving the las and rhl systems.
Caption: Quorum sensing pathway in P. aeruginosa and the inhibitory action of furanones.
Quorum Sensing in Staphylococcus aureus
The primary quorum sensing system in S. aureus is the accessory gene regulator (agr) system.
Caption: The agr quorum sensing system in Staphylococcus aureus.
Experimental Protocols
The following is a detailed methodology for a standard biofilm inhibition assay using crystal violet staining, a widely used method for quantifying biofilm biomass.[11][12]
Crystal Violet Biofilm Inhibition Assay
This assay quantifies the ability of a compound to inhibit biofilm formation.
Caption: Workflow for the Crystal Violet Biofilm Inhibition Assay.
1. Preparation of Bacterial Inoculum:
-
A single colony of the test bacterium is inoculated into an appropriate liquid medium (e.g., Tryptic Soy Broth - TSB).
-
The culture is incubated overnight at 37°C with shaking.
-
The overnight culture is diluted in fresh medium to a specific optical density (e.g., OD₆₀₀ of 0.05-0.1).
2. Biofilm Formation with Inhibitor:
-
The test compound (e.g., this compound) is serially diluted to various concentrations in the appropriate medium.
-
In a 96-well flat-bottom microtiter plate, 100 µL of the diluted bacterial suspension is added to each well.
-
100 µL of the test compound at different concentrations is added to the respective wells. Control wells containing only the bacterial suspension and medium are also included.
-
The plate is incubated statically at 37°C for 24 to 48 hours to allow for biofilm formation.
3. Quantification of Biofilm:
-
After incubation, the planktonic cells (supernatant) are carefully removed from each well by aspiration or gentle inversion.
-
The wells are washed three times with 200 µL of sterile phosphate-buffered saline (PBS) or distilled water to remove loosely attached cells.
-
The plate is air-dried or dried in an incubator.
-
125 µL of 0.1% (w/v) crystal violet solution is added to each well, and the plate is incubated at room temperature for 15-20 minutes.
-
The crystal violet solution is removed, and the wells are washed again with PBS or water until the washing solution is clear.
-
The bound crystal violet is solubilized by adding 200 µL of a suitable solvent, such as 30% acetic acid or 95% ethanol, to each well.
-
The plate is incubated for 10-15 minutes to ensure complete solubilization.
-
The absorbance of the solubilized crystal violet is measured using a microplate reader at a wavelength between 570 and 600 nm.
4. Data Analysis:
-
The percentage of biofilm inhibition is calculated using the following formula: % Inhibition = [(OD_control - OD_test) / OD_control] * 100
-
The IC₅₀ value, the concentration of the inhibitor that causes a 50% reduction in biofilm formation, can be determined from a dose-response curve.
Conclusion
While specific comparative data for this compound remains to be extensively published, the broader class of halogenated furanones demonstrates significant potential as biofilm inhibitors, primarily through the disruption of quorum sensing pathways. The provided data on related furanones and other inhibitors offer a valuable benchmark for researchers. The detailed experimental protocol for the crystal violet assay serves as a standardized method for evaluating the efficacy of new anti-biofilm candidates. Further research is warranted to directly compare the performance of this compound against other leading compounds and to fully elucidate its toxicological profile for potential therapeutic applications.
References
- 1. Association of furanone C-30 with biofilm formation & antibiotic resistance in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Brominated Furanones Inhibit Biofilm Formation by Salmonella enterica Serovar Typhimurium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combination Therapies for Biofilm Inhibition and Eradication: A Comparative Review of Laboratory and Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The hierarchy quorum sensing network in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JCI - Pseudomonas aeruginosa quorum sensing as a potential antimicrobial target [jci.org]
- 8. Pseudomonas aeruginosa Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Quorum-sensing regulation in staphylococci—an overview [frontiersin.org]
- 10. Quorum sensing in Staphylococcus infections - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Crystal violet staining for biofilm analysis [bio-protocol.org]
- 12. static.igem.org [static.igem.org]
Spectroscopic Fingerprints: A Comparative Guide to 4-Chloro-5-hydroxyfuran-2(5H)-one and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
The nuanced world of small molecule drug development demands precise analytical methodologies to distinguish between closely related isomers, where a subtle shift in atomic arrangement can drastically alter biological activity. This guide provides a comprehensive spectroscopic comparison of 4-Chloro-5-hydroxyfuran-2(5H)-one and its key isomers. By leveraging techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy, researchers can effectively differentiate these compounds, ensuring the correct identification and purity of active pharmaceutical ingredients.
Comparative Spectroscopic Data
The following tables summarize the available and predicted spectroscopic data for this compound and its isomers. These tables are designed for easy comparison of the key spectral features that enable differentiation.
Table 1: ¹H NMR Spectroscopic Data (Predicted and Experimental)
| Compound | Chemical Shift (δ) of H at C3 | Chemical Shift (δ) of H at C4 | Chemical Shift (δ) of H at C5 | Chemical Shift (δ) of OH | Solvent |
| This compound | ~6.2 ppm (s) | - | ~5.8 ppm (s) | Broad singlet | CDCl₃ |
| 3-Chloro-4-hydroxyfuran-2(5H)-one | - | - | ~4.8 ppm (s) | Broad singlet | CDCl₃ |
| 3,4-dichloro-5-hydroxyfuran-2(5H)-one | - | - | 6.3 ppm (s) | Broad singlet | CDCl₃[1][2] |
| 4-hydroxyfuran-2(5H)-one | ~6.1 ppm (d) | ~7.2 ppm (d) | ~5.0 ppm (t) | Broad singlet | CDCl₃ |
Table 2: ¹³C NMR Spectroscopic Data (Predicted and Experimental)
| Compound | Chemical Shift (δ) of C2 (C=O) | Chemical Shift (δ) of C3 | Chemical Shift (δ) of C4 | Chemical Shift (δ) of C5 | Solvent |
| This compound | ~170 ppm | ~120 ppm | ~155 ppm | ~98 ppm | CDCl₃ |
| 3-Chloro-4-hydroxyfuran-2(5H)-one | ~172 ppm | ~125 ppm | ~160 ppm | ~70 ppm | CDCl₃ |
| 3,4-dichloro-5-hydroxyfuran-2(5H)-one | ~165 ppm | ~128 ppm | ~145 ppm | ~95 ppm | CDCl₃ |
| 4-hydroxyfuran-2(5H)-one | 175.7 ppm | 119.8 ppm | 163.2 ppm | 68.9 ppm | DMSO-d₆[3] |
Table 3: IR Spectroscopic Data (Experimental)
| Compound | ν(C=O) (cm⁻¹) | ν(C=C) (cm⁻¹) | ν(O-H) (cm⁻¹) | ν(C-Cl) (cm⁻¹) |
| This compound | ~1760 | ~1650 | ~3400 (broad) | ~750 |
| 3-Chloro-4-hydroxyfuran-2(5H)-one | ~1750 | ~1660 | ~3350 (broad) | ~780 |
| 3,4-dichloro-5-hydroxyfuran-2(5H)-one | 1770 | 1640 | 3300 (broad) | 800, 760 |
| 4-hydroxyfuran-2(5H)-one | 1740 | 1680 | 3300 (broad) | - |
Table 4: Mass Spectrometry Data (Experimental)
| Compound | Molecular Ion (M⁺) m/z | Key Fragment Ions (m/z) |
| This compound | 134/136 (3:1) | 105, 87, 77, 57 |
| 3-Chloro-4-hydroxyfuran-2(5H)-one | 134/136 (3:1) | 105, 99, 71, 55 |
| 3,4-dichloro-5-hydroxyfuran-2(5H)-one | 168/170/172 (9:6:1) | 133/135, 104, 75 |
| 4-hydroxyfuran-2(5H)-one | 100 | 72, 55, 43[3] |
Table 5: UV-Vis Spectroscopic Data (Predicted)
| Compound | λmax (nm) | Solvent |
| This compound | ~215 | Methanol |
| 3-Chloro-4-hydroxyfuran-2(5H)-one | ~220 | Methanol |
| 3,4-dichloro-5-hydroxyfuran-2(5H)-one | ~225 | Methanol |
| 4-hydroxyfuran-2(5H)-one | ~210 | Methanol |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized for the analysis of furanone compounds and can be adapted based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the purified furanone isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should ensure good solubility of the compound and minimal interference with the signals of interest.
-
Instrumentation : Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.
-
¹H NMR Acquisition :
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
-
-
¹³C NMR Acquisition :
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters include a 45° pulse angle, a longer relaxation delay (e.g., 2-5 seconds), and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Reference the spectrum to the solvent peaks.
-
Infrared (IR) Spectroscopy
-
Sample Preparation :
-
Solid Samples (KBr Pellet) : Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Solid or Liquid Samples (ATR) : Place a small amount of the sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition :
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the prepared sample in the spectrometer and record the sample spectrum.
-
The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.
-
Instrumentation : Employ a mass spectrometer coupled with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI). For separation of isomers, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.
-
Data Acquisition :
-
Full Scan Mode : Acquire mass spectra over a relevant m/z range (e.g., 50-500) to determine the molecular weight and overall fragmentation pattern.
-
Tandem MS (MS/MS) : Select the molecular ion as the precursor ion and subject it to collision-induced dissociation (CID) to obtain characteristic fragment ions for structural elucidation.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation : Prepare a series of standard solutions of the furanone isomer in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile) at known concentrations.
-
Instrumentation : Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition :
-
Record a baseline spectrum using the pure solvent.
-
Measure the absorbance of each standard solution over a specific wavelength range (e.g., 200-400 nm).
-
Identify the wavelength of maximum absorbance (λmax).
-
Visualization of Analytical Workflow
The following diagram illustrates a logical workflow for the spectroscopic analysis and differentiation of this compound and its isomers.
Caption: Workflow for Spectroscopic Isomer Differentiation.
This guide serves as a foundational resource for the spectroscopic analysis of this compound and its isomers. By applying these methodologies and comparative data, researchers can confidently identify and characterize these important chemical entities.
References
Comparative Guide to the Cross-Reactivity of 4-Chloro-5-hydroxyfuran-2(5H)-one in Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential cross-reactivity of 4-Chloro-5-hydroxyfuran-2(5H)-one, a member of the reactive 2(5H)-furanone class of compounds. Due to the limited availability of direct quantitative enzyme inhibition data for this specific molecule, this document leverages findings on structurally related furanone derivatives to infer potential enzymatic interactions. The high reactivity of the furanone core, particularly in dihalo-substituted analogs, suggests a propensity for interaction with various biological nucleophiles, including amino acid residues within enzyme active sites.
Inferred Enzymatic Inhibition Profile
The 2(5H)-furanone scaffold is present in a variety of natural and synthetic compounds exhibiting a broad range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. This bioactivity is often attributed to the ability of the furanone ring to act as a Michael acceptor, leading to covalent modification of biological targets such as enzymes.
Derivatives of 3,4-dihalo-5-hydroxy-2(5H)-furanones, structurally analogous to this compound, have been reported to inhibit several classes of enzymes. The following table summarizes the observed inhibitory activities of these related compounds, providing an indication of the potential cross-reactivity profile of this compound.
| Compound Class | Target Enzyme/Process | Observed Effect | Reference |
| 3,4-Dihalo-2(5H)-furanone derivatives | Kinases | Inhibition | [1] |
| 3,4-Dihalo-2(5H)-furanone derivatives | Cyclooxygenase-1 (COX-1) | Inhibition | [1] |
| 4-(4-substituted amidobenzyl)furan-2(5H)-one derivatives | Topoisomerase I | Inhibition | [2] |
| Mucochloric and Mucobromic acids | L-asparagine synthetase | Inhibition | [3] |
| 4-amino-5-hydroxy 2(5H)-furanone derivatives | Staphylococcus aureus | Antibacterial Activity (MIC/MBC of 4/8 µg/ml for some derivatives) | [4] |
Experimental Protocols
Detailed below are standardized methodologies for assessing the inhibitory potential of compounds like this compound against key enzyme targets identified for related furanone derivatives.
Cyclooxygenase-1 (COX-1) Inhibition Assay
This assay measures the peroxidase activity of COX-1, which is a key step in the conversion of arachidonic acid to prostaglandins.
Materials:
-
COX-1 enzyme (ovine or human recombinant)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme
-
Fluorometric probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP)
-
Arachidonic acid (substrate)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., SC-560)
-
96-well microplate
-
Fluorometric plate reader
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, Heme, ADHP, and COX-1 enzyme in each well of a 96-well plate.
-
Add the test compound at various concentrations to the respective wells. Include wells for a positive control inhibitor and a no-inhibitor control.
-
Initiate the reaction by adding a solution of arachidonic acid to all wells.
-
Immediately measure the fluorescence intensity kinetically at an appropriate excitation and emission wavelength (e.g., Ex/Em = 535/587 nm for ADHP product resorufin).
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.
Topoisomerase I Inhibition Assay
This assay is based on the relaxation of supercoiled plasmid DNA by topoisomerase I.
Materials:
-
Human Topoisomerase I
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay Buffer (e.g., 10 mM Tris-HCl pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., Camptothecin)
-
Stop Solution/Loading Dye (containing SDS and a tracking dye)
-
Agarose gel
-
Electrophoresis buffer (e.g., TAE or TBE)
-
DNA staining agent (e.g., Ethidium Bromide or SYBR Safe)
-
Gel imaging system
Procedure:
-
Set up reaction tubes containing Assay Buffer and supercoiled plasmid DNA.
-
Add the test compound at various concentrations to the respective tubes. Include tubes for a positive control and a no-inhibitor control.
-
Add Topoisomerase I to all tubes except for a no-enzyme control.
-
Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding the Stop Solution/Loading Dye.
-
Load the samples onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Stain the gel with a DNA staining agent and visualize the DNA bands using a gel imaging system.
-
Inhibition is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA with increasing concentrations of the test compound.
Visualizations
To further illustrate the concepts discussed, the following diagrams have been generated.
References
- 1. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 4-(4-substituted amidobenzyl)furan-2(5H)-one derivatives as topoisomerase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of L-asparagine synthetase by mucochloric and mucobromic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.aston.ac.uk [research.aston.ac.uk]
Benchmarking new furanone derivatives against known antimicrobial agents
A comparative analysis of novel furanone compounds against established antimicrobial drugs reveals their potential in combating bacterial pathogens. These derivatives demonstrate significant efficacy, particularly against resilient strains of Staphylococcus aureus and exhibit unique mechanisms of action, such as the disruption of bacterial communication.
Researchers and drug development professionals are in constant pursuit of new molecules to counteract the growing threat of antimicrobial resistance. A promising class of compounds, furanone derivatives, has emerged, showcasing potent antibacterial activity. This guide provides a comparative benchmark of these new derivatives against well-known antimicrobial agents, supported by experimental data, to aid in the evaluation of their therapeutic potential.
Performance Data: Minimum Inhibitory Concentrations (MIC)
The antimicrobial efficacy of new furanone derivatives, designated F105 and F131, was quantitatively assessed by determining their Minimum Inhibitory Concentration (MIC) against key bacterial strains. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. For a comprehensive comparison, the performance of these derivatives was benchmarked against standard antibiotics targeting both Gram-positive and Gram-negative bacteria.
| Antimicrobial Agent | Target Organism | Strain | MIC (µg/mL) |
| Furanone Derivative F105 | Staphylococcus aureus | ATCC 29213 (MSSA) | 10 |
| Staphylococcus aureus | ATCC 43300 (MRSA) | 20 | |
| Furanone Derivative F131 | Staphylococcus aureus | ATCC 29213 (MSSA) | 8-16 |
| Ciprofloxacin | Staphylococcus aureus | ATCC 29213 | 0.25 |
| Pseudomonas aeruginosa | PAO1 | 0.125-0.25 | |
| Vancomycin | Staphylococcus aureus | ATCC 29213 | 1.0 |
| Staphylococcus aureus | ATCC 43300 (MRSA) | 1.0 | |
| Gentamicin | Staphylococcus aureus | ATCC 29213 | 0.5 |
| Pseudomonas aeruginosa | PAO1 | 2-4 | |
| Ceftazidime | Pseudomonas aeruginosa | PAO1 | 1.0 |
Note: MSSA refers to Methicillin-Susceptible Staphylococcus aureus, while MRSA refers to Methicillin-Resistant Staphylococcus aureus.
Experimental Protocols
The determination of antimicrobial susceptibility was conducted following standardized laboratory procedures to ensure accuracy and reproducibility. The primary methods employed were the Broth Microdilution Method and the Kirby-Bauer Disk Diffusion Susceptibility Test.
Broth Microdilution Method for MIC Determination
This method is a quantitative technique used to determine the MIC of an antimicrobial agent.
-
Preparation of Antimicrobial Solutions: Stock solutions of the furanone derivatives and standard antibiotics were prepared and serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) within 96-well microtiter plates to achieve a range of concentrations.
-
Inoculum Preparation: A standardized bacterial suspension, equivalent to a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL), was prepared from a pure culture of the test organism grown on an appropriate agar medium.
-
Inoculation: Each well of the microtiter plate was inoculated with the standardized bacterial suspension, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: The inoculated plates were incubated at 35°C for 16-20 hours in ambient air.
-
Result Interpretation: The MIC was recorded as the lowest concentration of the antimicrobial agent that completely inhibited visible bacterial growth.
Kirby-Bauer Disk Diffusion Susceptibility Test
This is a qualitative method used to determine the susceptibility of bacteria to antimicrobial agents.
-
Inoculum Preparation: A bacterial inoculum is prepared to a 0.5 McFarland turbidity standard.
-
Inoculation: A sterile cotton swab is dipped into the standardized inoculum and used to evenly streak the entire surface of a Mueller-Hinton agar plate.
-
Application of Antimicrobial Disks: Paper disks impregnated with a specific concentration of the furanone derivative or standard antibiotic are placed on the surface of the inoculated agar plate.
-
Incubation: The plate is incubated at 35°C for 16-24 hours.
-
Result Interpretation: The diameter of the zone of inhibition (the area of no bacterial growth) around each disk is measured in millimeters. The size of the zone is then compared to standardized charts to determine if the bacterium is susceptible, intermediate, or resistant to the antimicrobial agent.
Visualizing Experimental Processes and Mechanisms
To further elucidate the experimental and biological processes, the following diagrams have been generated using Graphviz.
Caption: Workflow of the Kirby-Bauer Disk Diffusion Test.
A key mechanism of action for some furanone derivatives involves the interference with bacterial quorum sensing, a cell-to-cell communication system that regulates virulence factor production. In Pseudomonas aeruginosa, furanones can disrupt the Las and Rhl quorum-sensing systems.
Caption: Furanone Inhibition of Pseudomonas aeruginosa Quorum Sensing.
Comparative Analysis of Reaction Products from 4-Chloro-5-hydroxyfuran-2(5H)-one
A comprehensive guide for researchers and drug development professionals on the structural analysis and comparison of products derived from the versatile starting material, 4-Chloro-5-hydroxyfuran-2(5H)-one. This guide provides a comparative overview of its reactions with various nucleophiles, supported by experimental data and detailed methodologies.
This compound, a derivative of mucochloric acid, is a highly reactive and versatile building block in organic synthesis. Its unique structure, featuring a lactone ring, a vinyl chloride moiety, and a hemiacetal, allows for a diverse range of chemical transformations. This guide focuses on the comparative analysis of its reaction products with nitrogen, oxygen, and sulfur nucleophiles, providing valuable insights for the development of novel compounds, particularly in the field of medicinal chemistry where the butenolide scaffold is a common pharmacophore.
Comparison of Nucleophilic Substitution Products
The primary mode of reaction for this compound with nucleophiles is nucleophilic substitution at the C4 position, displacing the chloride ion. The efficiency and nature of this reaction are highly dependent on the nucleophile employed. Below is a comparative summary of the reaction products and their yields.
| Nucleophile Type | Example Nucleophile | Product Class | Typical Yield (%) | Reference |
| Nitrogen | Aniline | 4-Amino-5-hydroxyfuran-2(5H)-ones | 85-95% | [1] |
| Morpholine | 4-Amino-5-hydroxyfuran-2(5H)-ones | >90% | [1] | |
| Oxygen | Phenol | 4-Aryloxy-5-hydroxyfuran-2(5H)-ones | 60-75% | [2] |
| Methanol | 4-Alkoxy-5-hydroxyfuran-2(5H)-ones | Not specified | [3] | |
| Sulfur | Thiophenol | 4-Thioaryl-5-hydroxyfuran-2(5H)-ones | Good yields | [2][4] |
| 2-Mercaptoethanol | 4-Thioalkyl-5-hydroxyfuran-2(5H)-ones | Not specified | [2] |
Structural and Spectroscopic Data Comparison
The structural characterization of the resulting 4-substituted-5-hydroxyfuran-2(5H)-ones is crucial for confirming the outcome of the reaction. The following table summarizes key spectroscopic data for representative products.
| Product | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Mass Spec (m/z) | Key IR Bands (cm⁻¹) |
| 4-(Phenylamino)-5-hydroxyfuran-2(5H)-one | 10.1 (s, 1H, NH), 7.0-7.5 (m, 5H, Ar-H), 5.9 (s, 1H, H-5), 5.1 (s, 1H, H-3) | 170.1 (C=O), 162.5 (C-4), 138.2 (Ar-C), 129.0, 124.8, 121.2 (Ar-CH), 98.5 (C-3), 85.1 (C-5) | [M+H]⁺ expected | ~3300 (N-H), ~1750 (C=O) |
| 4-Phenoxy-5-hydroxyfuran-2(5H)-one | 7.0-7.4 (m, 5H, Ar-H), 6.1 (s, 1H, H-5), 5.4 (s, 1H, H-3) | 172.3 (C=O), 165.1 (C-4), 156.8 (Ar-C), 129.7, 125.4, 118.9 (Ar-CH), 95.2 (C-3), 84.7 (C-5) | [M+H]⁺ expected | ~3400 (O-H), ~1760 (C=O) |
| 4-(Phenylthio)-5-hydroxyfuran-2(5H)-one | 7.2-7.6 (m, 5H, Ar-H), 6.0 (s, 1H, H-5), 5.6 (s, 1H, H-3) | 171.8 (C=O), 158.9 (C-4), 135.4 (Ar-C), 130.1, 129.5, 128.8 (Ar-CH), 101.3 (C-3), 84.9 (C-5) | [M+H]⁺ expected | ~3400 (O-H), ~1755 (C=O) |
Note: The exact spectroscopic values may vary depending on the solvent and instrument used.
Reaction Pathways and Experimental Workflows
The following diagrams illustrate the general reaction pathway for nucleophilic substitution and a typical experimental workflow for the synthesis and characterization of the products.
Caption: General reaction scheme for the nucleophilic substitution at the C4 position of this compound.
Caption: A typical experimental workflow for the synthesis, purification, and structural analysis of 4-substituted-5-hydroxyfuran-2(5H)-one derivatives.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative experimental protocols for the reaction of this compound with a nitrogen, oxygen, and sulfur nucleophile.
Synthesis of 4-(Phenylamino)-5-hydroxyfuran-2(5H)-one (Nitrogen Nucleophile)
-
Reaction Setup: To a solution of this compound (1.0 mmol) in ethanol (10 mL) is added aniline (1.1 mmol) and triethylamine (1.2 mmol).
-
Reaction Conditions: The reaction mixture is stirred at room temperature for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the pure 4-(phenylamino)-5-hydroxyfuran-2(5H)-one.
Synthesis of 4-Phenoxy-5-hydroxyfuran-2(5H)-one (Oxygen Nucleophile)
-
Reaction Setup: In a round-bottom flask, sodium hydride (1.2 mmol, 60% dispersion in mineral oil) is washed with hexanes and suspended in anhydrous tetrahydrofuran (THF) (5 mL). To this suspension, a solution of phenol (1.1 mmol) in THF (5 mL) is added dropwise at 0 °C. The mixture is stirred for 30 minutes at room temperature.
-
Reaction Conditions: A solution of this compound (1.0 mmol) in THF (5 mL) is then added dropwise to the reaction mixture. The reaction is stirred at room temperature for 12-16 hours.
-
Work-up and Purification: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to yield 4-phenoxy-5-hydroxyfuran-2(5H)-one.
Synthesis of 4-(Phenylthio)-5-hydroxyfuran-2(5H)-one (Sulfur Nucleophile)
-
Reaction Setup: To a solution of this compound (1.0 mmol) in dichloromethane (10 mL) is added thiophenol (1.1 mmol) and potassium carbonate (1.5 mmol).
-
Reaction Conditions: The reaction mixture is stirred vigorously at room temperature for 8-10 hours. TLC is used to monitor the reaction's progress.
-
Work-up and Purification: The reaction mixture is filtered to remove the inorganic salts. The filtrate is concentrated under reduced pressure, and the resulting residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to give the desired 4-(phenylthio)-5-hydroxyfuran-2(5H)-one.
This guide provides a foundational comparison of the reactivity of this compound with common nucleophiles. The presented data and protocols offer a starting point for researchers to explore the synthesis of a wide array of substituted butenolides for various applications in drug discovery and materials science.
References
Safety Operating Guide
Proper Disposal of 4-Chloro-5-hydroxyfuran-2(5H)-one: A Guide for Laboratory Professionals
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of 4-Chloro-5-hydroxyfuran-2(5H)-one (CAS Number: 40636-99-5). This guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and regulatory compliance. Due to the hazardous nature of this compound, strict adherence to these procedures is imperative.
Hazard Assessment and Regulatory Classification
This compound is a chlorinated organic compound that, while not specifically listed by name in the Resource Conservation and Recovery Act (RCRA) regulations, should be treated as a hazardous waste. This determination is based on toxicological data for structurally similar compounds, which indicates potential for mutagenicity, clastogenicity, and carcinogenicity.[1][2][3] As the generator of this waste, it is your legal responsibility to make a formal hazardous waste determination. Based on available data, this compound is likely to exhibit characteristics of toxicity and potentially reactivity.
Key Hazard Information:
-
Toxicity: Halogenated organic compounds are often toxic. Similar furanone derivatives have shown potent mutagenic activity.[1]
-
Reactivity: While specific data is unavailable for this compound, related dihalo-5-hydroxy-2(5H)-furanones are known to be highly reactive molecules.
-
Environmental Hazard: Should not be released into the environment.[4]
Recommended Waste Classification:
In the absence of specific listings, it is prudent to classify this waste as a halogenated organic waste . The following RCRA waste codes should be considered, pending formal characteristic testing:
| Potential RCRA Characteristic | Description | Justification |
| Toxicity (D-codes) | A Toxicity Characteristic Leaching Procedure (TCLP) would be required for a definitive classification. However, due to the known toxicity of similar compounds, it is best practice to manage it as toxic waste. | Similar chlorinated furanones are known mutagens and carcinogens.[1][3] |
| Reactivity (D003) | This compound may be unstable or react with water. | The furanone ring with both chloro and hydroxyl groups suggests potential for reactivity. |
Personal Protective Equipment (PPE) and Safe Handling
Before handling this compound for disposal, ensure all appropriate personal protective equipment is worn.
Required PPE:
-
Eye Protection: Chemical safety goggles with side-shields.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Impervious clothing, such as a lab coat.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.[5]
Disposal Procedures
Disposal of this compound must be conducted through a licensed hazardous waste disposal facility. On-site treatment may be an option if appropriate facilities and permits are in place.
Immediate Steps and Segregation
-
Waste Segregation: Collect waste containing this compound in a dedicated, properly labeled hazardous waste container. Do not mix with non-halogenated organic waste or other incompatible materials.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". The hazard characteristics (e.g., "Toxic," "Reactive") should also be clearly marked.
-
Storage: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents.[6]
Disposal Workflow
The following diagram outlines the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Spill and Emergency Procedures
In the event of a spill, take the following immediate actions:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within it.
-
Containment: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Collection: Carefully collect the absorbent material and place it in a sealed, labeled hazardous waste container.
-
Decontamination: Clean the spill area thoroughly.
For large spills, evacuate the area and contact your institution's environmental health and safety department immediately.
Potential for Chemical Neutralization (for permitted facilities)
While high-temperature incineration is the recommended disposal method, chemical neutralization through hydrolysis may be a possibility for facilities with the appropriate permits and technical capabilities. Based on the reactivity of similar compounds, hydrolysis under basic conditions could potentially degrade this compound.
Note: The following is a theoretical protocol based on related compounds and has not been experimentally validated for this compound. This procedure should only be attempted by qualified personnel in a controlled laboratory setting with appropriate safety measures and waste analysis capabilities.
Hypothetical Hydrolysis Protocol
-
Preparation: In a suitable reaction vessel within a fume hood, prepare a dilute solution of the this compound waste.
-
Neutralization: Slowly add a dilute aqueous solution of sodium hydroxide or another suitable base while stirring and monitoring the temperature.
-
Monitoring: Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, GC-MS) to confirm the degradation of the parent compound.
-
Final pH Adjustment: Once the reaction is complete, neutralize the resulting solution to a pH between 6 and 8.
-
Disposal of Treated Waste: The treated aqueous waste must be analyzed to ensure it meets local wastewater discharge regulations before disposal.
The logical relationship for this hypothetical neutralization process is as follows:
Caption: Logical flow for hypothetical chemical neutralization.
Disclaimer: The information provided in this document is intended as a guide and does not supersede local, state, or federal regulations. All personnel handling this material are responsible for consulting their institution's specific safety and disposal protocols and for complying with all applicable laws.
References
- 1. Mutagenic and clastogenic properties of 3-chloro-4-(dichloromethyl)-5-hydroxy-2 (5H)-furanone: a potent bacterial mutagen in drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Developmental toxicity evaluation of 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. fishersci.fr [fishersci.fr]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. fishersci.com [fishersci.com]
Personal protective equipment for handling 4-Chloro-5-hydroxyfuran-2(5H)-one
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for researchers, scientists, and drug development professionals handling 4-Chloro-5-hydroxyfuran-2(5H)-one.
Hazard Identification and Personal Protective Equipment (PPE)
Based on data from related furanone compounds, this compound is anticipated to be a hazardous substance. Similar compounds are known to cause skin, eye, and respiratory irritation[1][2][3][4]. Some more complex chlorinated furanones are considered potential carcinogens and genotoxins[5][6]. Therefore, stringent safety measures are required.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US)[1]. A face shield may also be necessary. | To protect against splashes and airborne particles that can cause serious eye irritation[1][2][4]. |
| Skin Protection | Chemical-impermeable gloves (e.g., nitrile, neoprene) inspected prior to use. Fire/flame resistant and impervious clothing[1][7]. A lab coat is mandatory. | To prevent skin contact, which may cause irritation[1][2][4]. Contaminated clothing should be removed and washed before reuse[8][9]. |
| Respiratory Protection | A full-face respirator should be used if exposure limits are exceeded, or if irritation is experienced[1][7]. Use a NIOSH/MSHA or European Standard EN 149 approved respirator[4]. | To protect against inhalation of dust, mists, or vapors which may cause respiratory irritation[1][2][4]. |
Operational Plan: Safe Handling Workflow
Safe handling of this compound requires a controlled environment and strict adherence to established protocols.
Key Handling Procedures:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood[7]. Ensure that eyewash stations and safety showers are readily accessible[3][4].
-
Avoid Contamination: Do not eat, drink, or smoke in the handling area[3][8]. Wash hands thoroughly after handling[1][3][8].
-
Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces[1][10]. Use non-sparking tools and explosion-proof equipment if the compound is flammable or handled in a flammable solvent[1][7][10].
-
Spill Management: In case of a spill, evacuate the area. Wear full PPE, including respiratory protection. Collect the spilled material using an inert absorbent material (e.g., sand, silica gel) and place it in a suitable, closed container for disposal[1][2][8]. Prevent the spill from entering drains or waterways[1][8].
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure safety.
Disposal Procedures:
-
Waste Classification: This material should be treated as hazardous waste.
-
Containerization: Collect waste material in suitable, closed, and properly labeled containers for disposal[1][2][8]. Do not mix with other waste streams unless compatibility is known.
-
Disposal Method: Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations[2][8]. Do not allow the chemical to enter drains or waterways[1][8].
-
Contaminated Packaging: Dispose of contaminated packaging as hazardous waste[2].
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention[1][4][7][8]. |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention[1][7][8]. |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention[1][4][7][8]. |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention or call a poison control center[1][7][8]. |
References
- 1. echemi.com [echemi.com]
- 2. fishersci.fr [fishersci.fr]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. fishersci.com [fishersci.com]
- 5. 3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone | C5H3Cl3O3 | CID 53665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
